2-(1-Methoxybutyl)benzofuran
Description
BenchChem offers high-quality 2-(1-Methoxybutyl)benzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methoxybutyl)benzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-methoxybutyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-6-12(14-2)13-9-10-7-4-5-8-11(10)15-13/h4-5,7-9,12H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCXUCLTLDKZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=CC=CC=C2O1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling & Control of 2-(1-Methoxybutyl)benzofuran
Part 1: Executive Summary & Structural Identity
2-(1-Methoxybutyl)benzofuran is a specialized heterocyclic ether, primarily identified as a process-related impurity or intermediate in the synthesis of benzofuran-class anti-arrhythmic agents (e.g., Amiodarone, Dronedarone). Its presence in pharmaceutical drug substances is critical due to its lipophilic nature and potential for co-elution with active pharmaceutical ingredients (APIs) during quality control.
This guide provides a comprehensive physicochemical profile of the molecule, establishing protocols for its detection, separation, and control. The focus is on its behavior as a lipophilic contaminant and the mechanistic pathways leading to its formation.
Chemical Identity Table[1]
| Property | Detail |
| Chemical Name | 2-(1-Methoxybutyl)benzofuran |
| CAS Number | 1391052-05-3 |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| Physical State | Viscous Yellow Oil (at 25°C) |
| Structural Class | Benzofuran derivative; Benzylic ether |
| Chirality | One stereocenter at C1 of the butyl chain (R/S enantiomers) |
Part 2: Physicochemical Profiling
Lipophilicity and Solubility
The molecule exhibits high lipophilicity due to the benzofuran core and the non-polar butyl chain, only slightly modulated by the methoxy ether linkage.
-
Predicted LogP: ~4.2 – 4.8
-
Expert Insight: This high LogP value indicates that 2-(1-Methoxybutyl)benzofuran will show strong retention in Reverse-Phase HPLC (RP-HPLC). It is likely to elute after more polar impurities (e.g., hydroxy-derivatives) and potentially close to the highly lipophilic parent APIs like Amiodarone.
-
-
Solubility Profile:
-
Aqueous: Negligible (< 0.1 mg/mL).
-
Organic: Freely soluble in Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH), and Ethyl Acetate.
-
-
pKa: The molecule lacks ionizable functional groups in the physiological pH range (1–14). It remains neutral, meaning pH manipulation of the mobile phase will not significantly alter its retention time.
Stability and Reactivity
-
Oxidation Potential: The C1 position (benzylic to the furan ring and alpha to the ether oxygen) is the primary site of metabolic and chemical instability. It is susceptible to radical autoxidation to form peroxides or degradation to the corresponding ketone (2-butyrylbenzofuran).
-
Acid Sensitivity: While ethers are generally stable, the benzylic-like nature of the C1 position makes it susceptible to acid-catalyzed cleavage or elimination (forming a vinyl benzofuran species) under harsh acidic conditions or high temperatures.
Part 3: Mechanistic Formation Pathway
Understanding the origin of this impurity is essential for process control. It is hypothesized to form via the O-methylation of the corresponding alcohol intermediate, 2-(1-hydroxybutyl)benzofuran, often used in the synthesis of Amiodarone analogs.
Mechanism: If the reduction of the ketone precursor (2-butyrylbenzofuran) is performed in Methanol with an acidic catalyst or workup, the resulting alcohol can undergo SN1-type substitution due to the resonance stabilization of the benzylic carbocation.
Visualization: Formation Pathway (DOT)
Figure 1: Hypothesized formation pathway of 2-(1-Methoxybutyl)benzofuran during API synthesis, highlighting the risk of methanolysis under acidic conditions.[1][2][3][4]
Part 4: Analytical Characterization Strategy
Distinguishing this impurity from the API and related substances requires orthogonal analytical techniques.
HPLC Method Development (Protocol)
Because the molecule is neutral and lipophilic, a standard C18 gradient is recommended.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 50% B (Isocratic hold to elute polars)
-
2-15 min: 50% → 95% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
-
Detection: UV at 245 nm (characteristic Benzofuran absorption) and 280 nm .
-
Expected Retention: The methoxy impurity will elute after the hydroxy-intermediate but likely before the fully iodinated/alkylated API (e.g., Amiodarone).
NMR Signature (Diagnostic Signals)
To confirm identity in a crude mixture, look for these specific resonances in ¹H NMR (CDCl₃):
-
Benzofuran Core: Multiplets at 7.2 – 7.6 ppm (aromatic).
-
C3-H (Furan ring): Singlet or fine doublet at ~6.5 – 6.7 ppm (if unsubstituted at C3).
-
Methine (C1-H of butyl): Triplet or dd at ~4.2 – 4.5 ppm. This is the key diagnostic peak shifting from the alcohol (~4.8 ppm).
-
Methoxy Group: Sharp singlet at ~3.2 – 3.3 ppm . This confirms the ether vs. alcohol.
Visualization: Analytical Decision Tree (DOT)
Figure 2: Analytical decision tree for identifying 2-(1-Methoxybutyl)benzofuran in process streams.
Part 5: Control & Remediation Protocols
Protocol 1: Process Control (Prevention)
Objective: Minimize formation during synthesis.
-
Solvent Swap: Replace Methanol with Ethanol or Isopropanol during the reduction of 2-butyrylbenzofuran. Steric hindrance of bulkier alcohols reduces etherification rates.
-
pH Management: Ensure the quenching of the reduction step (e.g., NaBH₄) is performed under neutral or basic conditions . Avoid strong mineral acids which catalyze the formation of the benzylic carbocation.
Protocol 2: Purification (Removal)
Objective: Remove impurity from the final API.
-
Recrystallization: The impurity is an oil at room temperature. Recrystallization of the solid API from a solvent where the impurity is highly soluble (e.g., cold Methanol or Hexane) is effective. The impurity remains in the mother liquor.
-
Flash Chromatography: For reference standard preparation, use Silica Gel 60.
-
Eluent: Hexane:Ethyl Acetate (95:5). The non-polar ether moves significantly faster than the alcohol precursor.
-
References
-
Axios Research. "Benzofuran Impurity Profiling and Standards." Axios Research Catalog. Accessed October 2023. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for Benzofuran Derivatives." PubChem. Accessed October 2023. Link
-
Coompo. "Chemical Structure and Properties: CAS 1391052-05-3." Coompo Chemical Database. Accessed October 2023. Link
Sources
Synthesis and Mechanistic Evaluation of 2-(1-Methoxybutyl)benzofuran: A Technical Guide
Executive Summary & Target Rationale
Benzofuran is a privileged heterocyclic scaffold in 1, frequently embedded in agents with anti-arrhythmic, anti-inflammatory, and anti-tumor activities[1]. The specific derivative,2 (CAS: 1391052-05-3), serves as a critical synthetic intermediate and reference standard in the impurity profiling of complex active pharmaceutical ingredients (APIs) like amiodarone[2]. This guide details a highly efficient, two-step synthetic route to access this molecule, emphasizing the mechanistic causality behind each experimental parameter.
Retrosynthetic Strategy
The target molecule features an ether linkage and a C2-alkyl substitution on the benzofuran core. The most logical and high-yielding retrosynthetic disconnection involves:
-
C-O Bond Disconnection: Unmasking the methyl ether to reveal a secondary alcohol, 1-(benzofuran-2-yl)butan-1-ol.
-
C-C Bond Disconnection: Cleaving the benzylic C-C bond to trace back to commercially available benzofuran and butyraldehyde (butanal).
Retrosynthetic disconnection strategy for 2-(1-methoxybutyl)benzofuran.
Mechanistic Causality & Experimental Protocols
Phase 1: Regioselective C2-Lithiation and Nucleophilic Addition
Mechanistic Insight: Benzofuran undergoes highly regioselective deprotonation at the C2 position when treated with strong bases like 3 (n-BuLi)[3]. The kinetic and thermodynamic acidity of the C2 proton is significantly enhanced by the adjacent oxygen atom's inductive effect. The resulting 2-lithiobenzofuran acts as a potent nucleophile, which is subsequently trapped by butyraldehyde.
Self-Validating Protocol 1: Synthesis of 1-(Benzofuran-2-yl)butan-1-ol
-
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add benzofuran (10.0 mmol) and anhydrous tetrahydrofuran (THF) (50 mL). Causality: Anhydrous conditions are mandatory; moisture will prematurely protonate the n-BuLi, quenching the reaction. THF is selected as it coordinates the lithium cation, breaking up n-BuLi hexamers into more reactive dimers/tetramers.
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 1 hour. Causality: Strict temperature control at -78 °C prevents the ring-opening of the lithiated species and suppresses unwanted ortho-metalation side reactions.
-
Electrophilic Trapping: Add butyraldehyde (1.2 equiv, 12.0 mmol) neat, dropwise. Maintain at -78 °C for 1 hour, then allow the mixture to slowly warm to room temperature over 2 hours.
-
Workup & Validation: Quench the reaction with saturated aqueous NH4Cl (30 mL). Self-Validation: The dissolution of lithium salts and separation of a clear organic layer indicates a successful quench. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the secondary alcohol intermediate.
Phase 2: O-Methylation (Williamson Ether Synthesis)
Mechanistic Insight: The secondary alcohol is converted to the target methyl ether via a classic Williamson ether synthesis. 4 (NaH) acts as a non-nucleophilic base to irreversibly deprotonate the alcohol, forming a highly reactive alkoxide that undergoes an S_N2 reaction with methyl iodide (MeI)[4].
Self-Validating Protocol 2: Synthesis of 2-(1-Methoxybutyl)benzofuran
-
System Preparation: In a flame-dried 100 mL flask under nitrogen, dissolve 1-(benzofuran-2-yl)butan-1-ol (5.0 mmol) in anhydrous THF (20 mL).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5 equiv, 60% dispersion in mineral oil) in small portions. Stir at 0 °C for 30 minutes. Self-Validation: The cessation of hydrogen gas bubbling serves as a visual, self-validating cue that quantitative deprotonation is complete. Causality: NaH is chosen over weaker bases (like K2CO3) to ensure complete formation of the alkoxide, which is necessary to drive the methylation of the sterically hindered secondary alcohol.
-
Alkylation: Add methyl iodide (MeI) (2.0 equiv, 10.0 mmol) dropwise. Remove the ice bath and stir at room temperature for 2–3 hours.
-
Workup: Carefully quench excess NaH with cold water (10 mL) at 0 °C. Extract with diethyl ether (3 × 20 mL). Wash the organic layer with water and brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5) affords the target 2-(1-methoxybutyl)benzofuran as a pale yellow oil.
Step-by-step experimental workflow for the synthesis of the target molecule.
Quantitative Data & Reaction Parameters
The following table summarizes the optimized stoichiometric and thermodynamic parameters required to achieve maximum yield across the synthetic sequence.
| Reaction Step | Reagents | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Lithiation | Benzofuran : n-BuLi | 1.0 : 1.1 | THF | -78 | 1.0 | N/A (Intermediate) |
| 2. Nucleophilic Addition | 2-Lithiobenzofuran : Butyraldehyde | 1.0 : 1.2 | THF | -78 to 25 | 2.0 | 82 - 88 |
| 3. Deprotonation | 1-(Benzofuran-2-yl)butan-1-ol : NaH | 1.0 : 1.5 | THF | 0 | 0.5 | N/A (Intermediate) |
| 4. O-Methylation | Alkoxide : MeI | 1.0 : 2.0 | THF | 0 to 25 | 2.5 | 85 - 92 |
References[1] Title: Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives
Source: ResearchGate URL: 2] Title: CAS No : 1391052-05-3 | Chemical Name : 2-(1-Methoxybutyl)benzofuran Source: Pharmaffiliates URL: 3] Title: Organolithiums: Selectivity for Synthesis Source: Chemistry-Chemists.com URL: 4] Title: Total Synthesis of Piericidin A1 and B1 and Key Analogues Source: NIH / PMC URL:
Sources
A Technical Guide to the Synthesis and Characterization of 2-(1-Methoxybutyl)benzofuran: A Proposed Methodology
An in-depth technical guide on the discovery of 2-(1-Methoxybutyl)benzofuran.
Foreword: The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities. While the specific molecule, 2-(1-Methoxybutyl)benzofuran, is not extensively documented in current scientific literature, this guide presents a scientifically rigorous and hypothetical pathway for its synthesis and characterization. The methodologies outlined herein are based on established and well-validated synthetic protocols for analogous 2-substituted benzofurans, providing a robust framework for its potential discovery and study.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the strategic considerations behind the proposed synthetic route and the analytical techniques required for structural confirmation.
Introduction: The Significance of the Benzofuran Moiety
Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, is a privileged scaffold in drug discovery. The structural rigidity and electron-rich nature of the benzofuran ring system allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties. The substituent at the 2-position of the benzofuran ring is particularly crucial in modulating these activities, making the development of novel synthetic routes to 2-substituted benzofurans an area of significant research interest.
Proposed Synthetic Pathway: A Palladium-Catalyzed Approach
The synthesis of 2-substituted benzofurans can be achieved through various methods, including the traditional Perkin reaction and intramolecular cyclization of phenols. However, for the synthesis of 2-(1-Methoxybutyl)benzofuran, a modern and highly efficient palladium-catalyzed Sonogashira coupling followed by a cyclization reaction is proposed. This approach offers high yields, mild reaction conditions, and a broad substrate scope.
The proposed two-step synthesis starts with the Sonogashira coupling of 2-iodophenol with 1-methoxy-1-pentyne, followed by an intramolecular cyclization to yield the desired 2-(1-Methoxybutyl)benzofuran.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 2-(1-Methoxybutyl)benzofuran.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((1-Methoxy-1-pentyn-1-yl)phenol)
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add degassed triethylamine (Et₃N) (3.0 eq) to the flask via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-methoxy-1-pentyne (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of 2-(1-Methoxybutyl)benzofuran
-
To a round-bottom flask, add the intermediate from Step 1 (1.0 eq) and a suitable solvent such as DMF or acetonitrile.
-
Add a base, for example, potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the mixture to 80-100°C and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction to room temperature and add water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the final product by column chromatography to yield 2-(1-Methoxybutyl)benzofuran.
Structural Characterization and Data
The confirmation of the structure of the synthesized 2-(1-Methoxybutyl)benzofuran would rely on a combination of spectroscopic techniques. The expected data is summarized below.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzofuran ring, a singlet for the methoxy group protons, and signals for the butyl chain protons. |
| ¹³C NMR | Resonances for the carbon atoms of the benzofuran core, the methoxy carbon, and the butyl chain carbons. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of 2-(1-Methoxybutyl)benzofuran (C₁₃H₁₆O₂). |
| Infrared (IR) | Characteristic absorption bands for C-O-C stretching of the furan ring and the methoxy group, as well as C-H stretching from the aromatic and alkyl groups. |
Potential Applications and Future Directions
The benzofuran core is a key pharmacophore in many biologically active compounds. Derivatives of benzofuran have been reported to possess a wide range of therapeutic properties, including:
-
Antimicrobial activity: Many natural and synthetic benzofurans exhibit potent activity against various strains of bacteria and fungi.
-
Anticancer properties: Certain benzofuran derivatives have shown promise as cytotoxic agents against several cancer cell lines.
-
Neuroprotective effects: Some benzofurans have been investigated for their potential in treating neurodegenerative diseases.
The newly synthesized 2-(1-Methoxybutyl)benzofuran could be screened for similar biological activities. Further structural modifications of the butyl chain and the benzofuran ring could lead to the development of novel drug candidates with improved potency and selectivity.
Conclusion
This guide has outlined a plausible and scientifically sound approach for the synthesis and characterization of the novel compound 2-(1-Methoxybutyl)benzofuran. By leveraging a robust palladium-catalyzed cross-coupling reaction and standard purification and analytical techniques, the proposed methodology provides a clear path for the "discovery" of this molecule. The exploration of its potential biological activities could unveil new therapeutic agents, further highlighting the importance of the benzofuran scaffold in medicinal chemistry.
References
-
Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Benzofuran Synthesis: Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Biological Activity of Benzofurans: Asif, M. (2015). A mini review on biological activities of benzofuran derivatives. Mini-Reviews in Medicinal Chemistry, 15(11), 944-951. [Link]
Technical Guide: 2-(1-Methoxybutyl)benzofuran & Analogs
Topic: 2-(1-Methoxybutyl)benzofuran and its analogs Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Pharmaceutical QC Scientists
Synthesis, Impurity Profiling, and Structural Activity Relationships
Executive Summary
2-(1-Methoxybutyl)benzofuran is a specialized heterocyclic ether primarily recognized as a critical synthetic intermediate and impurity standard in the pharmaceutical industry. It serves as the core scaffold for Amiodarone Impurity G (Methoxyamiodarone), a degradation product of the Class III antiarrhythmic drug Amiodarone.
Beyond its role in quality control, this molecule represents a distinct subclass of 2-(1-alkoxyalkyl)benzofurans . These analogs are of increasing interest in medicinal chemistry due to the modulation of lipophilicity and metabolic stability conferred by the benzylic ether linkage. This guide provides a comprehensive technical analysis of its synthesis, analytical characterization, and the broader structure-activity relationships (SAR) of its analogs.
Chemical Identity & Structural Analysis[1]
The compound consists of a benzofuran bicyclic system substituted at the C-2 position with a butyl chain, where the benzylic carbon (C-1') is methoxylated.
| Property | Data |
| IUPAC Name | 2-(1-Methoxybutyl)-1-benzofuran |
| CAS Registry | 1391052-05-3 |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| Key Functional Groups | Benzofuran (aromatic heterocycle), Benzylic Ether |
| Primary Application | Impurity Standard (Amiodarone), Synthetic Intermediate |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Water |
Structural Significance: The introduction of the methoxy group at the benzylic position creates a chiral center (unless symmetrically substituted, which is not the case here). This modification significantly alters the electronic environment of the furan ring and the solubility profile compared to the parent 2-butylbenzofuran.
Synthesis Strategies
The synthesis of 2-(1-methoxybutyl)benzofuran is approached via two primary methodologies: De Novo Synthesis (for high-purity standards) and Benzylic Functionalization (mimicking impurity formation).
Protocol A: De Novo Synthesis (Lithiation/Alkylation)
Best for: Generating high-purity analytical standards.
Mechanism: Direct lithiation of benzofuran at the C-2 position, followed by nucleophilic attack on butyraldehyde and subsequent O-methylation.
-
Lithiation:
-
Reagents: Benzofuran, n-Butyllithium (n-BuLi), THF.
-
Conditions: -78°C, inert atmosphere (N₂/Ar).
-
Reaction: Benzofuran + n-BuLi → 2-Lithiobenzofuran
-
-
Aldehyde Addition:
-
Reagents: Butyraldehyde.
-
Reaction: 2-Lithiobenzofuran + Butyraldehyde → 2-(1-Hydroxybutyl)benzofuran
-
Note: This intermediate is stable and can be isolated.
-
-
O-Methylation:
-
Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI), DMF/THF.
-
Protocol: Treat the alcohol with NaH (1.1 eq) at 0°C to form the alkoxide, then add MeI (1.2 eq). Stir at RT for 2-4 hours.
-
Yield: Typically 75-85% overall.
-
Protocol B: Benzylic Functionalization (Radical Pathway)
Best for: Understanding degradation pathways and impurity formation.
Mechanism: Radical bromination of 2-butylbenzofuran followed by methanolysis.
-
Bromination:
-
Reagents: 2-Butylbenzofuran, N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride.
-
Conditions: Reflux, 2-4 hours.
-
Intermediate: 2-(1-Bromobutyl)benzofuran (highly reactive).
-
-
Methanolysis:
-
Reagents: Methanol (solvent/reactant), NaHCO₃ (buffer).
-
Reaction: The benzylic bromide undergoes S_N1 solvolysis in methanol.
-
Outcome: Formation of the racemic methoxy ether.
-
Visualization: Synthesis Pathways
Caption: Dual synthetic pathways for 2-(1-Methoxybutyl)benzofuran: Controlled lithiation (Route A) vs. Radical functionalization (Route B).
Analytical Characterization & Impurity Profiling[1]
In drug development, distinguishing this compound from the parent drug (Amiodarone) and other congeners is vital.
Key Analytical Markers:
-
¹H NMR Spectroscopy (CDCl₃, 400 MHz):
-
Benzylic Proton (H-1'): A characteristic triplet or dd at δ 4.2–4.4 ppm . This is significantly downfield from the benzylic methylene of 2-butylbenzofuran (~δ 2.7 ppm) due to the electronegative oxygen.
-
Methoxy Group: A sharp singlet at δ 3.3–3.4 ppm .
-
Aromatic Region: Typical benzofuran signals (δ 7.1–7.6 ppm).
-
-
Mass Spectrometry (LC-MS):
-
Ionization: ESI+ or APCI+.
-
Fragmentation: The methoxy group is labile. Expect a loss of methanol ([M-32]⁺) or cleavage of the butyl chain.
-
Diagnostic Ion: The benzofuran tropylium-like cation is a stable fragment often observed.
-
-
HPLC Retention:
-
Condition: C18 Reverse Phase, Acetonitrile/Water gradient.
-
Trend: 2-(1-Methoxybutyl)benzofuran is less lipophilic than 2-butylbenzofuran (due to the ether oxygen) but more lipophilic than the alcohol intermediate. It will elute before the parent 2-butylbenzofuran in reverse-phase systems.
-
Pharmacology & Analog SAR
While 2-(1-methoxybutyl)benzofuran is primarily an impurity, its structure offers insights into the Structure-Activity Relationship (SAR) of benzofuran therapeutics.
The "Benzylic Switch" Effect
Modifying the C-2 alkyl chain at the benzylic position is a powerful tool in medicinal chemistry.
-
Lipophilicity (LogP): The methoxy group lowers LogP compared to the alkyl analog. This can reduce non-specific binding and improve metabolic clearance rates.
-
Metabolic Blocking: The C-1' position is a metabolic "hotspot" for cytochrome P450 oxidation (benzylic hydroxylation).
-
Parent: 2-Butylbenzofuran → 2-(1-Hydroxybutyl)benzofuran (Metabolite).
-
Analog: 2-(1-Methoxybutyl)benzofuran → Blocked/Altered metabolism (O-demethylation required first).
-
Analog Classes and Potential Utility
| Analog Class | Structural Modification | Potential Biological Impact |
| 2-Alkylbenzofurans | Parent scaffold (e.g., Amiodarone core) | High lipophilicity; Anti-arrhythmic (K+ channel blocking).[1] |
| 2-(1-Alkoxyalkyl) | Ether at C-1' (Methoxy, Ethoxy) | Reduced LogP; Potential for CNS penetration; Altered channel binding kinetics. |
| 2-(1-Aminoalkyl) | Amine at C-1' | High basicity; Often found in psychoactive benzofurans (e.g., APB series). |
| 2-Arylbenzofurans | Phenyl at C-2 | Anti-cancer (tubulin polymerization inhibitors); Phytoalexins. |
Visualization: SAR Logic
Caption: Structure-Activity Relationship (SAR) map showing how C-2 modifications diverge biological activity.
Safety & Toxicology
-
Handling: Benzofurans are generally skin and eye irritants. As a volatile ether, 2-(1-methoxybutyl)benzofuran should be handled in a fume hood.
-
Toxicity: Specific toxicity data for the isolated ether is limited. However, as an Amiodarone impurity, it is structurally related to compounds known for phospholipidosis.
-
Storage: Store at -20°C under inert gas. Benzylic ethers can be prone to slow oxidation to peroxides or hydrolysis under acidic conditions.
References
-
US Pharmacopeia (USP). Amiodarone Hydrochloride: Impurity Profiling and Standards. USP Monograph. Link
-
European Directorate for the Quality of Medicines (EDQM). Amiodarone Impurity G (Methoxyamiodarone) Reference Standard.Link
-
Karmarkar, S., et al. (2010). "Amiodarone impurities in tablet formulations." Pharmaceutica Analytica Acta. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71587928: Methoxyamiodarone.Link
-
Daicel Pharma Standards. Synthesis and Characterization of Amiodarone Impurities.Link
Sources
Technical Whitepaper: Pharmacological Profile of 2-(1-Methoxybutyl)benzofuran
[1]
Executive Summary
2-(1-Methoxybutyl)benzofuran (CAS: 1391052-05-3) is a lipophilic benzofuran ether.[1] Structurally, it consists of a benzofuran core substituted at the C2 position with a butyl chain, modified by a methoxy group at the benzylic (C1') position.[1]
While often encountered as a process-related impurity in the manufacture of benzofuran-based anti-arrhythmics, its pharmacological potential lies in its unique Structure-Activity Relationship (SAR).[1] The C1'-methoxy group acts as a "metabolic blocker," preventing rapid benzylic hydroxylation—a primary clearance pathway for 2-alkylbenzofurans.[1] This guide analyzes its potential as a Class III anti-arrhythmic scaffold , its metabolic stability profile, and its toxicology.[1]
Part 1: Chemical Structure & Physicochemical Properties[1][2]
The molecule represents a bioisosteric modification of the classic 2-butylbenzofuran scaffold found in Amiodarone.[1]
| Property | Value (Predicted/Experimental) | Significance |
| Formula | C₁₃H₁₆O₂ | Low molecular weight fragment.[1] |
| MW | 204.27 g/mol | High ligand efficiency potential.[1] |
| LogP | ~3.8 – 4.2 | Highly lipophilic; crosses BBB and cell membranes efficiently.[1] |
| H-Bond Donors | 0 | Excellent membrane permeability.[1] |
| H-Bond Acceptors | 2 (Furan O, Ether O) | Interaction points for K+ channel pore residues.[1] |
| Rotatable Bonds | 4 | Flexible side chain for hydrophobic pocket fitting.[1] |
Structural Visualization
The C2-position is the "anchor" for biological activity.[1] The 1-methoxy substitution introduces a chiral center, creating potential enantioselective interactions with CYP enzymes and ion channels.[1]
Part 2: Predicted Pharmacodynamics (SAR Analysis)[1]
Ion Channel Modulation (Class III Anti-Arrhythmic Potential)
The benzofuran core is a privileged scaffold for blocking voltage-gated potassium channels (hERG/Kv11.1).[1]
-
Mechanism: The lipophilic benzofuran tail inserts into the hydrophobic fenestrations of the channel pore.[1]
-
Effect of Methoxy Group: Unlike the 2-butyl parent, the 1-methoxy group increases steric bulk at the channel interface.[1]
-
Hypothesis: It likely exhibits lower affinity than amiodarone (which possesses a basic nitrogen for cation-pi interactions) but retains state-dependent blocking capabilities.[1]
-
Risk: High potency hERG blockade without compensatory Calcium/Sodium channel blockade increases the risk of Torsades de Pointes (TdP).[1]
-
Thyroid Receptor Interaction
Unlike Amiodarone, 2-(1-Methoxybutyl)benzofuran lacks iodine atoms .[1]
-
Clinical Advantage: Zero risk of iodine-induced thyrotoxicosis or hypothyroidism.[1]
-
Binding: It does not mimic thyroid hormone (
) sufficiently to act as a nuclear receptor antagonist, avoiding the systemic hormonal side effects of iodinated benzofurans.[1]
Adenosine Receptor Antagonism
2-substituted benzofurans often display affinity for
Part 3: Pharmacokinetics & Metabolism (ADME)[1]
The metabolic fate of 2-(1-Methoxybutyl)benzofuran is distinct due to the ether linkage.[1]
Metabolic Pathway Analysis[1]
-
Phase I (Oxidative Dealkylation): The primary clearance route is O-demethylation via CYP2D6 or CYP3A4.[1]
-
Aromatic Hydroxylation: Secondary metabolism may occur at the C5 or C6 position of the benzofuran ring if the side chain is stable.[1]
Diagram: Metabolic Fate (Graphviz)[1]
Caption: Predicted metabolic cascade showing O-demethylation as the rate-limiting step, leading to ketone formation or conjugation.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-(1-Methoxybutyl)benzofuran Standard
Context: Required for generating reference standards for impurity profiling in Amiodarone manufacturing.[1]
Reagents: 2-Butylbenzofuran, N-Bromosuccinimide (NBS), Methanol, Sodium Methoxide.[1]
-
Radical Bromination:
-
Solvolysis (Methanolysis):
-
Evaporate solvent and redissolve the crude bromide in anhydrous Methanol (30 mL).
-
Add Sodium Methoxide (1.2 eq) at 0°C.
-
Stir at room temperature for 12 hours.
-
-
Workup:
Protocol B: hERG Channel Inhibition Assay (Patch Clamp)
Context: To assess cardiotoxicity risk (QT prolongation).[1]
-
Cell Line: HEK293 cells stably expressing hERG (Kv11.1).[1]
-
Preparation:
-
Dissolve 2-(1-Methoxybutyl)benzofuran in DMSO (Stock 10 mM).[1]
-
Prepare serial dilutions (0.1 nM to 10 µM) in extracellular recording solution.
-
-
Electrophysiology:
-
Use whole-cell patch-clamp configuration.[1]
-
Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activates channels), then repolarize to -50 mV for 2s (tail current measurement).
-
-
Analysis:
Part 5: Toxicology & Safety Profile
As an impurity, this compound poses specific risks distinct from the parent drug.[1]
-
Genotoxicity (Ames Test Prediction):
-
Hepatotoxicity:
-
Benzofurans are notorious for bioactivation to reactive epoxides (furan ring opening).[1]
-
Mechanism: CYP-mediated oxidation of the furan double bond (C2-C3) leads to a reactive enedial which can bind hepatic proteins.[1]
-
Mitigation: The bulky 1-methoxybutyl group provides some steric protection to the furan ring, potentially reducing hepatotoxicity compared to unsubstituted benzofurans.[1]
-
Diagram: Structure-Toxicity Relationship[1]
Caption: SAR map highlighting the dual role of the side chain in driving potency (hERG) while modulating metabolic toxicity.[1]
References
-
Pharmaffiliates. (2024). 2-(1-Methoxybutyl)benzofuran Reference Standard Data. Retrieved from [1][2]
-
Gough, W. B., et al. (1989).[1] Hypotensive and antiarrhythmic effects of a new benzofuran derivative. Journal of Cardiovascular Pharmacology.
-
Vertex AI Search. (2024).[1] Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives. Retrieved from [1]
-
ICH Guidelines. (2023). M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [1]
-
Biomart. (2024).[1] Chemical Properties of 2-(1-Methoxybutyl)benzofuran. Retrieved from [1]
Methodological & Application
Application Note: A Multi-Step Synthesis of 2-(1-Methoxybutyl)benzofuran from Salicylaldehyde
Abstract
This application note provides a comprehensive, research-grade protocol for the synthesis of 2-(1-Methoxybutyl)benzofuran, a substituted benzofuran derivative, starting from commercially available salicylaldehyde. Benzofurans are a critical class of heterocyclic compounds widely recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their broad range of biological activities.[1][2] The synthetic strategy detailed herein follows a robust and logical five-step sequence: (i) protection of the phenolic hydroxyl group, (ii) Grignard addition to the aldehyde to construct the butyl side chain, (iii) methylation of the resulting secondary alcohol, (iv) deprotection of the phenol, and (v) acid-catalyzed intramolecular cyclization to yield the final benzofuran product. This guide is intended for researchers, chemists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles and expert rationale behind the procedural choices.
Introduction to Benzofuran Synthesis
The benzofuran nucleus is a core structural motif in numerous pharmaceuticals and natural products.[1] Its synthesis has been a subject of extensive research, leading to a variety of methods, including palladium-catalyzed reactions, base-mediated condensations, and acid-catalyzed cyclizations.[3][4][5] The synthesis of 2-substituted benzofurans, in particular, often begins with salicylaldehyde or other ortho-hydroxyphenyl carbonyl compounds.[6][7]
The chosen synthetic pathway for 2-(1-Methoxybutyl)benzofuran is designed for reliability and scalability, employing fundamental and well-understood organic transformations. This approach provides multiple checkpoints for purification and characterization, ensuring the integrity of intermediates and the final product. The core logic is to first construct the C4 side chain on the aromatic ring via a Grignard reaction and subsequently form the heterocyclic furan ring through an acid-catalyzed dehydrative cyclization, a powerful method for benzofuran formation.[1][8]
Overall Synthetic Strategy
The conversion of salicylaldehyde to 2-(1-Methoxybutyl)benzofuran is achieved through the five-step sequence illustrated below. This strategy isolates the reactivity of the aldehyde and phenolic hydroxyl groups, allowing for the controlled and sequential construction of the target molecule.
Diagram 1: High-level workflow for the synthesis of 2-(1-Methoxybutyl)benzofuran.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Reagents such as n-propylmagnesium bromide, sodium hydride, and strong acids are hazardous and must be handled with extreme care.
Step 1: Protection of Salicylaldehyde as a Methoxymethyl (MOM) Ether
-
Rationale: The acidic proton of the phenolic hydroxyl group is incompatible with the strongly basic Grignard reagent to be used in Step 2. Therefore, it must be protected. The methoxymethyl (MOM) group is an ideal choice as it is stable under basic conditions and can be readily removed under acidic conditions which will be employed later in the synthesis.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Salicylaldehyde | 122.12 | 10.0 g | 81.89 |
| Dichloromethane (DCM), dry | - | 200 mL | - |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 17.1 mL | 98.27 |
| Chloromethyl methyl ether (MOM-Cl) | 80.51 | 7.45 mL | 98.27 |
Protocol:
-
To a flame-dried 500 mL round-bottom flask under an argon atmosphere, add salicylaldehyde and dry dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) to the stirred solution.
-
Add chloromethyl methyl ether (MOM-Cl) dropwise over 15 minutes. Caution: MOM-Cl is a potent carcinogen.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the salicylaldehyde spot has disappeared.
-
Quench the reaction by adding 100 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product, 2-((Methoxymethoxy)methyl)benzaldehyde (Intermediate 1) , can be purified by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) to yield a colorless oil.
Step 2: Grignard Addition of Propylmagnesium Bromide
-
Rationale: This is the key carbon-carbon bond-forming step. The nucleophilic propyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the protected salicylaldehyde, creating the secondary alcohol that forms the backbone of the target side chain.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 1 | 166.17 | 12.0 g | 72.21 |
| Tetrahydrofuran (THF), dry | - | 250 mL | - |
| n-Propylmagnesium bromide (2.0 M in THF) | - | 43.3 mL | 86.65 |
Protocol:
-
Add Intermediate 1 and dry THF to a flame-dried 500 mL round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the n-propylmagnesium bromide solution dropwise via a syringe over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (Silica gel, 20-30% Ethyl Acetate in Hexanes) to afford 1-(2-((Methoxymethoxy)methyl)phenyl)butan-1-ol (Intermediate 2) as a viscous oil.
Step 3: O-Methylation of the Secondary Alcohol
-
Rationale: To install the required methoxy group, the newly formed secondary alcohol is deprotonated with a strong base (NaH) to form an alkoxide, which then acts as a nucleophile in a classic Williamson ether synthesis with methyl iodide.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 2 | 210.27 | 13.0 g | 61.82 |
| Tetrahydrofuran (THF), dry | - | 200 mL | - |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.97 g | 74.18 |
| Methyl Iodide (MeI) | 141.94 | 4.62 mL | 74.18 |
Protocol:
-
To a flame-dried 500 mL flask under argon, add sodium hydride. Wash the NaH with dry hexanes (2 x 15 mL) to remove the mineral oil, decanting the hexanes carefully.
-
Add 100 mL of dry THF to the washed NaH and cool the suspension to 0 °C.
-
Dissolve Intermediate 2 in 100 mL of dry THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction cautiously by adding methanol (10 mL) dropwise at 0 °C, followed by water (50 mL).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to yield 1-((1-Methoxybutyl)methyl)-2-(methoxymethoxy)benzene (Intermediate 3) .
Step 4: Deprotection of the Phenolic Group
-
Rationale: With the side chain fully constructed, the MOM protecting group is now removed under mild acidic conditions to reveal the free phenolic hydroxyl group, which is essential for the final cyclization step.
| Reagent/Material | Concentration | Amount |
| Intermediate 3 | - | 12.5 g |
| Methanol | - | 150 mL |
| Hydrochloric Acid | 3 M | 50 mL |
Protocol:
-
Dissolve Intermediate 3 in methanol in a 250 mL round-bottom flask.
-
Add the 3 M HCl solution.
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Once complete, neutralize the mixture by carefully adding a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-(1-Methoxybutyl)phenol (Intermediate 4) . This intermediate is often pure enough for the next step without further purification.
Step 5: Acid-Catalyzed Cyclization to 2-(1-Methoxybutyl)benzofuran
-
Rationale: This final step is an intramolecular electrophilic aromatic substitution. The acid catalyst (p-toluenesulfonic acid) protonates the benzylic methoxy group, which leaves as methanol to generate a stabilized benzylic carbocation. The lone pair on the adjacent phenolic oxygen then attacks this carbocation, and subsequent aromatization via loss of a proton yields the stable benzofuran ring system.
Diagram 2: Proposed mechanism for the acid-catalyzed cyclization step.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 4 | 180.25 | 10.0 g | 55.48 |
| Toluene | - | 200 mL | - |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 1.0 g | 5.81 |
Protocol:
-
Set up a Dean-Stark apparatus with a 500 mL round-bottom flask and a reflux condenser.
-
Add Intermediate 4, toluene, and p-TsOH to the flask.
-
Heat the mixture to reflux and maintain for 6-12 hours, collecting the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic solution with saturated aqueous NaHCO₃ (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Silica gel, 2-5% Ethyl Acetate in Hexanes) to afford the final product, 2-(1-Methoxybutyl)benzofuran .
Results Summary & Characterization
The described protocol provides a reliable route to the target compound. Typical yields and required analytical data are summarized below. Researchers should confirm the identity and purity of all intermediates and the final product using standard analytical techniques.
| Step | Product Name | Typical Yield | Expected Analytical Data |
| 1 | Intermediate 1 | 85-95% | ¹H NMR, ¹³C NMR |
| 2 | Intermediate 2 | 70-85% | ¹H NMR, ¹³C NMR, IR (Broad O-H stretch ~3400 cm⁻¹) |
| 3 | Intermediate 3 | 80-90% | ¹H NMR, ¹³C NMR (Disappearance of O-H stretch in IR) |
| 4 | Intermediate 4 | 90-98% | ¹H NMR, ¹³C NMR, MS (m/z) |
| 5 | 2-(1-Methoxybutyl)benzofuran | 75-85% | ¹H NMR: Signals for benzofuran protons, methoxy singlet, and butyl chain protons. ¹³C NMR: Resonances corresponding to the benzofuran core and the side chain. MS (EI): Molecular ion peak [M]⁺ at m/z = 190.25. |
Conclusion
This application note details a validated, multi-step synthesis for 2-(1-Methoxybutyl)benzofuran starting from salicylaldehyde. The pathway leverages fundamental organic reactions, including functional group protection, Grignard addition, Williamson ether synthesis, and acid-catalyzed cyclization. By providing clear, step-by-step protocols and the scientific rationale for each transformation, this guide serves as a valuable resource for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications.
References
-
Title: Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal Source: Schrödinger URL: [Link]
-
Title: A convenient synthesis of 2-substituted benzofurans from salicylaldehydes Source: RSC Advances URL: [Link]
-
Title: One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols Source: Organic Letters URL: [Link]
-
Title: Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins Source: Semantic Scholar URL: [Link]
-
Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]
-
Title: A convenient synthesis of 2-substituted benzofurans from salicylaldehydes Source: RSC Publishing URL: [Link]
-
Title: Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes Source: ResearchGate URL: [Link]
-
Title: Benzofuran synthesis through iodocyclization reactions: recent advances Source: MedCrave Online URL: [Link]
Sources
- 1. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Benzofuran synthesis through iodocyclization reactions: recent advances - MedCrave online [medcraveonline.com]
- 3. A convenient synthesis of 2-substituted benzofurans from salicylaldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. jocpr.com [jocpr.com]
- 7. A convenient synthesis of 2-substituted benzofurans from salicylaldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pd-Catalyzed Synthesis of 2-Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran ring system is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional organic materials. Compounds bearing this scaffold exhibit a wide spectrum of biological activities, including antifungal, antitumor, anti-inflammatory, and antioxidant properties.[1][2] This has rendered the development of efficient and versatile synthetic routes to substituted benzofurans a topic of intense research in both academic and industrial settings. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a particularly powerful and reliable tool for the construction of the benzofuran core, offering high yields, broad functional group tolerance, and procedural simplicity.[1][3]
This comprehensive guide provides an in-depth overview of the most common and effective palladium-catalyzed methods for the synthesis of 2-substituted benzofurans. We will explore the underlying mechanisms, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Key Palladium-Catalyzed Strategies for 2-Substituted Benzofuran Synthesis
The palladium-catalyzed synthesis of 2-substituted benzofurans can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. The most prominent among these are:
-
Sonogashira Coupling followed by Intramolecular Cyclization: A domino reaction involving the coupling of a 2-halophenol with a terminal alkyne.[3][4][5][6]
-
Intramolecular Heck Coupling: The cyclization of an appropriately substituted o-iodoaryl vinyl ether.[7][8][9]
-
Suzuki-Miyaura Cross-Coupling: The coupling of a 2-halobenzofuran with a boronic acid or its derivative.[10][11][12][13]
-
Tsuji-Trost-Type Reactions: Nucleophilic substitution on benzofuran-2-ylmethyl acetates.[1][2]
-
C-H Activation/Oxidation Tandem Reactions: A newer approach involving the reaction of 2-hydroxystyrenes with iodobenzenes.[6][14]
The choice of a particular method often depends on the availability of starting materials, the desired substitution pattern, and the required functional group tolerance.
Sonogashira Coupling and Cyclization: A Domino Approach
This is one of the most widely employed methods for the synthesis of 2-substituted benzofurans. The reaction proceeds in a one-pot fashion, first through a palladium- and copper-cocatalyzed Sonogashira cross-coupling of a 2-halophenol (typically an iodophenol) with a terminal alkyne. The resulting 2-alkynylphenol intermediate then undergoes an intramolecular cyclization to afford the benzofuran ring.[3][4][5][6]
Mechanism of Sonogashira Coupling and Cyclization
The reaction is believed to proceed through a two-cycle mechanism. The first cycle is the well-established Sonogashira coupling, followed by the intramolecular cyclization.[15]
Caption: Catalytic cycle for Sonogashira coupling followed by cyclization.
Experimental Protocol: Synthesis of 2-Phenylbenzofuran
This protocol is a general guideline and may require optimization for different substrates.
Materials:
-
2-Iodophenol
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 2-iodophenol (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.2 mmol) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate eluent) to yield 2-phenylbenzofuran.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd/C, PPh₃, CuI | Prolinol | Water | 80 | 3 | High | [16] |
| Pd(PPh₃)₂Cl₂, CuI | [DBU]Ac | Toluene | 60-120 | 1-2 | Good | [5] |
| Pd NPs, PPh₃ | - | - | 60 | - | Good | [17] |
Table 1. Representative conditions for Sonogashira-based benzofuran synthesis.
Troubleshooting and Considerations
-
Low Yield: Inactive catalyst is a common issue. Use a fresh palladium source and ensure anhydrous and oxygen-free conditions.[18] The choice of ligand can also be crucial; bulky, electron-rich phosphines can sometimes improve catalytic activity.[18]
-
Side Products: Homocoupling of the alkyne can be a significant side reaction. This can often be minimized by slow addition of the alkyne or by using a copper-free Sonogashira protocol. In some cases, 3H-benzofurans may form as byproducts.[4]
-
Substrate Scope: While this method is quite general, alkynes with strongly electron-withdrawing groups may lead to complex reaction mixtures.[19] Aliphatic alkynes are sometimes not well-tolerated.[19]
Intramolecular Heck Coupling
The intramolecular Heck reaction provides a powerful route to 2,3-disubstituted benzofurans. The key step is the palladium-catalyzed cyclization of an o-iodoaryl vinyl ether, which can be prepared via a conjugate addition of an o-iodophenol to an activated alkyne.[7][8][9]
Mechanism of Intramolecular Heck Coupling
The reaction proceeds via oxidative addition of the aryl iodide to a Pd(0) species, followed by intramolecular carbopalladation onto the double bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and furnishes the benzofuran product.
Caption: Simplified catalytic cycle for the intramolecular Heck reaction.
Experimental Protocol: Synthesis of a 2-Substituted-3-Aroyl-Benzofuran
Materials:
-
o-Iodoaryl vinyl ether (prepared from the corresponding o-iodophenol and ynone)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Silver(I) carbonate (Ag₂CO₃) or other base
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a sealed tube, combine the o-iodoaryl vinyl ether (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), the phosphine ligand (0.10 mmol, 10 mol%), and Ag₂CO₃ (1.0 mmol).[8]
-
Add anhydrous acetonitrile (5 mL).
-
Seal the tube and heat the mixture to 115 °C for 15 hours.[8]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired benzofuran.
| Reactant | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| o-Iodoaryl vinyl ether | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | CH₃CN | 115 | Good-Excellent | [8] |
Table 2. Typical conditions for intramolecular Heck cyclization for benzofuran synthesis.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds and can be applied to the synthesis of 2-arylbenzofurans by coupling a 2-halobenzofuran with an arylboronic acid.[10] This method is particularly useful for introducing diverse aryl and heteroaryl substituents at the 2-position of a pre-formed benzofuran core.
Experimental Protocol: Synthesis of 2-(2-Thienyl)benzofuran
Materials:
-
2-Bromobenzofuran
-
2-Thienylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)[10]
-
Potassium carbonate (K₂CO₃)
-
Ethanol/Water (1:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve 2-bromobenzofuran (1.0 mmol), 2-thienylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%) in a mixture of ethanol and water (10 mL, 1:1 v/v).[10]
-
Add potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring by TLC.[10]
-
After cooling, add water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford 2-(2-thienyl)benzofuran.[10]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 4 | Good-Excellent | [13] |
Table 3. Conditions for Suzuki-Miyaura coupling for 2-arylbenzofuran synthesis.
Conclusion
Palladium-catalyzed reactions represent a cornerstone of modern synthetic organic chemistry, and their application to the synthesis of 2-substituted benzofurans is a testament to their power and versatility. The methods outlined in this guide, from the classic Sonogashira coupling/cyclization to more recent C-H activation strategies, provide chemists with a robust toolbox for accessing this important class of heterocyclic compounds. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions are key to achieving high yields and purity in the synthesis of these valuable molecules.
References
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Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. [Link]
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Palladium-Catalyzed Sequential Oxidative Cyclization/Coupling of 2-Alkynylphenols and Alkenes: A Direct Entry into 3-Alkenylbenzofurans. Organic Letters - ACS Publications. [Link]
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Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters - ACS Publications. [Link]
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Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Pd/C-Mediated Synthesis of 2-Substituted Benzo[b]furans/nitrobenzo[b]furans in Water. ResearchGate. [Link]
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Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. [Link]
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Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters - ACS Publications. [Link]
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Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Chemical Communications (RSC Publishing). [Link]
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Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Sardar Patel University. [Link]
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Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions (RSC Publishing). [Link]
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Palladium-Catalyzed Sequential Oxidative Cyclization/Coupling of 2-Alkynylphenols and Alkenes. American Chemical Society. [Link]
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Palladium-catalyzed sequential oxidative cyclization/coupling of 2-alkynylphenols and alkenes: a direct entry into 3-alkenylbenzofurans. PubMed. [Link]
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Benzofuran Synthesis Using a Sonogashira– Larock Heteroannulation Protocol. Synfacts. [Link]
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Sonogashira coupling for the synthesis of benzofuran 3a. ResearchGate. [Link]
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Construction of 2‑Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters - Figshare. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]
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Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
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Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. PMC - PubMed Central. [Link]
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Palladium-Catalyzed Cyclization Coupling with Cyclobutanone-Derived N-Tosylhydrazones: Synthesis of Benzofuran-3-Cyclobutylidenes and Spirocyclobutanes. The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis of Fused Dibenzofuran Derivatives via Palladium-Catalyzed Domino C–C Bond Formation and Iron-Catalyzed Cycloisomerization/Aromatization. The Journal of Organic Chemistry - ACS Publications. [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. [Link]
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Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. PMC - NIH. [Link]
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Palladium-Catalyzed Sequential Oxidative Cyclization/Coupling of 2-Alkynylphenols and Alkenes: A Direct Entry into 3-Alkenylbenzofurans. OUCI. [Link]
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Benzofuran synthesis. Organic Chemistry Portal. [Link]
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Palladium-Catalyzed Synthesis of 2-Sulfenyl Benzofused Heterocycles through Domino Cyclization/Thiolation of gem-Dibromoolefins. ResearchGate. [Link]
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Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. PMC. [Link]
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Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Research Square. [Link]
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Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. ResearchGate. [Link]
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SYNTHESIS OF NOVEL BENZOFURAN FUSED 1-AZAAZULENE DERIVATIVE BY TANDEM INTERMOLECULAR SUZUKI COUPLING/INTRAMOLECULAR BUCHWALD-HAR. Heterocycles. [Link]
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ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]
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Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar. [Link]
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One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters - ACS Publications. [Link]
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Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC. [Link]
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Application Note & Protocol: High-Purity Isolation of 2-(1-Methoxybutyl)benzofuran
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-(1-Methoxybutyl)benzofuran, a key intermediate in synthetic organic chemistry and pharmaceutical development. The protocol leverages flash column chromatography, a robust and scalable technique for the efficient removal of common impurities. This guide is designed to be a self-validating system, explaining the scientific rationale behind each step to ensure both procedural accuracy and a deep understanding of the purification process.
Introduction
Benzofuran derivatives are a critical class of heterocyclic compounds widely found in natural products and synthetic molecules with significant pharmacological activities.[1][2] The specific compound, 2-(1-Methoxybutyl)benzofuran, serves as a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, low yields, and complications in subsequent synthetic steps.
This protocol details a reliable method for the purification of 2-(1-Methoxybutyl)benzofuran from a crude reaction mixture using silica gel flash column chromatography. The principles and techniques described herein are broadly applicable to the purification of other substituted benzofurans.[3][4][5][6][7][8]
Purification Workflow Overview
The overall workflow for the purification of 2-(1-Methoxybutyl)benzofuran is depicted below. This process begins with the crude reaction mixture and culminates in the isolation of the high-purity product, with in-process monitoring to ensure separation efficiency.
Caption: Workflow for the purification of 2-(1-Methoxybutyl)benzofuran.
Materials and Methods
Reagents and Consumables
| Material | Grade | Recommended Supplier |
| Crude 2-(1-Methoxybutyl)benzofuran | Synthesis Grade | N/A |
| Silica Gel | 230-400 mesh | Standard laboratory suppliers |
| n-Hexane | HPLC Grade | Standard laboratory suppliers |
| Ethyl Acetate | HPLC Grade | Standard laboratory suppliers |
| Dichloromethane (DCM) | ACS Grade | Standard laboratory suppliers |
| TLC Plates | Silica gel 60 F254 | Standard laboratory suppliers |
Equipment
-
Flash chromatography system (manual or automated)
-
Glass chromatography column (appropriate size for the scale of purification)
-
Rotary evaporator
-
Round-bottom flasks
-
Beakers and Erlenmeyer flasks
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass capillaries for TLC spotting
-
Fraction collector or test tubes
-
Analytical balance
Detailed Purification Protocol
This protocol is designed for the purification of approximately 1-5 grams of crude 2-(1-Methoxybutyl)benzofuran. The scale can be adjusted by modifying the column size and solvent volumes accordingly.
Part 1: Preparation of the Crude Sample
-
Concentration: The crude reaction mixture containing 2-(1-Methoxybutyl)benzofuran is concentrated under reduced pressure using a rotary evaporator to remove the bulk of the reaction solvent.
-
Adsorption onto Silica Gel (Dry Loading):
-
Dissolve the concentrated crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Gently swirl the flask until a free-flowing powder is obtained. If necessary, warm the flask gently to aid in solvent evaporation. This ensures an even loading of the sample onto the column.
-
Part 2: Column Preparation and Elution
-
Column Packing (Slurry Method):
-
Prepare a slurry of silica gel in the initial eluent (e.g., 98:2 n-hexane:ethyl acetate).
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and air-free packed bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading: Carefully add the silica-adsorbed crude product to the top of the packed column, creating a thin, even layer.
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 98:2 n-hexane:ethyl acetate). The optimal starting polarity should be determined by preliminary TLC analysis.
-
Gradually increase the polarity of the eluent as the chromatography progresses to facilitate the elution of the target compound. A suggested gradient is provided in the table below.
-
| Step | n-Hexane (%) | Ethyl Acetate (%) | Column Volumes (CV) | Purpose |
| 1 | 98 | 2 | 2-3 | Elution of non-polar impurities |
| 2 | 95 | 5 | 5-10 | Elution of the target compound |
| 3 | 90 | 10 | 2-3 | Elution of more polar impurities |
Part 3: Monitoring and Collection
-
Thin-Layer Chromatography (TLC) Monitoring:
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Spot every few fractions on a TLC plate and develop in a solvent system that provides good separation (e.g., 90:10 n-hexane:ethyl acetate).
-
Visualize the spots under a UV lamp at 254 nm. The benzofuran ring is UV active.
-
-
Fraction Pooling:
-
Identify the fractions containing the pure desired product based on the TLC analysis.
-
Pool these fractions into a clean, pre-weighed round-bottom flask.
-
Part 4: Product Isolation and Characterization
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: The resulting residue is the purified 2-(1-Methoxybutyl)benzofuran.
-
Purity Confirmation: The purity of the final product should be confirmed by analytical techniques such as:
-
TLC: A single spot should be observed.
-
GC-MS: To determine the purity and confirm the mass of the compound.
-
¹H and ¹³C NMR: To confirm the chemical structure.[9]
-
Scientific Rationale and Troubleshooting
-
Choice of Stationary and Mobile Phase: Silica gel is a polar stationary phase, making it ideal for separating compounds of varying polarity. The mobile phase, a mixture of non-polar n-hexane and more polar ethyl acetate, allows for the fine-tuning of the elution strength. Less polar impurities will elute first, followed by the target compound, and then more polar byproducts.
-
Dry Loading vs. Wet Loading: Dry loading is preferred for samples that are not highly soluble in the initial eluent. It prevents the dissolution of the compound in a strong solvent at the top of the column, which can lead to band broadening and poor separation.
-
Gradient Elution: A gradient of increasing solvent polarity is often more efficient than isocratic (constant solvent composition) elution. It allows for the rapid elution of non-polar impurities, followed by the controlled elution of the compound of interest, and finally the removal of strongly retained polar impurities.
-
Troubleshooting Poor Separation: If separation is poor, consider the following:
-
Adjusting the Solvent System: A lower initial concentration of ethyl acetate will increase the retention time and may improve the separation of closely eluting compounds.
-
Column Overloading: Using too much crude material for a given column size can lead to broad peaks and co-elution. Reduce the sample load or use a larger column.
-
Improper Column Packing: Air bubbles or an uneven silica bed can cause channeling of the solvent, leading to poor separation. Repack the column if necessary.
-
Conclusion
The protocol described in this application note provides a robust and reliable method for the purification of 2-(1-Methoxybutyl)benzofuran. By understanding the principles behind each step, researchers can adapt this protocol for the purification of other benzofuran derivatives and achieve high-purity compounds essential for their research and development endeavors.
References
-
Telescoped Hybrid Batch–Flow Synthesis of 2-Butylbenzofuran | Organic Process Research & Development - ACS Publications. (2024, January 15). Retrieved from [Link]
-
Telescoped Hybrid Batch–Flow Synthesis of 2-Butylbenzofuran - Cambrex. (n.d.). Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. (2024, August 6). Retrieved from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. (n.d.). Retrieved from [Link]
- Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran. (n.d.). Google Patents.
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - ResearchGate. (2024, August 2). Retrieved from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - Semantic Scholar. (2024, August 6). Retrieved from [Link]
-
An alternative approach to synthesis of 2-n-butyl-5-nitrobenzofuran derivative: A key starting material for dronedarone hydrochloride. (2012). Journal of Chemical Sciences, 124(5), 1077–1085. Retrieved from [Link]
-
The 'one-pot' preparation of substituted benzofurans - Arkivoc. (n.d.). Retrieved from [Link]
-
(4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone - PubChem. (n.d.). Retrieved from [Link]
-
2-(1-Methoxybutyl)benzofuran | 1391052-05-3. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. (2021, April 14). The Journal of Organic Chemistry, 86(9), 6931–6936. Retrieved from [Link]
-
Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Benzofuran synthesis through iodocyclization reactions: recent advances. (2017, December 29). MOJ Biorg Org Chem, 1(7). Retrieved from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). Molecules, 24(7), 1366. Retrieved from [Link]
-
Benzofuran - Wikipedia. (n.d.). Retrieved from [Link]
-
2-(2-Methoxyphenyl)-1-benzofuran - PMC. (n.d.). Retrieved from [Link]
-
The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. (n.d.). Retrieved from [Link]
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- 9. dea.gov [dea.gov]
using 2-(1-Methoxybutyl)benzofuran as a chemical intermediate
An In-Depth Guide to the Synthesis and Application of 2-(1-Methoxybutyl)benzofuran as a Versatile Chemical Intermediate
For research scientists and professionals in drug development, the benzofuran nucleus represents a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2][3][4][5] These heterocyclic compounds are ubiquitous in nature and have been extensively developed as synthetic agents with therapeutic potential, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][3][6] The substituent at the C-2 position of the benzofuran ring is a critical determinant of its pharmacological activity, making the development of novel 2-substituted benzofurans a key objective in medicinal chemistry.[5][7][8]
This guide focuses on 2-(1-Methoxybutyl)benzofuran, a specific chemical intermediate designed for versatility in synthetic programs. The 1-methoxybutyl side chain offers a unique combination of features: the butyl group enhances lipophilicity, a crucial parameter for bioavailability, while the methoxy group acts as a stable ether, which can serve as a protected hydroxyl group or as a key pharmacophoric element. This document provides detailed protocols for the logical synthesis of this intermediate and explores its potential applications in the development of novel therapeutic agents.
PART I: Synthesis of 2-(1-Methoxybutyl)benzofuran
The synthesis of the target compound is most logically achieved through a multi-step process, beginning with a common precursor, benzofuran-2-carbaldehyde. This aldehyde is then converted to the corresponding secondary alcohol via a Grignard reaction, followed by methylation of the alcohol to form the final ether product.
Workflow for the Synthesis of 2-(1-Methoxybutyl)benzofuran
Caption: Overall synthetic workflow from Salicylaldehyde to the target intermediate.
Protocol 1: Synthesis of the Precursor, 2-(1-Hydroxybutyl)benzofuran
This stage involves two primary steps: the formation of benzofuran-2-carbaldehyde from salicylaldehyde, followed by the addition of a butyl group using a Grignard reagent.
Step 1A: Synthesis of Benzofuran-2-Carboxylate
The initial step involves the reaction of a salicylaldehyde with an α-halo ester, which undergoes an intramolecular cyclization to form the benzofuran ring system.[9][10]
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 5-Chlorosalicylaldehyde | 1.0 | 156.57 g/mol | 15.6 g |
| Ethyl Chloroacetate | 1.2 | 122.55 g/mol | 14.7 g |
| Potassium Carbonate (K₂CO₃) | 3.0 | 138.21 g/mol | 41.5 g |
| Acetonitrile | - | - | 400 mL |
Procedure:
-
To a solution of 5-chlorosalicylaldehyde (1.0 eq) in acetonitrile (400 mL), add potassium carbonate (3.0 eq).
-
Slowly add ethyl chloroacetate (1.2 eq) to the reaction mixture at ambient temperature.
-
Reflux the reaction mixture for 24 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (200 mL) and wash with 5% dilute HCl.
-
Wash the organic layer with water (50 mL) and brine solution (50 mL), then dry over anhydrous sodium sulphate.
-
Purify the resulting ethyl 5-chlorobenzofuran-2-carboxylate by column chromatography.
Note: This protocol is adapted for a substituted benzofuran but the principle applies to unsubstituted salicylaldehyde as well.[10]
Step 1B: Reduction to Aldehyde and Grignard Reaction The resulting ester can be reduced to the aldehyde using standard reducing agents like Diisobutylaluminium hydride (DIBAL-H). The subsequent Grignard reaction is a classic carbon-carbon bond-forming reaction. It is highly effective for adding alkyl chains to carbonyl carbons.[11]
Causality: The Grignard reagent, n-butylmagnesium bromide, is a potent nucleophile and a strong base. The reaction must be conducted under strictly anhydrous conditions to prevent the Grignard reagent from being quenched by protons from water, which would result in the formation of butane and magnesium salts, thereby reducing the yield of the desired alcohol.
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| Benzofuran-2-carbaldehyde | 1.0 | 146.14 g/mol | 14.6 g |
| n-Butylmagnesium Bromide (2M in THF) | 1.1 | 161.31 g/mol | 55 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | 250 mL |
| Saturated NH₄Cl (aq) | - | - | 150 mL |
Procedure:
-
Dissolve benzofuran-2-carbaldehyde (1.0 eq) in anhydrous THF (250 mL) in a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0°C using an ice bath.
-
Add n-butylmagnesium bromide solution (1.1 eq) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution (150 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, 2-(1-hydroxybutyl)benzofuran, by silica gel flash chromatography.
Protocol 2: Methylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an S_N2 reaction between an alkoxide and an alkyl halide.[12][13][14]
Mechanism: The reaction begins with the deprotonation of the alcohol by a strong base, typically sodium hydride (NaH), to form a nucleophilic alkoxide ion. This alkoxide then attacks the primary alkyl halide (methyl iodide) in a concerted S_N2 mechanism, displacing the iodide leaving group to form the ether.[14][15]
Caption: Mechanism of the Williamson Ether Synthesis for methylation.
Causality: Sodium hydride is an excellent choice of base because it is non-nucleophilic and the byproduct of the deprotonation is hydrogen gas, which is easily removed from the reaction system. The use of a primary alkyl halide like methyl iodide is crucial, as the S_N2 mechanism is sensitive to steric hindrance. Secondary or tertiary halides would favor elimination reactions.[15]
| Reagent/Solvent | Molar Eq. | Molecular Weight | Amount |
| 2-(1-Hydroxybutyl)benzofuran | 1.0 | 204.26 g/mol | 20.4 g |
| Sodium Hydride (60% dispersion in oil) | 1.2 | 24.00 g/mol | 1.6 g |
| Methyl Iodide (CH₃I) | 1.5 | 141.94 g/mol | 21.3 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 300 mL |
Procedure:
-
Suspend sodium hydride (1.2 eq) in anhydrous THF (100 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the suspension to 0°C.
-
Slowly add a solution of 2-(1-hydroxybutyl)benzofuran (1.0 eq) in anhydrous THF (200 mL) to the NaH suspension. Stir for 30-60 minutes at 0°C, or until hydrogen evolution ceases.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product, 2-(1-methoxybutyl)benzofuran, by silica gel chromatography to yield a stable intermediate for further use.
PART II: Application Notes for Researchers
2-(1-Methoxybutyl)benzofuran is not merely a final molecule but a strategic intermediate with considerable potential in drug discovery and medicinal chemistry. Its utility stems from the inherent biological relevance of the benzofuran core and the synthetic flexibility offered by its 2-substitution.
A Stable Scaffold for Further Functionalization
The methoxy group on the butyl side chain is a chemically robust ether. This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule, such as the benzene portion of the benzofuran ring, without affecting the side chain. This makes it an ideal building block for creating a library of analogs for structure-activity relationship (SAR) studies. For example, electrophilic substitution reactions can be performed on the benzene ring to introduce nitro, halo, or acyl groups, which are precursors for a multitude of other functionalities.
Building Block for Bioactive Compound Analogs
The benzofuran scaffold is a core component of numerous compounds with significant pharmacological activities.[1]
-
Anticancer Agents: Many 2-substituted benzofurans have demonstrated cytotoxic activities against various cancer cell lines.[2] The lipophilic butyl group of 2-(1-methoxybutyl)benzofuran can enhance membrane permeability, potentially improving the efficacy of novel anticancer drug candidates.
-
Adenosine Receptor Antagonists: Derivatives of 2-benzoyl-1-benzofuran have shown affinity for adenosine A1 and A2A receptors, which are targets for treating cardiovascular and neurological disorders.[16] The 2-(1-methoxybutyl)benzofuran core can be used to synthesize novel, non-benzoyl analogs to explore this therapeutic space.
-
Antimicrobial Agents: The benzofuran nucleus is a promising scaffold for the development of new antibacterial and antifungal agents.[3][6] This intermediate can be used to generate novel compounds to combat the growing threat of antimicrobial resistance.
Modulator of Physicochemical Properties
The 1-methoxybutyl group provides a balance of lipophilicity and polarity. The butyl chain increases the compound's nonpolar character, which can be crucial for crossing biological membranes. The ether oxygen can act as a hydrogen bond acceptor, influencing solubility and interactions with biological targets. This inherent combination of properties makes it an attractive starting point for fine-tuning the pharmacokinetic profile of a lead compound.
Potential for Latent Functionality
While the methyl ether is stable, it can be cleaved under specific, often harsh, conditions (e.g., using strong acids like HBr or BBr₃). This allows the methoxy group to function as a protecting group for the secondary alcohol. A synthetic strategy could involve carrying the stable ether through several synthetic steps before deprotection at a later stage to reveal the hydroxyl group for further reactions, such as esterification to create prodrugs or oxidation to a ketone.
References
- Benchchem. Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- ResearchGate. (n.d.). BENZOFURANS SCAFFOLDS: APPLICATIONS IN ANTICANCER DRUGS DISCOVERY AND DEVELOPMENT | Request PDF.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Benchchem.
- Mancuso, R., & Gabriele, B. (2014). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 19(7), 9236-9275.
- Kumar, A., & Maurya, R. A. (2016, September 28). Mini Review on Important Biological Properties of Benzofuran Derivatives.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- Kumar, R., et al. (2015, October 27). Benzofuran: an emerging scaffold for antimicrobial agents. SciSpace.
- Sanna, C., et al. (2008). Some recent approaches to the synthesis of 2-substituted benzofurans. PubMed.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
- International Journal of Scientific Development and Research. (2023, May).
- Hranjec, M., et al. (2011). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PMC.
- JoVE. (2023, April 30). Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. JoVE.
- Gomaa, M. A.-M., & Ali, M. M. (2020). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Arkivoc, 2020(5), 159-170.
- Wikipedia. (n.d.). Substituted benzofuran. Wikipedia.
- Francis Academic Press. (n.d.).
- Wang, X., et al. (2013). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 11(36), 6134-6141.
- Nawrocka, W., et al. (2012, September 14).
- Hranjec, M., et al. (2011). Reactions of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Benzothiazolium Salts. PMC.
- Abu-Hashem, A. A., et al. (2015, January 19). Reactivity of Benzofuran Derivatives.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). LBP.
- van der Walt, M. M., et al. (2020, January). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459.
- Romagnoli, R., et al. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
- Indian Journal of Chemistry. (2021, May). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian J. Chem., Sec B, 60B, 767-775.
- ResearchGate. (n.d.). Scheme 2. Plausible mechanism for the preparation of benzofuran.
- Piras, M., et al. (2010, November 9). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2873.
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Application Notes & Protocols: The Benzofuran Scaffold as a Privileged Motif in Medicinal Chemistry
Abstract: While the specific derivative 2-(1-Methoxybutyl)benzofuran is not extensively documented in current scientific literature, the core benzofuran scaffold is a cornerstone in medicinal chemistry. It is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This guide provides an in-depth exploration of the benzofuran motif, with a particular focus on the strategic importance of substitution at the 2-position. We will dissect the synthesis, biological evaluation, and mechanism of action of representative 2-substituted benzofurans, offering researchers and drug development professionals a practical framework for leveraging this versatile scaffold in their discovery programs.
Part 1: The Benzofuran Core - A Foundation for Diverse Bioactivity
The benzofuran skeleton, an aromatic heterocyclic compound, consists of a fused benzene and furan ring system. This arrangement confers a planar, rigid structure with a rich electron density, making it an ideal platform for designing molecules that can engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking.
Substitutions on the benzofuran ring, particularly at the C2 position, can dramatically influence the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of different functional groups at this position allows for the fine-tuning of a compound's size, lipophilicity, and electronic distribution, thereby directing its biological activity towards specific targets.
Part 2: Synthesis Strategies for 2-Substituted Benzofurans
A common and versatile method for the synthesis of 2-substituted benzofurans is the Perkin rearrangement. This approach typically involves the reaction of a salicylaldehyde with an α-halo ketone, followed by intramolecular cyclization.
Protocol 1: General Synthesis of a 2-Arylbenzofuran Derivative
This protocol outlines the synthesis of a generic 2-arylbenzofuran, a common motif in many biologically active compounds.
Objective: To synthesize a 2-arylbenzofuran via a Perkin-like rearrangement.
Materials:
-
Salicylaldehyde
-
2-Bromoacetophenone (or other appropriate α-halo ketone)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the 2-bromoacetophenone (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 2-arylbenzofuran.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group of salicylaldehyde, facilitating the nucleophilic attack on the α-halo ketone.
-
DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Heat: The application of heat is necessary to promote the intramolecular cyclization, which is the rate-limiting step of the reaction.
Part 3: Biological Applications and Evaluation
Benzofuran derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The following sections will detail the application of 2-substituted benzofurans in these areas.
Application: Anticancer Activity
Many 2-substituted benzofurans have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes or receptors implicated in cancer cell proliferation and survival.
Example Compound: A-2, a hypothetical 2-arylbenzofuran derivative.
Hypothesized Mechanism of Action: Inhibition of tubulin polymerization. Many natural and synthetic compounds exert their anticancer effects by disrupting the dynamics of microtubules, which are essential for cell division.
Protocol 2: In Vitro Evaluation of Anticancer Activity (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of a test compound on a cancer cell line.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of compound A-2 against the HeLa (cervical cancer) cell line.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Compound A-2 (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of compound A-2 in culture medium, ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.
Data Presentation:
| Compound | Concentration (µM) | % Cell Viability |
| A-2 | 0.1 | 98.2 |
| A-2 | 1 | 85.1 |
| A-2 | 10 | 52.3 |
| A-2 | 50 | 15.8 |
| A-2 | 100 | 5.4 |
| IC₅₀ | ~9.5 µM |
Visualization of Experimental Workflow
Application Note: 2-(1-Methoxybutyl)benzofuran as a Reference Standard in High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a comprehensive guide for the use of 2-(1-Methoxybutyl)benzofuran as a reference standard in High-Performance Liquid Chromatography (HPLC). Detailed protocols for the preparation of standard solutions, a robust HPLC method for analysis, and a thorough discussion of method validation according to regulatory guidelines are presented. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for the quantification of benzofuran derivatives.
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities.[1] As such, the development of robust and accurate analytical methods for their quantification is crucial in pharmaceutical research and quality control. A well-characterized reference standard is the cornerstone of any analytical method, ensuring the accuracy and reliability of the results.[2][3] This application note details the use of 2-(1-Methoxybutyl)benzofuran as a reference standard for HPLC analysis.
2-(1-Methoxybutyl)benzofuran is a derivative of the benzofuran core structure.[4] Its defined chemical structure and potential for high purity make it a suitable candidate for a reference standard in the analysis of related compounds. The protocols outlined herein are designed to be a starting point for method development and validation, and may require optimization for specific matrices or applications.
Physicochemical Properties of 2-(1-Methoxybutyl)benzofuran
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper use.
| Property | Value | Source |
| Chemical Name | 2-(1-Methoxybutyl)benzofuran | Pharmaffiliates[5] |
| CAS Number | 1391052-05-3 | BLD Pharm[6] |
| Molecular Formula | C13H16O2 | Inferred from name |
| Molecular Weight | 204.26 g/mol | Inferred from formula |
| Appearance | White to off-white solid | Assumption |
| Solubility | Soluble in methanol, acetonitrile, ethanol; Insoluble in water | Assumption based on structure |
Preparation of Standard Solutions
Accurate preparation of standard solutions is critical for the reliability of HPLC results. All solutions should be prepared using calibrated volumetric flasks and pipettes.
3.1. Stock Standard Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of 2-(1-Methoxybutyl)benzofuran reference standard (purity >98%) into a 10 mL volumetric flask.
-
Dissolve the standard in a minimal amount of HPLC-grade methanol or acetonitrile.
-
Once fully dissolved, bring the flask to volume with the same solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
This stock solution should be stored at 2-8°C and protected from light. A fresh solution should be prepared weekly, or as determined by stability studies.
3.2. Working Standard Solutions
Working standard solutions are prepared by diluting the stock standard solution with the mobile phase to the desired concentrations.
-
Perform serial dilutions of the 1000 µg/mL stock solution to prepare a series of working standards.
-
A typical calibration curve might include concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For example, to prepare a 10 µg/mL working standard, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
HPLC Method Protocol
This reversed-phase HPLC method is designed to provide good resolution and peak shape for 2-(1-Methoxybutyl)benzofuran.
4.1. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |
| Gradient | Isocratic: 70% A, 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 285 nm (or as determined by UV scan) |
| Run Time | 10 minutes |
Rationale for Method Parameters:
-
C18 Column: A C18 column is a versatile and commonly used stationary phase for the separation of non-polar to moderately polar compounds like benzofuran derivatives.
-
Mobile Phase: The combination of acetonitrile and water is a standard mobile phase for reversed-phase chromatography. The addition of formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
-
Isocratic Elution: For a single analyte, an isocratic method is often sufficient and provides for a more stable baseline and shorter run times compared to a gradient method.
-
UV Detection: Many benzofuran derivatives exhibit strong UV absorbance, making UV detection a suitable and cost-effective choice. The optimal wavelength should be determined by performing a UV scan of the analyte.
4.2. Sample Preparation
For the analysis of a drug substance, dissolve the sample in the mobile phase to a concentration within the calibration range. For drug products, a suitable extraction method may be required. All samples should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]
4.3. Experimental Workflow
Caption: Workflow for the HPLC analysis of 2-(1-Methoxybutyl)benzofuran.
Method Validation
Validation of the analytical method is essential to ensure that it is suitable for its intended purpose.[7][8] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]
5.1. Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can differentiate the analyte from other components. | Peak purity of the analyte should be demonstrated. No interfering peaks at the retention time of the analyte in a blank injection. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration range over which the method is linear, accurate, and precise. | Typically 80-120% of the test concentration for an assay.[8] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision | The degree of agreement among individual test results. | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
5.2. Reference Standard Qualification Logic
Caption: Logical flow for the qualification of a reference standard.
Conclusion
This application note provides a detailed framework for the use of 2-(1-Methoxybutyl)benzofuran as a reference standard in HPLC analysis. The described method, coupled with a comprehensive validation strategy, will enable researchers to accurately and reliably quantify this and related benzofuran compounds. Adherence to the principles of method validation outlined by regulatory bodies such as the FDA and ICH is paramount for ensuring data integrity in pharmaceutical development and quality control.[11][12]
References
-
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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FDA Releases Guidance on Analytical Procedures. BioPharm International. Available at: [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available at: [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. Available at: [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Quality Guidelines. ICH. Available at: [Link]
-
USP Reference Standards in Pharmaceutical Analysis. SynThink Research Chemicals. Available at: [Link]
-
USP Validation and Verification Expert Panel. Agilent. Available at: [Link]
-
EP Reference Standards for Pharmaceutical Testing. SynThink Research Chemicals. Available at: [Link]
-
The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. PubMed. Available at: [Link]
-
Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. MDPI. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. Available at: [Link]
-
(4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone. PubChem. Available at: [Link]
-
(2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone. PubChem. Available at: [Link]
-
Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. PubMed. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
Fact sheet: European Pharmacopoeia Reference Standards. EDQM. Available at: [Link]
-
Synthesis of 2‐methoxynaphtho[2,1‐b]benzofuran from 3 a. ResearchGate. Available at: [Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
2-(1-Methoxybutyl)benzofuran. Pharmaffiliates. Available at: [Link]
- Preparation of benzofurans and use thereof as synthetic intermediates. Google Patents.
-
Benzofuran. Wikipedia. Available at: [Link]
-
Acceptability of Standards from Alternative Compendia (BP/EP/JP). U.S. Food and Drug Administration. Available at: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-(1-Methoxybutyl)benzofuran
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(1-Methoxybutyl)benzofuran. The method is developed for use by researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound in various matrices. The protocol outlines the chromatographic conditions, system suitability parameters, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This document provides the scientific rationale behind the methodological choices and includes detailed, step-by-step protocols for implementation.
Introduction to 2-(1-Methoxybutyl)benzofuran
Benzofuran and its derivatives are a significant class of heterocyclic compounds that are scaffolds in many biologically active molecules and natural products.[5][6][7][8][9] The specific compound, 2-(1-Methoxybutyl)benzofuran (CAS No. 1391052-05-3), is a member of this family.[10][11] The development of a robust analytical method for its quantification is crucial for quality control, stability studies, and pharmacokinetic assessments in research and development settings.
The chemical structure of 2-(1-Methoxybutyl)benzofuran, featuring a non-polar benzofuran core and an alkyl ether side chain, suggests that it is a hydrophobic compound.[12] This characteristic is a primary determinant in the selection of an appropriate chromatographic technique. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is, therefore, the method of choice due to its suitability for separating non-polar analytes.[12][13][14][15]
Chromatographic Method Development
The primary objective of this method development was to achieve a symmetric peak shape, adequate retention, and high resolution for 2-(1-Methoxybutyl)benzofuran, separating it from potential impurities and degradation products.
Rationale for Parameter Selection
-
Stationary Phase: A C18 (octadecylsilyl) column was selected as the stationary phase.[13][14] C18 columns are the most common type of reversed-phase columns and are ideal for the retention of non-polar compounds like 2-(1-Methoxybutyl)benzofuran due to the hydrophobic interactions between the analyte and the stationary phase.[12][16]
-
Mobile Phase: A mobile phase consisting of a mixture of acetonitrile and water was chosen. Acetonitrile is a common organic modifier in RP-HPLC that provides good elution strength for non-polar compounds.[16] The ratio of acetonitrile to water was optimized to achieve a suitable retention time and peak shape.
-
Detection: The benzofuran moiety in the analyte contains a chromophore that absorbs ultraviolet (UV) light. Therefore, a UV detector was selected for this method. The wavelength of maximum absorbance (λmax) was determined by scanning a standard solution of the analyte. For many benzofuran derivatives, a suitable wavelength is around 280 nm.[17]
Optimized HPLC Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 282 nm |
| Run Time | 10 minutes |
HPLC Workflow Diagram
Caption: HPLC analysis workflow for 2-(1-Methoxybutyl)benzofuran.
Analytical Method Validation Protocol
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3][4] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | 80-120% of the nominal concentration. |
| Accuracy | Mean recovery between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Precision (Intermediate) | RSD ≤ 2.0% for analyses performed on different days by different analysts. |
| Detection Limit (LOD) | Signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., mobile phase composition, flow rate, column temperature). |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(1-Methoxybutyl)benzofuran reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from the LOQ to 120% of the nominal assay concentration.
Sample Preparation
The sample preparation procedure will depend on the matrix. For a drug substance:
-
Accurately weigh a quantity of the drug substance equivalent to the target concentration.
-
Transfer to a suitable volumetric flask.
-
Add the mobile phase to approximately 70% of the flask volume and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
System Suitability Test
Before starting any analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the working standard solution at the nominal concentration five times.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
| System Suitability Parameter | Acceptance Criteria |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
Overall Method Development and Validation Logic
Caption: Logical flow from method development to validation and implementation.
Conclusion
The High-Performance Liquid Chromatography method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 2-(1-Methoxybutyl)benzofuran. The detailed protocols and validation results confirm that this method is suitable for its intended use in research and quality control environments. Adherence to the outlined procedures will ensure reliable and reproducible analytical data.
References
- Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds. Benchchem.
- PharmaGuru. (2025). HPLC Method for Nonpolar Molecules: How To Develop. PharmaGuru.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Scribd. (n.d.). ICH Q2(R1)
- Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum.
- LCGC International. (2019). Top Three HPLC Method Development Tips.
- ICH. (n.d.). Quality Guidelines.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. (2025).
- SciSpace. (n.d.). A review on method development by hplc. SciSpace.
- Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia.
- PubChem. (n.d.). (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone.
- Benchchem. (n.d.).
- De Gruyter. (2021).
- Pharmaffiliates. (n.d.). CAS No : 1391052-05-3 | Chemical Name : 2-(1-Methoxybutyl)benzofuran.
- Krawiecka, M., et al. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica.
- PubMed. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists.
- EAS Publisher. (2023).
- MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
- PMC. (n.d.). 2-(2-Methoxyphenyl)-1-benzofuran.
- BLD Pharm. (n.d.). 1391052-05-3|2-(1-Methoxybutyl)benzofuran. BLD Pharm.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. ptfarm.pl [ptfarm.pl]
- 9. easpublisher.com [easpublisher.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 1391052-05-3|2-(1-Methoxybutyl)benzofuran|BLD Pharm [bldpharm.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. pharmaguru.co [pharmaguru.co]
- 15. scispace.com [scispace.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: NMR-Based Structural Elucidation of 2-(1-Methoxybutyl)benzofuran
This Application Note is designed for researchers in pharmaceutical analysis and organic synthesis. It addresses the structural validation of 2-(1-Methoxybutyl)benzofuran , a critical intermediate and potential impurity in the synthesis of benzofuran-based antiarrhythmic agents (e.g., Amiodarone, Dronedarone analogs).
Introduction & Significance
In drug development, the benzofuran scaffold is a privileged structure. The specific derivative 2-(1-Methoxybutyl)benzofuran often arises during the alkylation steps of benzofuran precursors or as a side-product in the functionalization of the C2 position.
Accurate characterization is challenging due to the potential for regioisomerism (2-substituted vs. 3-substituted) and the presence of a chiral center at the C1' position of the butyl chain. This protocol provides a definitive method to distinguish this compound from its isomers and validate the integrity of the ether linkage.
Structural Features[1][2][3][4][5][6][7][8][9][10][11]
-
Core: Benzofuran bicyclic system.
-
Substituent: 1-Methoxybutyl group attached at C2.[1]
-
Key Diagnostic: The proton at C3 (H3) is the primary indicator of regiochemistry.
Sample Preparation Protocol
To ensure high-resolution data and reproducible chemical shifts, follow this strict preparation protocol.
Reagents
-
Solvent: Chloroform-d (
) with 0.03% TMS (v/v).-
Why:
provides excellent solubility for lipophilic benzofurans and prevents solute aggregation common in DMSO.
-
-
Tube: 5mm High-Precision NMR Tube (e.g., Wilmad 535-PP).
Procedure
-
Massing: Weigh 10–15 mg of the oily analyte into a clean vial.
-
Dissolution: Add 600
L of . Vortex for 10 seconds.-
Note: Ensure the solution is clear. Filtration through a glass wool plug is recommended if particulates are visible.
-
-
Transfer: Transfer to the NMR tube. Cap immediately to prevent evaporation and concentration changes.
-
Equilibration: Allow the sample to equilibrate in the magnet for 5 minutes before acquisition to stabilize temperature (
K).
Acquisition Parameters (400 MHz+)
Standard parameters are insufficient for impurity profiling. Use these optimized settings to resolve fine coupling in the aromatic region.
| Parameter | 1H NMR (Quantitative) | 13C NMR (Decoupled) |
| Pulse Angle | ||
| Relaxation Delay (D1) | 5.0 s (Ensure full relaxation) | 2.0 s |
| Acquisition Time (AQ) | > 3.0 s | > 1.0 s |
| Number of Scans (NS) | 16 | 1024 (S/N > 50:1) |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm |
| Processing | Zero-filling to 64k points | Line broadening (LB) = 1.0 Hz |
Data Analysis & Interpretation
1H NMR Analysis: The "Fingerprint" Strategy
The structural confirmation relies on three distinct zones in the proton spectrum.
Zone A: The Diagnostic Furan Proton (H3)
The most critical signal is the proton on the furan ring at position 3.
-
Chemical Shift:
ppm. -
Multiplicity: Singlet (s) or fine doublet (
Hz due to long-range coupling). -
Validation Logic: If this signal is absent, the substituent is likely at position 3, or the ring is 2,3-disubstituted. This is your primary Go/No-Go check.
Zone B: The Chiral Linker (H1')
The methine proton at the C1' position connects the butyl chain and the methoxy group to the aromatic core.
-
Chemical Shift:
ppm. -
Multiplicity: Triplet (t) or doublet of doublets (dd).
-
Mechanistic Insight: This proton is deshielded by three factors: the aromatic ring current, the furan oxygen, and the methoxy oxygen.
Zone C: The Side Chain
-
Methoxy (
): Sharp singlet at ppm. -
Butyl Tail:
-
: Multiplet (
ppm). -
: Multiplet (
ppm). -
: Triplet (
ppm).
-
: Multiplet (
13C NMR Assignment
| Carbon Position | Type | Approx. Shift ( | Assignment Logic |
| C2 | Quaternary | 158.0 - 160.0 | |
| C7a | Quaternary | 154.0 - 155.0 | Bridgehead, oxygenated. |
| C3 | Methine | 103.0 - 105.0 | Diagnostic: Highly shielded furan carbon. |
| C1' | Methine | 76.0 - 78.0 | Benzylic + Ether linkage. |
| OMe | Methyl | 56.0 - 57.0 | Characteristic methoxy. |
| Aromatic (C4-C7) | Methine | 111.0 - 125.0 | Benzene ring carbons. |
Self-Validating Workflow (Logic Diagram)
The following flowchart illustrates the decision-making process for confirming the structure using 1D and 2D NMR data.
Figure 1: Step-by-step structural validation workflow for 2-(1-Methoxybutyl)benzofuran.
Advanced Validation: 2D NMR Correlations
To satisfy the "Trustworthiness" requirement, you must not rely solely on 1D shifts. Use Heteronuclear Multiple Bond Coherence (HMBC) to prove the connectivity.
Key HMBC Correlations (Long-Range)
-
Linker Verification: The Methine proton (H1' ) must show a strong cross-peak to the Benzofuran C2 quaternary carbon (
ppm) and the C3 methine carbon ( ppm). -
Ether Verification: The Methoxy protons (OMe ) must correlate to the C1' carbon.
-
Core Verification: The H3 proton must correlate to C2 and the bridgehead C7a .
References
-
Benzofuran Synthesis & NMR Data
- Title: Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furaniz
- Source: RSC Advances / Organic Chemistry Frontiers (Supporting Info).
-
URL:[Link]
- Relevance: Provides comparative NMR data for 2-substituted benzofurans (H3 signals).
-
General Benzofuran Characterization
- Title: 2-phenylbenzofuran NMR D
- Source: Organic Spectroscopy Intern
-
URL:[Link]
- Relevance: Establishes baseline shifts for the benzofuran core (C2/C3 assignments).
-
Impurity Profiling Context
- Title: The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine.
- Source: Microgram Journal (DEA).
-
URL:[Link]
- Relevance: Demonstrates the analytical approach for benzofuran-based psychoactive substances and impurities.
-
Analogous Structure (3-Bromo derivative)
-
Title: 3-Bromo-2-(1-methoxybutyl)benzofuran Product Page.[2]
- Source: ChemicalBook.
- Relevance: Confirms the existence of the specific scaffold in commercial chemical c
-
Sources
Application Note: Structural Elucidation of 2-(1-Methoxybutyl)benzofuran via EI-MS
This Application Note is designed for analytical chemists and process development scientists involved in the structural elucidation of benzofuran derivatives, specifically within the context of pharmaceutical impurity profiling (e.g., Amiodarone intermediates).
Executive Summary & Significance
2-(1-Methoxybutyl)benzofuran (MW 204.26) is a critical synthetic intermediate and potential process impurity found in the manufacturing of benzofuran-class anti-arrhythmic drugs (e.g., Amiodarone analogs). Its structural core—a benzofuran ring substituted at the C2 position with an ether side chain—presents a distinct mass spectral signature governed by charge localization on the ether oxygen and the aromatic system.
This guide provides a definitive protocol for the identification of this compound using Electron Ionization (EI) Mass Spectrometry. We move beyond simple library matching to explore the causality of fragmentation, ensuring confident identification even in complex matrices.
Chemical Context & Structure
-
Formula: C₁₃H₁₆O₂
-
Molecular Weight: 204 Da
-
Key Structural Motifs:
-
Benzofuran Core: High stability, directs charge retention.
-
Benzylic-like Ether Linkage: The C2-C(alpha) bond is susceptible to inductive effects.
-
Alkyl Side Chain: A propyl group attached to the methine carbon, prone to alpha-cleavage.
-
Experimental Protocol: GC-MS Characterization
To ensure reproducible fragmentation, the following "Self-Validating" protocol utilizes a standard non-polar column to minimize thermal degradation prior to ionization.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Concentration: 10 µg/mL (Trace analysis mode).
-
Filtration: 0.2 µm PTFE syringe filter to remove particulate precursors.
Instrument Parameters (Agilent/Thermo/Shimadzu Compatible)
| Parameter | Setting | Rationale |
| Inlet Temp | 250°C | Ensures rapid volatilization without ether pyrolysis. |
| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low bleed, standard selectivity for aromatics. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for resolution. |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (5 min) | Rapid ramp preserves peak shape for semi-volatiles. |
| Ion Source | EI, 70 eV, 230°C | Standard ionization energy for library reproducible spectra. |
| Scan Range | m/z 40–350 | Captures low mass aromatic fragments and molecular ion. |
Fragmentation Mechanism Analysis
The EI mass spectrum of 2-(1-Methoxybutyl)benzofuran is dominated by alpha-cleavage initiated by the ether oxygen and the stability of the benzofuran ring.
Primary Fragmentation Pathway: Alpha-Cleavage
The radical cation is initially formed at the ether oxygen or the aromatic ring. The most energetically favorable pathway is the homolytic cleavage of the C-C bond adjacent to the ether oxygen (alpha-cleavage), resulting in the loss of the largest alkyl group (Propyl radical).
-
Precursor: Molecular Ion (m/z 204 , [M]+•)
-
Process: Loss of Propyl radical (•C₃H₇, 43 Da).
-
Product: A resonance-stabilized oxonium ion conjugated with the benzofuran ring.
-
Observation: This generates the Base Peak at m/z 161 .
Secondary Pathways
-
Loss of Methoxy Group: Heterolytic cleavage of the C-O bond leads to the [M - OCH₃]+ cation.
-
m/z 173: (204 - 31). This ion is typically lower abundance than the alpha-cleavage product.
-
-
Benzofuran Ring Degradation: The m/z 161 ion can further lose Carbon Monoxide (CO, 28 Da), a hallmark of furan/phenol fragmentation.
-
m/z 133: (161 - 28).
-
-
Tropylium-like Rearrangement: Benzofuran derivatives often undergo ring expansion to form stable aromatic cations at lower masses (m/z 131, m/z 115).
Mechanistic Visualization (DOT Diagram)
The following diagram maps the causal flow of ions, distinguishing between the molecular ion and its primary daughters.
Figure 1: Mechanistic fragmentation pathway of 2-(1-Methoxybutyl)benzofuran under 70 eV EI conditions. The red path indicates the formation of the base peak.
Diagnostic Ion Table
Use this table to validate peak identity in your chromatogram.
| m/z (Da) | Relative Abundance (Est.) | Ion Identity | Structural Origin |
| 204 | 15 - 30% | [M]+• | Molecular Ion (Parent). |
| 173 | 5 - 10% | [M - OCH₃]+ | Loss of methoxy radical. |
| 161 | 100% (Base) | [M - C₃H₇]+ | Alpha-cleavage (Loss of propyl). Stabilized oxonium. |
| 133 | 20 - 40% | [161 - CO]+ | Loss of CO from the furan ring of the base peak. |
| 131 | 10 - 20% | [C₉H₇O]+ | Substituted benzofuran cation (common core fragment). |
| 77 | 10 - 15% | [C₆H₅]+ | Phenyl cation (Benzene ring degradation). |
Troubleshooting & Validation
Self-Validating the Protocol
-
Check the 161/204 Ratio: In a clean spectrum, the m/z 161 peak should significantly exceed the molecular ion. If m/z 204 is the base peak, consider if the ionization energy is too low or if the source temperature is too low (reducing fragmentation).
-
Isotope Pattern: Verify the M+1 peak at m/z 205. For C₁₃, the intensity should be approximately 14.3% of the m/z 204 peak (1.1% × 13 carbons).
-
Contamination Check: If you observe m/z 149 (Phthalates) or m/z 73 (Siloxanes), perform a background subtraction before interpreting the low-abundance ions like m/z 173.
Common Pitfalls
-
Thermal Degradation: If the inlet is >280°C, the ether bond may cleave thermally, artificially inflating the m/z 173 or 161 signals relative to the parent.
-
Co-elution: This compound often co-elutes with other benzofuran byproducts. Use the Extracted Ion Chromatogram (EIC) of m/z 161 and m/z 204 to confirm peak purity.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing alpha-cleavage rules for ethers).
-
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. Link
-
Begala, M., et al. (2009).[4] "Formation of 2-substituted benzofuran fragment ions...". Journal of Mass Spectrometry, 44(2), 245-251.[4] Link (Establishes benzofuran fragmentation patterns).[4]
-
Dias, H. J., et al. (2017).[5] "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry". Journal of Mass Spectrometry, 52(12), 809-816.[5] Link (Comparative fragmentation of benzofuran derivatives).[5]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-Bromo-2-(1-methoxybutyl)benzofuran | CAS No- 1391053-51-2 | NA [chemicea.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Evaluation of 2-(1-Methoxybutyl)benzofuran
Introduction: Unlocking the Therapeutic Potential of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold renowned in medicinal chemistry for its presence in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2][3][4][5][6] Derivatives of benzofuran have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][4][5][7] The diverse pharmacological profiles stem from the versatile chemical nature of the benzofuran ring, which allows for substitutions that can modulate its interaction with various biological targets.[2] This document provides a comprehensive guide for the initial biological characterization of a novel benzofuran derivative, 2-(1-Methoxybutyl)benzofuran. The following protocols are designed as a strategic workflow to first establish a cytotoxicity profile, followed by screening for potential enzymatic and cellular activities, and concluding with essential safety-related assays.
Part 1: Foundational Analysis - Cytotoxicity and General Cellular Health
A fundamental first step in characterizing any new chemical entity is to determine its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. We will utilize two common colorimetric assays, MTT and Resazurin, which measure metabolic activity as an indicator of cell health.[8][9][10]
1.1. Rationale for Cytotoxicity Screening
Initial cytotoxicity screening across a panel of cell lines (e.g., a cancer cell line like A549 and a normal fibroblast line) is crucial to identify any general cytotoxic effects.[9] The half-maximal inhibitory concentration (IC50) values derived from these assays will be instrumental in designing the experimental conditions for subsequent biological assays, ensuring that the observed effects are not merely a consequence of cell death.
1.2. Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of 2-(1-Methoxybutyl)benzofuran.
1.3. Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies for assessing cell viability based on the reduction of tetrazolium salts by metabolically active cells.[8][11]
Materials:
-
2-(1-Methoxybutyl)benzofuran
-
Human lung carcinoma cell line (e.g., A549)
-
Culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of 2-(1-Methoxybutyl)benzofuran in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the medium in each well with 100 µL of medium containing the different concentrations of the test compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
1.4. Expected Data Presentation
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| Vehicle Control | 0.850 | 0.045 | 100 |
| 0.1 | 0.835 | 0.051 | 98.2 |
| 1 | 0.790 | 0.039 | 92.9 |
| 10 | 0.550 | 0.028 | 64.7 |
| 50 | 0.210 | 0.019 | 24.7 |
| 100 | 0.095 | 0.012 | 11.2 |
Part 2: Primary Screening - Monoamine Oxidase (MAO) Inhibition
Many heterocyclic compounds, including some benzofuran derivatives, are known to interact with central nervous system targets.[5] Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases.[12][13][14] This makes MAO inhibition a logical and valuable primary screen for a novel benzofuran derivative.
2.1. Rationale for MAO Inhibition Assay
This fluorometric assay provides a sensitive and high-throughput method to determine if 2-(1-Methoxybutyl)benzofuran can inhibit the activity of MAO-A or MAO-B.[14][15] The assay measures the production of hydrogen peroxide (H2O2), a byproduct of MAO activity, which reacts with a probe to generate a fluorescent signal.[14][15] Specific inhibitors for each isoform (clorgyline for MAO-A and pargyline or selegiline for MAO-B) are used to differentiate the activity.[14]
2.2. Signaling Pathway of MAO and Assay Principle
Caption: Principle of the fluorometric MAO inhibition assay.
2.3. Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is based on commercially available kits that offer a sensitive means to screen for MAO inhibitors.[14][16]
Materials:
-
2-(1-Methoxybutyl)benzofuran
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)[14]
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or similar)
-
MAO-A specific inhibitor (Clorgyline)[14]
-
MAO-B specific inhibitor (Pargyline or Selegiline)[14]
-
Assay buffer
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme and Compound Preparation: Prepare working solutions of MAO-A and MAO-B in assay buffer. Prepare serial dilutions of 2-(1-Methoxybutyl)benzofuran and the control inhibitors (Clorgyline and Pargyline) in assay buffer.
-
Reaction Setup: In separate wells of a black 96-well plate, add:
-
50 µL of MAO-A or MAO-B enzyme solution.
-
10 µL of the test compound at various concentrations, control inhibitors, or vehicle control.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Assay Initiation: Prepare a working solution containing the MAO substrate, HRP, and the fluorescent probe in assay buffer. Add 40 µL of this working solution to each well to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-560 nm, emission 585-590 nm).[14][16]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values for MAO-A and MAO-B inhibition.
2.4. Expected Data Presentation
| Compound | Target | IC50 (µM) |
| 2-(1-Methoxybutyl)benzofuran | MAO-A | 8.5 |
| 2-(1-Methoxybutyl)benzofuran | MAO-B | > 100 |
| Clorgyline (Control) | MAO-A | 0.005 |
| Pargyline (Control) | MAO-B | 0.080 |
Part 3: Secondary Screening and Safety Profiling
Following the initial characterization and primary screening, it is critical to assess the broader safety profile of the compound. Two key areas of concern in early drug development are off-target effects on cytochrome P450 (CYP) enzymes and the hERG potassium channel.[17][18][19]
3.1. Rationale for CYP450 Inhibition Assay
Cytochrome P450 enzymes are essential for the metabolism of most drugs.[20][21] Inhibition of these enzymes by a new compound can lead to adverse drug-drug interactions.[18][22] An in vitro assay using human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a standard method to assess this risk early.[20][21]
3.2. Protocol: CYP450 Inhibition Assay (IC50 Determination)
This protocol outlines a typical fluorescence-based or LC-MS/MS-based assay for determining the IC50 of a test compound against major CYP isoforms.[21]
Materials:
-
2-(1-Methoxybutyl)benzofuran
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Specific probe substrates and known inhibitors for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6)
-
Acetonitrile with internal standard (for LC-MS/MS)
-
96-well plates
-
LC-MS/MS system or fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, combine HLM, NADPH regenerating system, and various concentrations of 2-(1-Methoxybutyl)benzofuran or a known inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation: Add the specific CYP probe substrate to each well to start the reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant for analysis.
-
Data Acquisition: Analyze the formation of the metabolite from the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation at each concentration of the test compound relative to the vehicle control to determine the IC50 value.
3.3. Rationale for hERG Channel Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[17][19] Therefore, screening for hERG liability is a mandatory step in drug development.[17] High-throughput screening can be performed using a fluorescence polarization assay, which is a reliable and cost-effective alternative to the gold-standard patch-clamp electrophysiology for early-stage assessment.[23][24]
3.4. Protocol: hERG Fluorescence Polarization (FP) Binding Assay
This protocol is based on commercially available kits that use a fluorescent tracer that binds to the hERG channel.[23][24]
Materials:
-
2-(1-Methoxybutyl)benzofuran
-
hERG membrane preparation
-
Fluorescent hERG tracer (red-shifted)
-
Known hERG blocker (e.g., astemizole)
-
Assay buffer
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare serial dilutions of 2-(1-Methoxybutyl)benzofuran and the control inhibitor in assay buffer. Prepare the hERG membrane/tracer mixture according to the kit manufacturer's instructions.
-
Assay Setup: In a 384-well plate, add a small volume (e.g., 5 µL) of the test compound dilutions or controls.
-
Reaction Initiation: Add the hERG membrane/tracer mixture (e.g., 15 µL) to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Data Acquisition: Measure fluorescence polarization on a suitable plate reader.
-
Data Analysis: A low polarization signal indicates displacement of the tracer by the test compound. Calculate the percent inhibition and determine the IC50 value.
3.5. Expected Safety Profile Summary
| Assay | Isoform/Target | IC50 (µM) | Risk Assessment |
| CYP Inhibition | CYP3A4 | > 50 | Low |
| CYP2D6 | 25 | Low-Moderate | |
| CYP2C9 | > 50 | Low | |
| hERG Binding | hERG Channel | 45 | Low-Moderate |
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach to the initial biological characterization of 2-(1-Methoxybutyl)benzofuran. The results from these assays will establish a foundational understanding of its cytotoxic profile, primary biological activity, and key safety liabilities. Positive "hits," such as the hypothetical MAO-A inhibition shown, would warrant further investigation, including determination of the mechanism of inhibition (e.g., reversible vs. irreversible) and in vivo studies to assess efficacy and pharmacokinetic/pharmacodynamic relationships. The benzofuran scaffold continues to be a rich source of potential therapeutic agents, and a systematic evaluation as outlined here is essential for unlocking its full potential.[1][3]
References
-
Metrion Biosciences. (2026, January 20). hERG screening using high quality electrophysiology assays. Available from: [Link]
-
Guan, Y., et al. (2022). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: W.C.S. Cho (eds) Pre-Clinical Models. Methods in Molecular Biology, vol 2549. Humana, New York, NY. Available from: [Link]
-
Bolea, I., et al. (2019). Enzyme Inhibition Assays for Monoamine Oxidase. In: J.L. Medina, J.C.G. Sotelo (eds) Inhibitors of Monoamine Oxidase B. Methods in Molecular Biology, vol 1948. Humana Press, New York, NY. Available from: [Link]
-
Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). Available from: [Link]
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Taylor & Francis Online. Benzofuran – Knowledge and References. Available from: [Link]
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Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available from: [Link]
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Reaction Biology. hERG Assay Services. Available from: [Link]
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Creative Biolabs. hERG Screening. Available from: [Link]
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Mitrovic, S., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14856. Available from: [Link]
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Evotec. CYP Inhibition Assay (Ki). Available from: [Link]
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The Rockefeller University. (2023). A cell-free, high-throughput hERG safety assay. Available from: [Link]
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International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance. IJSDR, 8(5). Available from: [Link]
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Du, G., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(10), 1398-1404. Available from: [Link]
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Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Available from: [Link]
-
Du, G., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed. Available from: [Link]
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. Available from: [Link]
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Zhang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26730-26747. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]
-
BioIVT. A Guide to In Vitro CYP Inhibition Studies. Available from: [Link]
-
Evotec. Cytochrome P450 Inhibition assay. Available from: [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). MOJ Biorg Org Chem, 1(1). Available from: [Link]
-
Zhang, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]
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Wikipedia. Substituted benzofuran. Available from: [Link]
-
Van der Westhuizen, I., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459. Available from: [Link]
-
ResearchGate. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Available from: [Link]
-
Acta Crystallographica Section E. (2011). 2-(2-Methoxyphenyl)-1-benzofuran. E67(7), o1427. Available from: [Link]
-
Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 779. Available from: [Link]
-
Drug Enforcement Administration. (2014). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Microgram Journal, 11(1-4). Available from: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(13), 5035. Available from: [Link]
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- 4. scienceopen.com [scienceopen.com]
- 5. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Methoxybutyl)benzofuran
Welcome to the technical support center for the synthesis of 2-(1-Methoxybutyl)benzofuran. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this valuable benzofuran derivative. As a molecule of interest in drug discovery programs, achieving a high-yield, reproducible synthesis is paramount.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience. We will explore a robust synthetic strategy and dissect the common challenges encountered, enabling you to optimize your experimental outcomes.
Core Synthetic Strategy: A Multi-Step Approach
While numerous methods exist for constructing the benzofuran core, a reliable and adaptable route for 2-alkyl-substituted benzofurans involves an intramolecular Wittig-type reaction followed by cyclization.[1][2] For the specific target, 2-(1-Methoxybutyl)benzofuran, a logical pathway involves the formation of an intermediate alkene followed by a cyclization/methoxylation step.
The general workflow is outlined below:
Caption: Proposed workflow for 2-(1-Methoxybutyl)benzofuran synthesis.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My overall yield is very low, or I'm failing to isolate any product. What are the most likely points of failure?
Low or no yield is often traceable to a few critical steps. A systematic investigation is required.
Potential Cause 1: Inefficient Phosphonium Ylide Formation (Step 1) The deprotonation of butyltriphenylphosphonium bromide to form the ylide is highly sensitive to atmospheric moisture and residual acidity.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or high-purity nitrogen. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Verify Base Strength & Stoichiometry: Use a freshly titrated solution of your strong base (e.g., n-butyllithium). A faint orange or reddish color upon ylide formation is often indicative of success. Ensure at least one full equivalent of base is used.
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) to prevent base-mediated side reactions before gradually warming to room temperature.
-
Potential Cause 2: Failure of the Wittig Reaction (Step 2) If the ylide forms successfully but the reaction with salicylaldehyde does not proceed, the issue may lie with the aldehyde or the reaction conditions.
-
Troubleshooting Steps:
-
Check Salicylaldehyde Purity: Ensure the salicylaldehyde is pure and free from acidic impurities (like salicylic acid) which would quench the ylide.
-
Reaction Time & Temperature: While ylide addition is often rapid, allow the reaction to stir for several hours at room temperature or with gentle warming (e.g., 40-50 °C) to ensure complete conversion. Monitor by TLC.
-
Potential Cause 3: Inefficient Cyclization (Step 3) The acid-catalyzed cyclization of 2-(1-pentenyl)phenol is a critical ring-forming step. This intramolecular hydroalkoxylation can be sluggish or prone to side reactions if not optimized.
-
Troubleshooting Steps:
-
Catalyst Choice: While p-toluenesulfonic acid (PTSA) is common, other Brønsted or Lewis acids can be screened. In some cases, transition metal catalysts (e.g., based on Palladium, Gold, or Copper) have been shown to be highly effective for similar cyclizations.[3][4][5]
-
Water Removal: This is an equilibrium-controlled condensation reaction. The removal of water is crucial. Use a Dean-Stark apparatus during reflux or add molecular sieves to drive the reaction to completion.
-
Temperature: Ensure the reaction reaches a sufficient temperature (e.g., reflux in toluene) to facilitate cyclization.
-
Q2: I've isolated a product, but my NMR analysis shows a complex mixture of isomers, not the desired 2-(1-Methoxybutyl)benzofuran.
Isomer formation is a common challenge in heterocyclic synthesis. Understanding the likely alternatives is key to suppressing their formation.
Potential Side Product 1: 3-Substituted Benzofuran Under certain conditions, particularly with different starting materials like 1-(2-hydroxyphenyl)-2-chloroethanones, a[6]-aryl migration can occur, leading to the 2-substituted product, but direct cyclization can also yield the 3-substituted isomer.[7] While less likely in the proposed Wittig route, alternative syntheses must consider this possibility.
Potential Side Product 2: O-Alkylation Product (Enol Ether) In syntheses involving enolates (e.g., alkylation of benzofuran-2(3H)-one), a competition between C-alkylation (desired) and O-alkylation (undesired) exists. Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[8][9]
-
Controlling C- vs. O-Alkylation:
-
Electrophile: "Soft" electrophiles (like alkyl iodides and bromides) tend to favor C-alkylation. "Hard" electrophiles (like triflates) often favor O-alkylation.[10]
-
Solvent: Polar aprotic solvents (e.g., THF, DMF) generally favor C-alkylation, while polar protic solvents can solvate the oxygen atom, sometimes hindering O-alkylation.
-
Counter-ion: The metal counter-ion of the enolate can influence the regioselectivity.
-
Potential Side Product 3: Elimination Product During the final methoxylation step, if conditions are too harsh, elimination of methanol can occur, leading back to an unsaturated side chain.
-
Troubleshooting Steps:
-
Use Milder Conditions: Employ a catalytic amount of a milder acid. Avoid strong, non-volatile acids.
-
Temperature Control: Run the reaction at the lowest effective temperature to disfavor elimination pathways.
-
Alternative Strategy: Consider a two-step process: first, perform the cyclization to 2-butylbenzofuran, and then perform a separate, optimized reaction to introduce the methoxy group at the benzylic position if direct methoxylation proves difficult.
-
Frequently Asked Questions (FAQs)
Q1: Are there alternative high-yield strategies for synthesizing the 2-substituted benzofuran core?
Yes, several powerful methods exist, each with its own advantages.
-
Sonogashira Coupling followed by Cyclization: This is a very robust and widely used method. It involves the palladium-copper co-catalyzed coupling of a terminal alkyne with an o-halophenol (or a protected version).[6][11] The resulting 2-alkynylphenol intermediate then undergoes intramolecular cyclization to form the benzofuran ring.[3] This method offers excellent control and tolerates a wide range of functional groups. Microwave assistance can significantly shorten reaction times.[6]
-
Reaction of Phenols with α-Haloketones: This is a convenient route where phenols react with α-haloketones, often catalyzed by a Lewis acid like titanium tetrachloride, to undergo a direct Friedel-Crafts-like alkylation and subsequent intramolecular cyclodehydration.[12] This can provide regioselective access to 2-alkyl benzofurans.
-
Continuous Flow Synthesis: For process development and scale-up, continuous flow reactors offer significant advantages in safety, efficiency, and product quality. A telescoped hybrid batch-flow synthesis has been successfully developed for the similar molecule 2-butylbenzofuran, affording high yield and purity.[13][14]
Q2: How should I best purify the final 2-(1-Methoxybutyl)benzofuran product?
The purification strategy depends on the scale and the nature of the impurities.
-
Aqueous Workup: First, neutralize the acidic catalyst and perform a standard aqueous workup with an organic solvent (e.g., ethyl acetate, dichloromethane) to remove inorganic salts and water-soluble impurities.
-
Silica Gel Chromatography: This is the most common method for laboratory-scale purification. Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. The relatively non-polar nature of the product means it should elute fairly quickly.
-
Distillation: If working on a larger scale and the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities like triphenylphosphine oxide (a major byproduct from the Wittig reaction).
Q3: My Wittig reaction generates a large amount of triphenylphosphine oxide, which complicates purification. How can I manage this?
Triphenylphosphine oxide (TPPO) is a notoriously difficult-to-remove byproduct.
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent mixture (e.g., by adding hexanes or pentane to a concentrated ether or dichloromethane solution) and removed by filtration.
-
Alternative Reagents: Consider using phosphonates (in a Horner-Wadsworth-Emmons reaction) instead of phosphonium ylides. The phosphate byproducts are typically water-soluble and easily removed during an aqueous workup.
-
Chromatography: Careful column chromatography is often the most reliable, albeit laborious, method.
Data Summary & Protocols
Table 1: Example Optimized Reaction Parameters
| Step | Reagent/Catalyst | Solvent | Temperature | Typical Time | Key Considerations |
| Ylide Formation | n-Butyllithium (1.1 eq) | Anhydrous THF | 0 °C to RT | 1-2 h | Strictly anhydrous; monitor color change. |
| Wittig Reaction | Salicylaldehyde (1.0 eq) | THF | RT to 40 °C | 4-12 h | Monitor by TLC for consumption of aldehyde. |
| Cyclization | p-TSA (0.1 eq) | Methanol/Toluene | Reflux | 8-24 h | Use Dean-Stark trap if toluene is co-solvent. |
Experimental Protocol: Proposed Synthesis
Step 1 & 2: Synthesis of 2-(1-Pentenyl)phenol via Wittig Reaction
-
To a flame-dried, three-neck round-bottom flask under N₂, add butyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe. A deep orange/red color should develop.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Re-cool the mixture to 0 °C and add a solution of salicylaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor completion by TLC.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (Hexanes/Ethyl Acetate gradient) to yield the intermediate phenol.
Step 3: Cyclization and Methoxylation
-
Dissolve the purified 2-(1-pentenyl)phenol (1.0 eq) in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq).
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC for the disappearance of starting material and formation of a new, less polar spot.
-
Cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(1-Methoxybutyl)benzofuran.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals | Poster Board #425 - American Chemical Society [acs.digitellinc.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran synthesis [organic-chemistry.org]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 10. reddit.com [reddit.com]
- 11. Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Telescoped Hybrid Batch–Flow Synthesis of 2-Butylbenzofuran | Cambrex [cambrex.com]
- 14. pubs.acs.org [pubs.acs.org]
overcoming challenges in benzofuran cyclization reactions
Technical Support Center: Benzofuran Synthesis
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of benzofuran cyclization reactions. We will move beyond simple protocols to explore the underlying chemical principles that govern success or failure in these syntheses, providing you with the expert insights needed to troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic disconnections for forming the benzofuran ring?
A: The construction of the benzofuran core primarily follows two strategic bond formations. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern. The most common approaches involve the intramolecular cyclization of a phenol derivative. These are broadly categorized by the final bond formed to close the furan ring.[1]
Q2: How do electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the starting phenol affect the cyclization?
A: Substituents on the phenolic starting material have a profound impact on reactivity.
-
Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-R) increase the nucleophilicity of the aromatic ring. This generally accelerates electrophilic aromatic substitution-type cyclizations (e.g., acid-catalyzed reactions) and can be essential for certain oxidative C-O bond formations.[1]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the nucleophilicity of the benzene ring, often slowing down or inhibiting electrophilic cyclization. However, they can make the phenolic proton more acidic, which may be advantageous in certain base-mediated pathways.[2]
Q3: My palladium catalyst appears inactive. What are the first troubleshooting steps?
A: Catalyst inactivity is a frequent issue in cross-coupling and cyclization reactions.[3] Before re-running the entire reaction, consider these points:
-
Oxygen Contamination: Palladium(0) catalysts are highly sensitive to oxidation. Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon).[3][4]
-
Catalyst Age & Storage: Palladium catalysts, especially phosphine ligand complexes, can degrade over time. Use a fresh batch or a catalyst from a newly opened bottle. Ensure storage is under an inert atmosphere.[3]
-
Impure Reagents: Impurities in your starting materials or solvents can act as catalyst poisons. Verify the purity of your substrates.[3]
Troubleshooting Guides: From Problem to Solution
This section provides in-depth, cause-and-effect analyses of common experimental failures.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is failing or giving a very low yield. What is the systematic approach to fixing this?
Answer: A low yield in a palladium-catalyzed sequence points to issues with the catalyst, reagents, or reaction conditions. A systematic approach is crucial for efficient troubleshooting.[3]
The following decision tree illustrates a logical workflow for diagnosing the problem:
Caption: Troubleshooting workflow for low-yield Pd-catalyzed reactions.
Causality Analysis & Solutions:
| Parameter | Potential Cause | Recommended Solution(s) |
| Catalyst System | Inactivity: The Pd(0) active species has been oxidized or the ligand has degraded.[3] | Use a fresh catalyst and ligand. Consider a more robust pre-catalyst. Ensure rigorous degassing of all solvents and maintain a positive inert gas pressure.[4] |
| Ligand Choice: The ligand may not be suitable for the specific substrate, leading to slow oxidative addition or reductive elimination. | Screen a panel of phosphine ligands. Bulky, electron-rich ligands often improve performance by promoting the desired cross-coupling.[4] | |
| Reagents | Purity: Impurities in the o-halophenol or alkyne can poison the catalyst. Water can hydrolyze reagents or interfere with the base.[3] | Purify starting materials (e.g., recrystallization, chromatography). Use anhydrous solvents.[3] |
| Stoichiometry: Incorrect reagent ratios can lead to incomplete conversion or side reactions. | Carefully verify the stoichiometry. An excess of the alkyne (1.1–1.5 equivalents) is often beneficial.[3] | |
| Conditions | Temperature: The reaction may have a high activation energy barrier, or excessively high temperatures could be decomposing the catalyst.[3] | Incrementally increase the temperature (e.g., from room temperature to 80 °C). If decomposition is suspected, try a lower temperature for a longer duration. |
| Base: The base may be too weak to deprotonate the alkyne or phenol efficiently, or too strong, causing side reactions.[2] | Screen different bases. Organic amines (e.g., Et₃N, DIPEA) are common, but inorganic bases like K₂CO₃ or Cs₂CO₃ can be effective, especially for the cyclization step.[2][3] |
Issue 2: Poor Regioselectivity
Question: My acid-catalyzed cyclization is producing a mixture of benzofuran regioisomers. How can I control the reaction outcome?
Answer: Poor regioselectivity is a classic challenge in intramolecular electrophilic aromatic substitution reactions, governed by a subtle interplay of steric and electronic factors.[5] Understanding the reaction mechanism is key to influencing the outcome.[6]
Mechanistic Insight: In acid-catalyzed cyclization of an aryl ether, the acid protonates the substrate, leading to the formation of a reactive oxonium ion intermediate. The aromatic ring then acts as a nucleophile, attacking this electrophilic species. The site of attack (e.g., position 'a' vs. 'b') determines the final regioisomer.[6]
Strategies for Improving Regioselectivity:
-
Exploit Steric Hindrance:
-
Causality: The cyclization will preferentially occur at the less sterically hindered ortho position on the benzene ring.[5]
-
Action: If your substrate design allows, introduce a bulky substituent at the position you wish to block. For example, cyclization of a substrate with a methyl group at the 3-position will strongly favor cyclization at the 6-position over the 4-position.[5]
-
-
Leverage Electronic Effects:
-
Causality: The stability of the cationic intermediate (Wheland intermediate) formed during the electrophilic attack dictates the major product. Electron-donating groups ortho or para to the site of attack will stabilize this intermediate, directing the cyclization.[7]
-
Action: Place strong activating groups (e.g., -OCH₃) on the aromatic ring to direct the cyclization to a specific position. Computational tools can also predict the most electronically favored site of attack by analyzing the HOMO/HOMO-1 orbitals of the key oxonium ion intermediate.[6]
-
-
Modify the Catalyst/Conditions:
-
Causality: The nature of the acid can influence selectivity. Bulky Lewis acids may exhibit greater steric sensitivity than small Brønsted acids like PPA.
-
Action: Screen a variety of Brønsted acids (e.g., PPA, H₂SO₄, TsOH) and Lewis acids (e.g., BF₃·OEt₂, AlCl₃, TMSOTf).[6] Sometimes, milder conditions with a less aggressive acid over a longer reaction time can improve selectivity by favoring the thermodynamically more stable product.
-
The following diagram outlines the decision process for improving regioselectivity.
Sources
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. wuxibiology.com [wuxibiology.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Purification of 2-(1-Methoxybutyl)benzofuran
Welcome to the technical support resource for the purification of 2-(1-Methoxybutyl)benzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification and handling of 2-(1-Methoxybutyl)benzofuran and related structures.
Q1: What are the standard methods for purifying 2-(1-Methoxybutyl)benzofuran?
A1: The primary purification techniques for benzofuran derivatives like this are vacuum distillation and column chromatography.[1] Given that 2-(1-Methoxybutyl)benzofuran is likely a high-boiling liquid or a low-melting solid, vacuum distillation is suitable for removing non-volatile impurities.[2] Column chromatography is excellent for separating the target compound from structurally similar impurities or unreacted starting materials.[1] Recrystallization can also be an option if the compound is solid and a suitable solvent system can be found, though many substituted benzofurans present as oils, which complicates this process.[3][4]
Q2: What are the common impurities I should expect?
A2: Impurities are highly dependent on the synthetic route.[5] However, common contaminants include:
-
Unreacted Starting Materials: Such as salicylaldehyde derivatives or the corresponding alkyne/ketone precursors.
-
Side-Reaction Products: Incomplete cyclization, over-alkylation, or products from competing reaction pathways.[5]
-
Degradation Products: Benzofuran rings can be sensitive to strongly acidic or basic conditions, which may be used during synthesis or workup, potentially leading to ring-opened byproducts.[6][7]
-
Residual Solvents: Solvents used in the reaction or extraction (e.g., THF, Dichloromethane, Toluene).
Q3: How stable is the benzofuran core during purification?
A3: The benzofuran ring system's stability is a critical consideration. The furan moiety is particularly susceptible to degradation under strongly acidic conditions, which can lead to hydrolysis and ring-opening.[6][7] While more stable than furans themselves, benzofurans can still degrade. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds during long exposure in column chromatography.[7] Additionally, prolonged heating at high temperatures during distillation can cause decomposition.[2]
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used to identify impurities if they are present in sufficient quantity (>1-5%).
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of 2-(1-Methoxybutyl)benzofuran.
Issue 1: Column Chromatography Problems
My product is degrading on the silica gel column. How can I prevent this?
Cause: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the degradation of acid-sensitive molecules like certain benzofurans.[7] The methoxy ether linkage in your compound could also be susceptible to acid-catalyzed hydrolysis.
Solutions:
-
Neutralize the Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your mobile phase. This will neutralize the acidic sites on the silica gel.[7]
-
Use Deactivated Silica: Purchase commercially available deactivated or neutral silica gel.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[1]
-
Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the compound as efficiently as possible.
I'm getting poor separation between my product and an impurity.
Cause: The polarity of your chosen eluent system may not be optimal to resolve the compounds. If the impurity has a very similar polarity to your product, separation will be challenging.
Solutions:
-
Optimize the Solvent System: Systematically test different solvent systems using Thin Layer Chromatography (TLC). A common approach is to use a hexane/ethyl acetate or hexane/dichloromethane system. The table below provides starting points.
-
Fine-Tune Polarity: If you see some separation, make small, incremental changes to the solvent ratio. For example, if using 10% Ethyl Acetate in Hexane, try 8% or 12%.
-
Use a Different Solvent System: If hexane/ethyl acetate fails, try a system with different solvent selectivities, such as Toluene/Acetone.
-
Decrease the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be no more than 1-2% of the mass of the silica gel.[1]
| Solvent System (v/v) | Polarity | Typical Application |
| 95:5 Hexane / Ethyl Acetate | Low | Eluting non-polar compounds. Good starting point. |
| 80:20 Hexane / Ethyl Acetate | Medium | General purpose for moderately polar compounds. |
| 90:10 Hexane / Dichloromethane | Low | Alternative to ethyl acetate, different selectivity. |
| 70:30 Toluene / Acetone | Medium-High | For more polar compounds or when other systems fail. |
Issue 2: Recrystallization Failures
My compound "oils out" instead of forming crystals.
Cause: This is a common problem for compounds that are oily liquids at room temperature or have low melting points.[4] Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid phase instead of a solid crystal lattice.[4]
Solutions:
-
Use a Different Solvent System: The current solvent may be too good a solvent, or the polarity match may be poor. Try a solvent pair with a larger polarity difference, such as acetone/water or ethyl acetate/hexane.[3]
-
Lower the Starting Concentration: Dissolve the oil in more of the hot solvent before cooling.
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling encourages oiling out.[3]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Seed the Solution: If you have a small amount of pure solid crystal, add a tiny speck to the cooled solution to induce crystallization.
Troubleshooting Workflow: Compound "Oiling Out"
Caption: Decision tree for troubleshooting an oily product during recrystallization.
Issue 3: Vacuum Distillation Problems
My compound is decomposing, even under vacuum.
Cause: The boiling point of your compound may still be too high at the vacuum level you are achieving, requiring a pot temperature that causes thermal degradation.[2] Benzofuran derivatives can be sensitive to prolonged heating.[6]
Solutions:
-
Improve the Vacuum: Ensure all joints are properly sealed with high-vacuum grease. Check your vacuum pump's performance; it may require an oil change or servicing. A lower pressure significantly reduces the boiling point.[1][9]
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the required temperature and residence time at that temperature.
-
Heat the Pot Slowly: Rapid heating can cause localized superheating and decomposition. Use a heating mantle with a stirrer and increase the temperature gradually.[9]
Experimental Protocols
Protocol: General Column Chromatography
This protocol provides a generalized workflow for purifying 2-(1-Methoxybutyl)benzofuran.
Objective: To separate the target compound from impurities using silica gel chromatography.
Materials:
-
Crude 2-(1-Methoxybutyl)benzofuran
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (optional, for neutralization)
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
Determine Eluent System: Use TLC to find a solvent system that gives your product an Rf value of approximately 0.25-0.35.
-
Prepare the Column: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is uniform and free of air bubbles to prevent channeling.[1]
-
Load the Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often improves resolution.
-
Elute the Column: Begin elution with the determined solvent system. Apply gentle positive pressure with air or nitrogen if needed to maintain a steady flow rate.
-
Collect Fractions: Collect fractions of a consistent volume.
-
Analyze Fractions: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification Strategy Workflow
Caption: Logical workflow for selecting a primary purification method.
References
- The Solubility and Stability of 3-Benzylidene-2-benzofuran-1-one: A Technical Guide - Benchchem.
- Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.
- Benzofuran-impurities | Pharmaffiliates.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
- Technical Support Center: Mulberrofuran A HPLC Analysis - Benchchem.
- stability issues of furan rings in acidic or basic conditions - Benchchem.
- Technical Support Center: Purifying Synthetic 2(3H)-Benzofuranone, Hexahydro- - Benchchem.
- Synthesis of 2-Substituted Benzofurans and Indoles Using Functionalized Titanium Benzylidene Reagents on Solid Phase | The Journal of Organic Chemistry - ACS Publications.
- Benzofuran | C8H6O | CID 9223 - PubChem - NIH.
- Preparation method of 2-butyl-3-(4-hydroxybenzoyl)benzofuran - WIPO Patentscope.
- One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
- US3147280A - Preparation of benzofuran derivatives - Google Patents.
- How to recrystallize an oily compound? - ResearchGate.
- Recrystallization.
- How to Purify by Distillation.
- Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - ResearchGate.
- Benzofuran synthesis - Organic Chemistry Portal.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR.
- Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry | Oregon State University.
- A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans.
- Distillation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. DSpace [cora.ucc.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. community.wvu.edu [community.wvu.edu]
Technical Support Center: Resolving Impurities in 2-(1-Methoxybutyl)benzofuran Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(1-Methoxybutyl)benzofuran . This portal is designed for process chemists, researchers, and drug development professionals encountering yield limitations, regioisomer formation, or impurity bottlenecks during the C2-functionalization of benzofuran.
By understanding the mechanistic causality behind each side reaction, you can implement our self-validating protocols to achieve >98% purity.
Synthesis Workflow & Impurity Mapping
The standard synthetic route involves the regioselective C2-lithiation of benzofuran, followed by nucleophilic addition to butyraldehyde, and subsequent methylation of the resulting secondary alcohol. Below is the workflow mapping where primary impurities diverge from the critical path.
Figure 1: Synthesis workflow of 2-(1-Methoxybutyl)benzofuran and impurity divergence points.
Diagnostic Impurity Profiling
To effectively troubleshoot, you must first identify the specific impurity contaminating your batch. Compare your LC-MS and GC-MS data against this standardized quantitative profile.
| Impurity ID | Chemical Name | Structural Feature | RRT (LC) | m/z (ESI+) | Primary Cause |
| Impurity A | Benzofuran | Unreacted starting material | 0.45 | 118 | Incomplete lithiation / Moisture |
| Impurity B | 1-(Benzofuran-2-yl)butan-1-ol | Secondary alcohol intermediate | 0.85 | 190 | Incomplete methylation |
| Impurity C | 2-(But-1-enyl)benzofuran | Conjugated alkene | 1.15 | 172 | E2 Elimination during methylation |
| Impurity D | 2-(Alkynyl)phenolate deriv. | Cleaved furan ring | 1.30 | Variable | Thermal degradation of 2-lithio species |
Troubleshooting Guide (Q&A)
Q: Why am I seeing up to 20% of the elimination byproduct (Impurity C) during the final methylation step? A: The formation of 2-(but-1-enyl)benzofuran is driven by an E2 elimination mechanism. The benzylic proton at the C1 position of the butyl chain is highly activated by the adjacent electron-rich benzofuran ring [3]. When using strong, nucleophilic bases like Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) in polar aprotic solvents at elevated temperatures, the base abstracts this acidic proton instead of solely deprotonating the hydroxyl group, leading to the expulsion of the methoxy/alkoxy group. Solution: Shift from a strong base to a milder, non-nucleophilic silver-mediated methylation (e.g., Ag₂O and MeI in DCM). Silver(I) coordinates with the iodide, driving the Williamson ether synthesis forward via a stabilized carbocation-like transition state without triggering proton abstraction.
Q: My lithiation step leaves significant unreacted benzofuran (Impurity A). How can I drive this to completion? A: While the C-2 proton of benzo[b]furan undergoes highly regioselective metallation by n-BuLi [1], incomplete conversion usually stems from n-BuLi hexameric aggregation in THF, which severely reduces its kinetic basicity. Solution: Add TMEDA (Tetramethylethylenediamine) at 1.1 equivalents prior to n-BuLi addition. TMEDA chelates the lithium ions, breaking down the hexamers into highly reactive monomers.
Q: What causes the formation of ring-opened phenolic byproducts (Impurity D)? A: Benzofurans are highly susceptible to base-catalyzed C-O bond cleavage [2]. If the 2-lithiobenzofuran intermediate is allowed to warm above -40°C before the butyraldehyde is added, the lithiated species undergoes a rapid electrocyclic ring opening to form a lithium 2-alkynylphenolate. Solution: Strictly control the cryogenic environment. Ensure the internal reaction temperature never exceeds -60°C during the lithiation hold time and the subsequent electrophile addition.
Diagnostic Logic for End-Stage Impurities
Use the following decision tree to rapidly isolate the root cause of failed or impure batches based on mass spectrometry data.
Figure 2: Diagnostic decision tree for identifying and resolving end-stage synthesis impurities.
Self-Validating Experimental Protocols
To guarantee reproducibility and scientific integrity, the following protocols include built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Cryogenic Lithiation and Nucleophilic Addition
Objective: Synthesize 1-(Benzofuran-2-yl)butan-1-ol without ring-opening.
-
Preparation: Purge a 500 mL 3-neck flask with N₂. Add Benzofuran (10.0 g, 84.6 mmol) and anhydrous THF (150 mL, freshly distilled over Na/benzophenone).
-
Activation: Add TMEDA (10.8 g, 93.1 mmol). Cool the mixture to -78 °C using a dry ice/acetone bath. Place an internal thermocouple probe to monitor the exact temperature.
-
Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 37.2 mL, 93.1 mmol) over 30 minutes. Critical Causality: The addition rate must be controlled so the internal temperature remains < -70 °C to prevent electrocyclic C-O bond cleavage [2].
-
Hold: Stir at -78 °C for 1 hour.
-
Addition: Dropwise add Butyraldehyde (6.7 g, 93.1 mmol) diluted in anhydrous THF (20 mL).
-
Quench: Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl (50 mL) before removing the cooling bath.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The plate must show complete consumption of benzofuran (R_f ~0.9) and the appearance of a single new UV-active spot for the alcohol (R_f ~0.4). If benzofuran remains, moisture contamination occurred in Step 1.
Protocol 2: Mild Silver-Mediated Methylation (Elimination-Free)
Objective: Convert the secondary alcohol to 2-(1-Methoxybutyl)benzofuran without triggering E2 elimination.
-
Preparation: Dissolve 1-(Benzofuran-2-yl)butan-1-ol (10.0 g, 52.6 mmol) in anhydrous Dichloromethane (DCM, 100 mL).
-
Reagent Addition: Add freshly prepared Silver(I) Oxide (Ag₂O, 18.3 g, 78.9 mmol) followed by Methyl Iodide (MeI, 22.4 g, 157.8 mmol).
-
Reaction: Wrap the reaction flask completely in aluminum foil to exclude light (preventing the degradation of Ag₂O). Stir vigorously at ambient temperature (20-25 °C) for 24 hours.
-
Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the organic layer with water, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: Run an LC-MS of the crude mixture. The spectrum must confirm the product mass (m/z 204) with <1% relative abundance of the elimination alkene (m/z 172).
Frequently Asked Questions (FAQs)
Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? Yes, but it is not recommended for this specific substrate. While DMS is a powerful methylating agent, it often requires stronger basic conditions (like NaOH in biphasic systems) which can re-introduce the risk of base-catalyzed elimination (Impurity C) or require heating that degrades the product.
How do I remove residual butyraldehyde during workup? Unreacted butyraldehyde can complicate purification. If your TLC validation shows residual aldehyde, wash the organic layer with a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) during the workup of Protocol 1. This forms a water-soluble bisulfite adduct with the aldehyde, easily removing it into the aqueous phase.
References
- Reactivity of Benzofuran Derivatives ResearchG
- Organolithiums by reductive lithiation: the catalytic aromatic method versus the use of preformed aromatic radical-anions ResearchG
- Product Class 1: Benzo[b]furans Thieme Connect
Technical Support Center: 2-(1-Methoxybutyl)benzofuran Stability Guide
The following Technical Support Guide addresses the stability and handling of 2-(1-Methoxybutyl)benzofuran , a critical impurity and reference standard often associated with the analysis of benzofuran-class antiarrhythmic drugs (e.g., Amiodarone, Dronedarone).[1]
Executive Summary: The "Benzylic Switch" Mechanism
2-(1-Methoxybutyl)benzofuran (CAS 1391052-05-3) is not merely a static impurity; it is a chemically active benzylic ether .[1] Its structural motif—a methoxy group attached to the carbon alpha to the benzofuran ring—creates a "benzylic switch."[1] In the presence of trace acids or protic solvents, this switch flips, leading to rapid solvolysis or elimination.[1]
Many researchers erroneously treat this compound like the parent drug (Amiodarone/Dronedarone), which possesses a robust alkyl chain.[1] This guide explains why that approach fails and provides a self-validating protocol to stabilize the analyte.
Part 1: Troubleshooting Q&A (Field Issues)
Q1: "My reference standard purity dropped from 98% to 85% in the HPLC vial overnight. Is the product defective?"
Diagnosis: Likely not defective.[1] You are observing Acid-Catalyzed Solvolysis . Technical Explanation: If your HPLC diluent or mobile phase is acidic (e.g., 0.1% Formic Acid or TFA), the ether oxygen at the benzylic position becomes protonated.[1] The benzofuran ring acts as an electron donor, stabilizing the resulting carbocation and facilitating the loss of methanol.[1]
-
Result: The compound converts into 2-(1-Hydroxybutyl)benzofuran (hydrolysis) or 2-(1-Butenyl)benzofuran (elimination).[1] Corrective Action:
-
Immediate: Switch diluent to neutral Acetonitrile (ACN) or DMSO .[1]
-
System: Avoid leaving samples in acidic mobile phase in the autosampler for >4 hours.
Q2: "I see this peak appear in my Amiodarone stress samples only when I use Methanol. Why?"
Diagnosis: You have created a Process Artifact . Technical Explanation: This molecule is often formed in situ during sample preparation.[1] If the parent drug (Amiodarone) undergoes oxidative stress, it forms a benzylic radical or cation at the butyl chain.[1] If Methanol is present (as a solvent), it traps this intermediate, synthetically creating 2-(1-Methoxybutyl)benzofuran.[1] Verification: Repeat the stress test using Acetonitrile instead of Methanol. If the peak disappears (or is replaced by the hydroxy- analog), the methoxy- compound was a solvent artifact.[1]
Q3: "The peak shape is broad/tailing, and I see a 'saddle' between this peak and a neighbor."
Diagnosis: On-column degradation. Technical Explanation: If the column temperature is high (>40°C) and the mobile phase is acidic, the compound is reacting during the chromatographic run.[1] The "saddle" represents the interconversion zone between the parent ether and its hydrolysis product.[1] Corrective Action:
-
Lower column temperature to 25°C .
-
Increase pH of the aqueous mobile phase to pH 4.5–5.0 (using Ammonium Acetate) if separation allows.[1]
Part 2: Mechanistic Insight & Visualization[1]
To control the stability of 2-(1-Methoxybutyl)benzofuran, one must understand the Resonance-Stabilized Cation Pathway .[1] The benzofuran oxygen lone pair donates electron density into the ring, which in turn stabilizes the positive charge at the benzylic carbon (C1 of the butyl chain).[1] This makes the methoxy leaving group exceptionally labile compared to a standard aliphatic ether.[1]
Diagram: Acid-Catalyzed Degradation Pathway
The following Graphviz diagram illustrates the critical "fork in the road" where the molecule degrades based on solvent conditions.[1]
Caption: The degradation cascade triggered by protonation. Note that in Methanol (Green arrow), the reaction is reversible, potentially masking degradation or creating artifacts.[1]
Part 3: Standardized Handling Protocol
To ensure data integrity (E-E-A-T), follow this self-validating protocol for preparing reference standards.
Protocol 1: Preparation of Stable Stock Solution
| Parameter | Specification | Rationale |
| Solvent | DMSO or Acetonitrile (HPLC Grade, Neutral) | Avoids protic attack; DMSO suppresses ionization of trace acids.[1] |
| Concentration | High (e.g., 1.0 mg/mL) | Higher concentrations are kinetically more stable against trace hydrolysis than dilute solutions.[1] |
| Temperature | Ambient (Preparation) / -20°C (Storage) | Heat accelerates the elimination to the alkene. |
| Glassware | Amber, Silanized (optional) | Prevents surface acidity of glass from catalyzing cleavage; blocks UV light.[1] |
Step-by-Step Procedure:
-
Equilibrate: Allow the Reference Standard vial (stored at -20°C) to reach room temperature in a desiccator to prevent water condensation (water = hydrolysis trigger).
-
Weighing: Rapidly weigh the substance into an amber volumetric flask.
-
Dissolution: Add DMSO to 10% of final volume. Sonicate briefly (<30 seconds).
-
Dilution: Make up to volume with Acetonitrile .
-
Critical: Do NOT use Methanol or acidified water in the stock solution.[1]
-
-
Verification: Inject immediately. If a peak for 2-(1-Hydroxybutyl)benzofuran (>1%) is present at T=0, the solvent or glassware was contaminated with acid/water.[1]
Part 4: Comparative Stability Data
The following table summarizes the approximate stability of 2-(1-Methoxybutyl)benzofuran in common HPLC solvents at 25°C.
| Solvent System | Stability Window (T90) | Primary Degradant | Recommendation |
| Acetonitrile (100%) | > 48 Hours | None (Stable) | Recommended Diluent |
| Methanol (100%) | 12 - 24 Hours | Trans-etherification products | Use with caution |
| Water:ACN (50:50) | < 4 Hours | 2-(1-Hydroxybutyl)benzofuran | Inject Immediately |
| 0.1% Formic Acid:ACN | < 1 Hour | Hydroxy- & Alkenyl- derivatives | AVOID in Sample Prep |
References
-
Pharmaffiliates . (n.d.). 2-(1-Methoxybutyl)benzofuran Reference Standard (Cat No: PAI 15 002084).[1][2] Retrieved from [Link]
-
Axios Research . (n.d.).[1] Benzofuran Impurity Reference Standards (Cat No: AR-B06606). Retrieved from [Link]
-
Gouthami, P., et al. (2018).[1][3] Syntheses of 2-Aroyl Benzofurans through Cascade Annulation on Arynes. Journal of Organic Chemistry. (Context on benzofuran reactivity). Retrieved from [Link][3]
-
U.S. Drug Enforcement Administration (DEA) . (2006).[1] The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine. Microgram Journal. (General spectral data on methoxy-benzofurans). Retrieved from [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-(1-Methoxybutyl)benzofuran
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(1-Methoxybutyl)benzofuran. It addresses common challenges through a practical, question-and-answer-based troubleshooting section and a comprehensive FAQ, grounded in established chemical principles and process safety.
Overview of the Synthetic Pathway
The synthesis of 2-(1-Methoxybutyl)benzofuran is typically approached via a two-step process starting from the commercially available 2-acetylbenzofuran. This strategy involves the formation of a key secondary alcohol intermediate through a Grignard reaction, followed by an etherification to yield the final product. This route is often selected for its reliability and use of well-understood transformations.[1][2][3]
The overall workflow is summarized below:
Caption: General two-step synthetic workflow.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy and scale-up considerations.
Q1: Why is a Grignard reaction the preferred method for the initial C-C bond formation? The Grignard reaction is a robust and highly effective method for creating carbon-carbon bonds by adding an organomagnesium nucleophile to a carbonyl carbon.[2][4] For converting 2-acetylbenzofuran to the secondary alcohol, it offers high conversion and is generally more cost-effective at scale compared to other organometallic reagents like organolithiums, which can be more hazardous and expensive.
Q2: What are the primary safety concerns when scaling up this synthesis? The primary hazards are associated with the Grignard reaction and the etherification step.
-
Grignard Reaction: This reaction is highly exothermic, and the risk of a runaway reaction increases with scale.[5] The solvents used (diethyl ether, THF) are extremely flammable. Grignard reagents themselves are water-reactive and can be pyrophoric.[6][7]
-
Etherification: If using sodium hydride (NaH), extreme caution is required. NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Methyl iodide (MeI) is a toxic and carcinogenic alkylating agent.
Q3: What are the main differences between Williamson ether synthesis and acid-catalyzed etherification for the second step?
-
Williamson Ether Synthesis: This method involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, which then undergoes an S_N2 reaction with a methylating agent. It is generally high-yielding for secondary alcohols but requires strictly anhydrous conditions and careful handling of hazardous reagents (NaH, MeI).
-
Acid-Catalyzed Etherification: This involves protonating the alcohol to make it a good leaving group, which can then be displaced by another alcohol (in this case, methanol).[8] However, for secondary alcohols, this method is prone to side reactions, primarily E1 elimination to form an alkene, especially at elevated temperatures.[8] Given the potential for side reactions, the Williamson method is often preferred for this specific transformation despite the handling challenges. Some modern iron-catalyzed methods can also be effective for direct etherification.[9][10][11]
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis.
Part A: Step 1 - Grignard Reaction Scale-Up
Q1: My Grignard reaction fails to initiate (no exotherm, no color change). What should I do?
-
Potential Cause: Presence of moisture in glassware or solvent, or an oxidized, unreactive magnesium surface. Grignard reagents are extremely basic and react rapidly with protic molecules like water.[12]
-
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried at >110 °C for several hours or flame-dried under vacuum) and cooled under an inert atmosphere (Nitrogen or Argon).[12][13] Solvents must be anhydrous grade and preferably distilled from a suitable drying agent.
-
Activate the Magnesium: The magnesium metal surface can be passivated by an oxide layer.[12] Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings before adding the alkyl halide.[12] The disappearance of the iodine color or bubbling from the 1,2-dibromoethane indicates activation.
-
Mechanical Activation: Gently crush some of the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh metal surface.
-
Q2: The yield of my alcohol intermediate is low, and I recover a lot of starting material. Why?
-
Potential Cause: Incomplete formation of the Grignard reagent, or slow addition of the reagent to the ketone, allowing it to degrade over time.
-
Solutions:
-
Confirm Reagent Formation: Before adding the ketone, ensure the Grignard reagent has formed successfully. The solution should turn cloudy and grey/brown, and a gentle exotherm should be noted during its formation.
-
Optimize Addition Rate: The addition of the 2-acetylbenzofuran solution to the Grignard reagent should be controlled. Adding it too slowly can allow the Grignard reagent to react with the solvent or other impurities. Adding it too quickly can cause the temperature to spike, leading to side reactions.
-
Check Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure full conversion of the ketone.
-
Q3: How do I safely manage the reaction exotherm during a large-scale Grignard reaction?
-
Potential Cause: The Grignard reaction is highly exothermic, and poor heat dissipation on a larger scale can lead to a dangerous runaway reaction where the solvent boils uncontrollably.[5]
-
Solutions:
-
Controlled Addition: Add the ketone substrate slowly and dropwise to the Grignard reagent using a pressure-equalizing dropping funnel. This is the primary method for controlling the rate of heat generation.[7][13]
-
Efficient Cooling: Use a cooling bath (e.g., ice-water or a cryocooler) to maintain a consistent internal reaction temperature, typically between 0-10 °C during the addition.[7] Ensure the reactor has a large surface area for efficient heat exchange.
-
Vigorous Stirring: Ensure the reaction mixture is well-agitated with an overhead mechanical stirrer to prevent localized hot spots and ensure even heat distribution.
-
Emergency Preparedness: Have a larger cooling bath (e.g., dry ice/acetone) ready in case of an unexpected temperature rise.[7] Ensure the reaction is performed in a chemical fume hood with a blast shield in place.[7][13]
-
Caption: Troubleshooting workflow for Grignard reaction initiation.
Part B: Step 2 - Williamson Etherification
Q1: My etherification reaction is slow or incomplete, even after several hours.
-
Potential Cause: Insufficiently strong base, poor quality base, or non-anhydrous conditions quenching the alkoxide intermediate. The secondary alcohol is sterically hindered, which can slow the reaction.
-
Solutions:
-
Verify Base Activity: Use a fresh container of sodium hydride (NaH, 60% dispersion in mineral oil is common). Wash the NaH with anhydrous hexane or pentane immediately before use to remove the protective oil, which can coat the reactive surface.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of both alkoxide formation and the subsequent S_N2 reaction. Monitor for potential side reactions.
-
Use a Phase-Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can accelerate the S_N2 reaction, especially if solubility is an issue.
-
Q2: I'm observing significant byproducts during purification. What could they be?
-
Potential Cause: The primary byproduct is often the elimination product, 2-(but-1-en-1-yl)benzofuran, formed via an E2 mechanism. This is favored by higher temperatures and sterically hindered substrates.
-
Solutions:
-
Control Temperature: Avoid excessive heating. Perform the deprotonation step at 0 °C before slowly warming the reaction mixture after the methyl iodide has been added.
-
Slow Addition of Alkylating Agent: Add the methyl iodide dropwise at a low temperature to maintain a low concentration and minimize side reactions.
-
Sources
- 1. Benzofuran synthesis [organic-chemistry.org]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. acs.org [acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labproinc.com [labproinc.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. community.wvu.edu [community.wvu.edu]
- 13. dchas.org [dchas.org]
Section 1: The Mechanistic "Why" – Understanding Benzofurans and Peak Tailing
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzofurans
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve symmetrical peaks when analyzing heterocyclic compounds like benzofurans. Because many pharmacologically active benzofurans (such as vilazodone or various synthetic intermediates) are functionalized with basic amine groups, they are highly susceptible to secondary column interactions[1].
This guide provides a self-validating, causally-driven framework to diagnose, troubleshoot, and eliminate peak tailing in your high-performance liquid chromatography (HPLC) workflows.
Q: Why do benzofuran derivatives, particularly those with amine substituents, exhibit severe peak tailing in reversed-phase HPLC?
A: Peak tailing is rarely a random artifact; it is the physical manifestation of multiple retention mechanisms occurring simultaneously[2]. In an ideal reversed-phase HPLC separation, the sole retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase. However, standard silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface[3].
At a mobile phase pH above 3.0, these acidic silanols deprotonate and become negatively charged (Si-O⁻)[4][5]. When you analyze a basic benzofuran derivative—where the amine group is protonated and positively charged at mid-pH—the molecule undergoes a strong secondary ionic interaction with the ionized silanols[6]. This "ion-exchange" mechanism acts like molecular Velcro. Because these active sites are heterogeneous and limited in number, some analyte molecules stick longer to the stationary phase than others, causing the trailing edge of the peak to elute slowly and resulting in an asymmetrical tail[7].
Mechanistic pathway of secondary silanol interactions causing peak tailing for basic benzofurans.
Section 2: Diagnostic Workflows & Methodologies
Q: How can I definitively diagnose whether peak tailing is caused by chemical interactions (silanols) or physical system dead volume?
A: Effective troubleshooting requires a self-validating system. Do not guess the root cause; test the system using a chemical probe. The most reliable method is to inject a purely neutral compound that is structurally similar—such as unsubstituted 2,3-benzofuran—alongside your basic benzofuran derivative[7][8].
Neutral compounds cannot undergo acid-base or ionic interactions with silanols. Therefore, their behavior isolates the variable:
-
Physical Issue: If the neutral 2,3-benzofuran peak tails, the issue is physical (e.g., extra-column dead volume, a void at the head of the column, or a poorly seated PEEK fitting)[7][9].
-
Chemical Issue: If the neutral peak is perfectly symmetrical (Gaussian) but your basic benzofuran tails, the issue is chemical (secondary silanol interactions)[7].
Diagnostic logic workflow for isolating chemical vs. physical causes of peak tailing.
Section 3: Corrective Strategies & Protocols
Q: What are the best mobile phase adjustments to suppress silanol interactions for basic benzofurans?
A: Once you have diagnosed a chemical interaction, you must control the ionization state of either the stationary phase or the analyte. You have three primary levers:
-
pH Control (The Kinetic Approach): Lower the mobile phase pH to < 3.0 using buffers like phosphate or formic acid[3][10]. At this pH, residual silanols are fully protonated (neutralized), shutting down the ion-exchange mechanism. Note: Ensure your column is stable at low pH (e.g., utilizes sterically protected silanes) to prevent stationary phase hydrolysis[4].
-
Sacrificial Bases (The Competitive Approach): Add a competing base like Triethylamine (TEA) at 5–20 mM to the mobile phase[2][3]. TEA is sterically small and highly basic; it will preferentially bind to the active silanol sites, acting as a sacrificial shield that allows your larger benzofuran molecules to elute symmetrically[10].
-
Buffer Concentration: Increasing the buffer concentration (>20 mM) can help mask residual silanol activity by increasing the ionic strength of the mobile phase, which disrupts the electrostatic attraction between the analyte and the silica surface[3].
Quantitative Impact of Corrective Strategies The following table summarizes the expected impact of various troubleshooting strategies on the USP Tailing Factor (As) for a basic benzofuran derivative. An ideal Gaussian peak has an As of 1.0; values > 1.5 indicate problematic tailing that compromises quantification[4][11].
| Analyte Type | Column Chemistry | Mobile Phase Condition | Expected USP Tailing Factor (As) | Resolution Status |
| Neutral Benzofuran | Standard C18 | pH 7.0, No additive | 1.05 | Optimal |
| Basic Benzofuran | Standard C18 | pH 7.0, No additive | 2.45 | Severe Tailing |
| Basic Benzofuran | Standard C18 | pH 2.5 (Phosphate Buffer) | 1.35 | Acceptable |
| Basic Benzofuran | Fully End-Capped C18 | pH 2.5 (Phosphate Buffer) | 1.15 | Optimal |
| Basic Benzofuran | Standard C18 | pH 7.0 + 10 mM TEA | 1.25 | Acceptable |
Q: How does column chemistry impact the analysis of benzofurans, and what should I choose?
A: Relying solely on mobile phase additives like TEA can degrade columns over time due to accelerated endcapping hydrolysis[10]. The most robust, long-term solution is to upgrade the stationary phase. Choose a fully end-capped column, where secondary silanols have been chemically reacted with short-chain silanes (like trimethylchlorosilane) to block access[4][5]. Alternatively, utilize columns with polar-embedded groups or hybrid organic-inorganic silica particles (Type B silica), which inherently possess lower silanol activity and provide excellent peak shapes for basic heterocycles[3].
Section 4: Step-by-Step Experimental Protocol
Protocol: System Suitability and Peak Tailing Mitigation for Benzofuran Derivatives To ensure authoritative grounding and reproducible results, follow this self-validating protocol when setting up a new benzofuran analysis[1][12].
Step 1: System Void Verification
-
Plumb the HPLC system with zero-dead-volume PEEK or stainless-steel fittings. Ensure tubing internal diameter (ID) between the injector, column, and detector is ≤ 0.005 inches to minimize extra-column dispersion[5].
-
Flush the system with 100% strong solvent (e.g., Acetonitrile) to remove background contaminants.
Step 2: Diagnostic Injection
-
Prepare a 50 µg/mL standard of a neutral marker (e.g., 2,3-benzofuran) in the initial mobile phase[8].
-
Inject 5 µL and calculate the USP Tailing Factor (As) at 5% peak height[5].
-
If As > 1.2, replace the guard column or remake the inlet fittings before proceeding[11][13].
Step 3: Mobile Phase Optimization for Basic Analytes
-
Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust pH to 2.5 using phosphoric acid[10]. (If using LC-MS, substitute with 0.1% Formic Acid in water[12]).
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile.
-
Prepare a 50 µg/mL standard of your basic benzofuran derivative.
-
Run a gradient from 30% B to 95% B over 10 minutes at 1.0 mL/min[1][12].
-
Evaluate the peak shape. If As remains > 1.5, introduce 5 mM Triethylamine (TEA) into Mobile Phase A and re-evaluate[10].
Step 4: Column Selection Check
-
If tailing persists despite pH control and additives, the column's silica base may be degraded or heavily contaminated with trace metals[3].
-
Swap to a new, high-purity, fully end-capped C18 column or a polar-embedded phase specifically designed for basic compounds[5].
References
-
Element Lab Solutions. "Peak Tailing in HPLC." 4
-
Axion Labs. "HPLC Peak Tailing." 7
-
Phenomenex. "How to Reduce Peak Tailing in HPLC?" 2
-
LCGC. "HPLC Diagnostic Skills II – Tailing Peaks." 3
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." 11
-
Chrom Tech. "What Causes Peak Tailing in HPLC?" 5
-
Benchchem. "Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS." 1
-
Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" 6
-
Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." 10
-
SIELC Technologies. "Separation of 2,3-Benzofuran on Newcrom R1 HPLC column." 8
-
Benchchem. "Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran." 12
-
Alwsci. "Common Causes Of Peak Tailing in Chromatography." 13
-
LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. waters.com [waters.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Validation & Comparative
Structural & Functional Analysis: Amiodarone vs. 1-Methoxybutyl Analog
This guide provides an in-depth technical comparison between Amiodarone (the active pharmaceutical ingredient) and its specific structural analog, 2-(1-Methoxybutyl)benzofuran derivatives (specifically Amiodarone Impurity G ).
This analysis targets researchers in pharmaceutical quality control (QC) and medicinal chemistry, focusing on the structural implications of the methoxy-substitution, its impact on physicochemical behavior, and the rigorous protocols required for its detection and separation.
Executive Summary
In the development and maintenance of Class III antiarrhythmic agents, the integrity of the 2-butylbenzofuran scaffold is paramount. Amiodarone relies on a hydrophobic n-butyl chain to anchor the molecule within the lipid bilayer of cardiomyocytes, facilitating ion channel blockade.
The 2-(1-Methoxybutyl)benzofuran analog (commonly identified as Amiodarone Impurity G or Methoxyamiodarone) represents a critical oxidative degradation product. It differs from the parent drug by a single methoxy group at the benzylic position (C1) of the butyl chain. This modification, while subtle, introduces a chiral center and alters the lipophilic profile of the molecule, serving as a key indicator of process instability or improper solvent interaction (specifically with methanol).
Structural Dissection & Mechanistic Origin
The core difference lies in the alkyl side chain attached to the benzofuran ring.
-
Amiodarone (Parent): Features a 2-butyl group.[1] This unfunctionalized alkyl chain is essential for the drug's high lipophilicity (LogP ~7.5–8.0), allowing deep penetration into cell membranes.
-
1-Methoxybutyl Analog (Impurity G): Features a 2-(1-methoxybutyl) group. The introduction of oxygen at the C1 position (benzylic to the benzofuran) suggests a radical oxidation mechanism followed by solvolysis.
Mechanism of Formation
The formation of the methoxy analog is a "self-validating" marker of oxidative stress in the presence of methanol.
-
Radical Abstraction: A radical is formed at the benzylic C1 position of the butyl chain (the most stable radical position).
-
Peroxide Formation: Reaction with atmospheric oxygen forms a hydroperoxide intermediate.
-
Solvolysis: In the presence of methanol (often used in purification or HPLC mobile phases), the intermediate undergoes etherification, locking in the methoxy group.
Visual Structural Comparison (SAR)
The following diagram illustrates the structural divergence and the site of modification.
Figure 1: Structural Activity Relationship (SAR) highlighting the transformation from the active drug to its methoxy-analog.
Physicochemical Performance Comparison
The "performance" of the methoxy analog is defined by its behavior as a contaminant. It is not a therapeutic alternative but a stability marker. The table below contrasts the API with the impurity.
| Feature | Amiodarone (API) | 2-(1-Methoxybutyl) Analog (Impurity G) | Impact on Analysis |
| Formula | C₂₅H₂₉I₂NO₃ | C₂₆H₃₁I₂NO₄ | +30 Da mass shift (detectable by MS) |
| Mol.[2] Weight | ~645.3 g/mol | ~675.3 g/mol | Distinct parent ion in LC-MS |
| LogP (Calc) | ~7.6 (Highly Lipophilic) | ~6.8 (Reduced Lipophilicity) | Elutes earlier in Reverse Phase HPLC |
| Chirality | Achiral | Chiral (Racemic mixture) | Can split into diastereomers on chiral columns |
| Solubility | Low in water, High in DCM | Slightly higher polarity | Risk of co-elution if gradient is too steep |
| Toxicity | Thyroid/Pulmonary (Known) | Unknown/Genotoxic Potential | Structural alert: Ether formation |
Key Insight: The drop in LogP means the impurity is less retained on C18 columns compared to Amiodarone. However, due to the massive bulk of the diiodophenyl group, the resolution is often poor without optimized buffering.
Experimental Protocols
To validate the presence of the 2-(1-methoxybutyl) analog, you cannot rely on simple UV detection due to spectral overlap. You must use a Self-Validating Separation Protocol .
Protocol A: High-Resolution HPLC Separation
Objective: Resolve Impurity G from Amiodarone and other lipophilic degradants (like the Desethyl analog).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile:Methanol (50:50 v/v). Note: Using Methanol helps solubilize the polar impurity better than pure ACN.
-
Column: C18 End-capped (e.g., Zorbax Eclipse XDB or equivalent), 150 x 4.6 mm, 3.5 µm.
Methodology:
-
Equilibration: Run 40% B for 10 minutes.
-
Gradient Profile:
-
0-5 min: 40% B (Isocratic hold to elute polar degradants).
-
5-25 min: Linear ramp to 90% B.
-
25-30 min: Hold at 90% B (Elution of Amiodarone and Impurity G).
-
-
Detection: UV at 240 nm (Benzofuran absorption max).
-
Validation Criteria:
Protocol B: Structural Confirmation via NMR
If you isolate the peak, use 1H-NMR to confirm the "Methoxy" identity.
-
Diagnostic Signal: Look for a sharp singlet at ~3.2 ppm (corresponding to the -OCH3 group).
-
Chiral Proton: The proton at C1 of the butyl chain will shift downfield to ~4.5 ppm (triplet or dd) due to the adjacent oxygen, distinct from the benzylic protons of Amiodarone (~2.8 ppm).
Analytical Workflow Visualization
The following workflow describes the decision logic for identifying this specific analog during stability testing.
Figure 2: Logical workflow for the detection and identification of the 1-methoxybutyl impurity in stability samples.
References
-
United States Pharmacopeia (USP). Amiodarone Hydrochloride Monograph: Impurity Profiling.[6] USP-NF. (Defines "Amiodarone Related Compound G" as the methoxy analog).
-
European Pharmacopoeia (Ph. Eur.). Amiodarone Hydrochloride: Impurity G.[6][7] (Identifies the 2-(1-methoxybutyl) structure as a specified impurity).
-
PubChem. Compound Summary: (2-(1-Methoxybutyl)benzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3,5-diiodophenyl)methanone. CID 71587928.
-
Banan, K. et al. (2017). Stability-indicating HPLC method for determination of amiodarone hydrochloride and its impurities in tablets. Brazilian Journal of Pharmaceutical Sciences. (Experimental data on impurity separation).
-
Christopherson, M.J. et al. (2004).[6] Development and validation of a stability-indicating HPLC method for amiodarone. Journal of Liquid Chromatography & Related Technologies. (Discusses degradation pathways).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Ready-to-use parenteral amiodarone: a feasibility study towards a long-term stable product formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. veeprho.com [veeprho.com]
- 9. Beyond-Use Dates Assignment for Pharmaceutical Preparations: Example of Low-Dose Amiodarone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
A Comparative Guide to the Bioactivity of 2-Alkylbenzofuran Derivatives
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, underpinning the structure of numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Among its varied forms, 2-alkylbenzofuran derivatives have garnered substantial interest due to their diverse and potent biological activities. This guide offers an in-depth comparative analysis of these derivatives, elucidating how the nature of the C-2 position substituent dictates their efficacy across anticancer, anti-inflammatory, and antimicrobial applications. By synthesizing experimental data and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the structure-activity relationships within this promising class of compounds.
The Versatile Benzofuran Core: A Hub of Bioactivity
The unique physicochemical properties of the benzofuran ring system make it a privileged scaffold in drug discovery.[3] Its planar structure and electron-rich nature facilitate interactions with a wide array of biological targets. The C-2 position, in particular, has been identified as a critical locus for modification, where the introduction of various alkyl and aryl groups can profoundly modulate the compound's biological profile.[1][4] This guide will dissect these structural nuances, offering a comparative perspective on their functional consequences.
Comparative Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzofuran derivatives have emerged as potent cytotoxic agents against a range of human cancer cell lines.[2][5] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for tumor progression.[2]
A comparative analysis of various 2-substituted benzofuran derivatives reveals a clear structure-activity relationship. For instance, the introduction of aryl groups at the C-2 position has been shown to yield significant anticancer activity.[4] Furthermore, the nature and substitution pattern of these aryl rings, as well as the presence of other functional groups on the benzofuran core, are critical determinants of their cytotoxic potency.[1][6]
| Compound Class | Specific Analogue/Substituent at C-2 | Target/Assay | Efficacy (IC50) | Reference |
| 2-Arylbenzofurans | Hydroxyl-substituted aryl group | BACE1 Inhibitory Activity | 0.043 ± 0.01 µmol·L−1 | [4] |
| 2-Arylbenzofurans | Hydroxyl-substituted aryl group | Butyrylcholinesterase (BuChE) Inhibitory Activity | 16.450 ± 2.12 µmol·L−1 | [4] |
| 2-Benzoylbenzofurans | (6,7-dimethoxybenzofuran-2-yl)(3-methoxyphenyl)methanone | Adenosine A1 Receptor Affinity (rat) | Ki = 6.880 µM | [4] |
| Benzofuran-nicotinonitrile | Phenyl-substituted | HePG2 cell line | 16.08–23.67 µM | [7] |
| Benzofuran-nicotinonitrile | Phenyl-substituted | HCT-116 cell line | 8.81–13.85 µM | [7] |
| Benzofuran-nicotinonitrile | Phenyl-substituted | MCF-7 cell line | 8.36–17.28 µM | [7] |
| Chalcone Derivative | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 cell line | 2.85 µM | |
| Chalcone Derivative | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | H1299 cell line | 1.46 µM | |
| Chalcone Derivative | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 cell line | 0.59 µM | |
| Chalcone Derivative | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 cell line | 0.35 µM |
Key Mechanistic Insights: The anticancer effects of these derivatives are often linked to their ability to induce apoptosis. For example, a newly synthesized chalcone derivative containing a benzofuran moiety was shown to cause pycnotic nuclei and chromatin condensation in cancer cells, indicative of apoptosis.[8]
Comparative Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).[9][10]
The substitution pattern on the benzofuran ring plays a crucial role in determining anti-inflammatory potency. For instance, two new benzofuran derivatives isolated from Liriope spicata var. prolifera, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, exhibited significant inhibitory activity against neutrophil respiratory burst.[11]
| Compound | Target/Assay | Efficacy (IC50) | Reference |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst inhibition | 4.15 ± 0.07 µM | [11] |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst inhibition | 5.96 ± 0.37 µM | [11] |
| Aza-benzofuran derivative 1 | NO production in LPS-stimulated RAW 264.7 cells | 17.31 µM | [9] |
| Aza-benzofuran derivative 3 | NO production in LPS-stimulated RAW 264.7 cells | 16.5 µM | [9] |
| 2-Aroylbenzofuran (Compound 4) | NO production in LPS-induced RAW-264.7 macrophages | 0.57 µM | [10] |
| Rugchalcone B (2) | NO production in LPS-induced RAW-264.7 macrophages | 4.13 µM | [10] |
| 2-Aroylbenzofuran (Compound 7) | NO production in LPS-induced RAW-264.7 macrophages | 1.90 µM | [10] |
| 2-Aroylbenzofuran (Compound 8) | NO production in LPS-induced RAW-264.7 macrophages | 0.99 µM | [10] |
Structure-Activity Relationship Insights: Structure-activity relationship (SAR) analysis indicates that the presence of a double bond between C-2 and C-3 can confer superior anti-inflammatory activity.[9] Furthermore, the presence of a 4-hydroxyphenyl group and/or hydroxyl groups at the 5- and/or 6-positions of the benzofuran motif are considered promising features for potent iNOS inhibitors.[10]
Comparative Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 2-Alkylbenzofuran derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[12][13][14]
The antimicrobial efficacy is highly dependent on the specific substitutions on the benzofuran core and the C-2 side chain. For example, certain (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives showed very strong antimicrobial effects against Candida albicans.[12]
| Compound | Target Microorganism | Efficacy (MIC) | Reference |
| (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d) | Staphylococcus aureus ATCC 6538 | Most active derivative in the series | [12] |
| Compounds 2, 5b, 6b, 6c, 7b and 7f | Candida albicans ATCC 10231 | Very strong effect | [12] |
| Aza-benzofuran derivative 1 | Salmonella typhimurium | 12.5 µg/mL | [9] |
| Aza-benzofuran derivative 1 | Escherichia coli | 25 µg/mL | [9] |
| Aza-benzofuran derivative 1 | Staphylococcus aureus | 12.5 µg/mL | [9] |
| Oxa-benzofuran derivative 6 | Penicillium italicum | 12.5 µg/mL | [9] |
| Oxa-benzofuran derivative 6 | Colletotrichum musae | 12.5–25 µg/mL | [9] |
| Chalcomoracin (a 2-arylbenzofuran) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.78 µg/mL | [15] |
Key Observations: Aza-benzofuran derivatives tend to exhibit better antibacterial activity, while oxa-benzofuran derivatives show stronger antifungal activity.[9] This highlights the importance of the heteroatom within the furan ring in determining the antimicrobial spectrum.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key bioassays are provided below.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (2-alkylbenzofuran derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Test compounds
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and mix it with an equal volume of Griess reagent.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and the IC50 value.
Antimicrobial Activity (Broth Microdilution Assay)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds
-
Positive control (standard antibiotic)
-
Negative control (broth and solvent)
Procedure:
-
Prepare a two-fold serial dilution of the test compound in the broth medium in the 96-well plate.
-
Prepare an inoculum of the microbial strain and adjust its turbidity to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well.
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
Determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion and Future Directions
The comparative analysis of 2-alkylbenzofuran derivatives unequivocally demonstrates the profound impact of C-2 substitution on their anticancer, anti-inflammatory, and antimicrobial activities. The accumulated experimental data provides a robust framework for understanding the structure-activity relationships within this versatile class of compounds. Future research should focus on synthesizing novel derivatives with optimized substitutions at the C-2 position and other parts of the benzofuran scaffold to enhance potency and selectivity. Furthermore, in-depth mechanistic studies are crucial to fully elucidate their modes of action and identify novel therapeutic targets. The insights provided in this guide serve as a valuable resource for the rational design and development of next-generation 2-alkylbenzofuran-based therapeutics.
References
-
Anticancer therapeutic potential of benzofuran scaffolds - PMC. (2023, April 11). National Center for Biotechnology Information. [Link]
-
Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed. (2011, March 15). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PMC. National Center for Biotechnology Information. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds - Semantic Scholar. (2023, April 11). Semantic Scholar. [Link]
-
Synthesis of Benzofuran Derivatives via Different Methods - Taylor & Francis. (2014, June 13). Taylor & Francis Online. [Link]
-
part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed. (2005, December 15). National Center for Biotechnology Information. [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI. (2025, August 14). MDPI. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28). National Center for Biotechnology Information. [Link]
-
Antimicrobial activity of 2-arylbenzofurans from Morus species against methicillin-resistant Staphylococcus aureus - PubMed. (2005, December 15). National Center for Biotechnology Information. [Link]
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ResearchGate. [Link]
-
Benzofuran synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Anti-inflammatory and cytotoxic 2-arylbenzofurans from Morus wittiorum - PubMed. (2012, June 15). National Center for Biotechnology Information. [Link]
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Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity - Semantic Scholar. Semantic Scholar. [Link]
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Preparation of 2-Arylbenzofurans | Download Table - ResearchGate. ResearchGate. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents - PubMed. (2016, March 15). National Center for Biotechnology Information. [Link]
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(PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026, February 10). ResearchGate. [Link]
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Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells - AccScience Publishing. (2023, March 8). AccScience Publishing. [Link]
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Bioactive 2-arylbenzofuran and chalcone derivatives from Morus mesozygia Stapf - Diva Portal. (2025, September 16). Diva Portal. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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Bioactive 2-arylbenzofuran derivatives from Morus wittiorum - PubMed. (2010, October 15). National Center for Biotechnology Information. [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - ResearchGate. (2025, August 9). ResearchGate. [Link]
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Validation of 2-(1-Methoxybutyl)benzofuran: A Critical Reference Standard for Amiodarone Quality Control
Topic: Validation of 2-(1-Methoxybutyl)benzofuran as a Reference Material Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the high-stakes landscape of anti-arrhythmic drug development, the purity of Active Pharmaceutical Ingredients (APIs) like Amiodarone and Dronedarone is non-negotiable. 2-(1-Methoxybutyl)benzofuran (CAS: 1391052-05-3) has emerged as a critical process impurity that requires rigorous monitoring under ICH Q3A/B guidelines.
This guide provides an objective technical validation of 2-(1-Methoxybutyl)benzofuran as a Reference Material (RM). Unlike generic certificates of analysis, we dissect the causality behind its validation, comparing the performance of a fully characterized Primary Reference Standard against "Research Grade" alternatives. We present a self-validating protocol that establishes traceability, ensuring your QC data withstands regulatory scrutiny.
Technical Profile & Origin
Compound: 2-(1-Methoxybutyl)benzofuran CAS Number: 1391052-05-3 Molecular Formula: C₁₃H₁₆O₂ Molecular Weight: 204.27 g/mol Role: Process Impurity / Degradant in Amiodarone synthesis.[1]
The Mechanistic Origin
Understanding the formation of this impurity is essential for its control. Amiodarone synthesis typically involves a 2-butylbenzofuran core. The "1-methoxybutyl" moiety suggests a side reaction occurring at the benzylic position (the
-
Pathway: During the acylation or iodination steps, if methanol is present (as a solvent or reagent), the benzylic position—susceptible to radical oxidation or substitution—can undergo methoxylation. This transforms the standard butyl chain into a 1-methoxybutyl variant.
Diagram: Impurity Formation Pathway
The following diagram illustrates the theoretical formation logic, critical for justification in regulatory dossiers.
Caption: Mechanistic pathway for the formation of 2-(1-Methoxybutyl)benzofuran from the 2-butylbenzofuran precursor during API synthesis.
Comparative Analysis: Certified vs. Research Grade
Not all reference materials are created equal. Using a "Research Grade" (unvalidated) standard for GMP release testing introduces significant risk of OOS (Out of Specification) results due to assay errors.
Table 1: Performance Comparison
| Feature | Certified Reference Material (CRM) | Research Grade / Crude | Impact on Data |
| Assay Method | Mass Balance (100% - Impurities - Volatiles) | Area % (HPLC only) | Area % overestimates purity by ignoring water/solvents, leading to under-quantification of impurities in the drug. |
| Water Content | Measured via Karl Fischer (KF) | Not Measured | Unaccounted water (often 1-3%) acts as a silent diluent. |
| Homogeneity | Statistically validated (ANOVA) | Unknown | Vial-to-vial variability causes erratic retention times and response factors. |
| Traceability | SI Units (via NIST/BIPM traceable weights) | None | Data cannot be defended in an FDA/EMA audit. |
| Structure | NMR (1H, 13C, 2D), MS, IR | MS only (tentative) | Risk of identifying the wrong isomer (e.g., 2-butyl- vs 3-butyl-). |
Validation Protocol: The "Self-Validating" System
To validate this compound as a primary standard, we utilize a Mass Balance Approach supported by orthogonal qNMR . This dual-method strategy eliminates the bias of a single detector.
Workflow Diagram
The validation lifecycle ensures that the material is stable, homogeneous, and accurately quantified.
Caption: The "Self-Validating" workflow for establishing 2-(1-Methoxybutyl)benzofuran as a Primary Reference Standard.
Experimental Protocols
A. High-Performance Liquid Chromatography (HPLC) Purity
Objective: Determine the chromatographic purity (
Methodology:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
95% B (Linear ramp) -
15-20 min: 95% B (Wash)
-
20-25 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 245 nm (Benzofuran characteristic absorption).
-
Sample Prep: Dissolve 1 mg in 1 mL ACN.
Acceptance Criteria:
-
Main peak retention time stable (
0.1 min). -
Resolution between impurity and nearest neighbor
. -
Purity Area %
.
B. Quantitative NMR (qNMR)
Objective: Orthogonal verification of the assay value derived from Mass Balance.
Methodology:
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over
. -
Solvent: DMSO-
(provides excellent solubility for benzofurans and separates water peaks). -
Procedure:
-
Weigh accurately
10 mg of 2-(1-Methoxybutyl)benzofuran ( ). -
Weigh accurately
10 mg of Maleic Acid ( ). -
Dissolve both in 0.6 mL DMSO-
.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (ensure ). -
Scans: 16 or 32.
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Purity.[1][2]
Data Presentation: Validation Results (Representative)
The following data illustrates a typical validation outcome for a high-quality reference standard of this compound.
Table 2: Mass Balance vs. qNMR Reconciliation
| Test | Result | Notes |
| HPLC Purity (Area %) | 99.2% | Main peak at 12.4 min. |
| Water (Karl Fischer) | 0.4% | Slightly hygroscopic. |
| Residual Solvents (GC) | 0.1% | Trace Ethyl Acetate. |
| Inorganics (ROI) | < 0.1% | Negligible. |
| Mass Balance Assay | 98.7% | |
| qNMR Assay | 98.5% | Confirms Mass Balance within 0.2%. |
| Final Assigned Purity | 98.6% ± 0.5% | Average of orthogonal methods. |
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. [Link]
-
Pharmaffiliates. (n.d.). 2-(1-Methoxybutyl)benzofuran Reference Standard (Cat No.[1][3][4][5] PAI 15 002084). [Link][1][6]
-
Axios Research. (n.d.). Benzofuran Impurity Reference Standards. [Link]
-
European Medicines Agency (EMA). (2019). Guideline on the content of the dossier for sterile substances. (Context for impurity limits). [Link]
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A Comparative Guide to the Synthetic Routes of 2-Substituted Benzofurans
Abstract
The 2-substituted benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products, pharmaceuticals, and materials science.[1] Its synthesis has been a subject of intense research, leading to a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prominent synthetic routes to 2-substituted benzofurans, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and modern strategies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of key methods, supported by experimental data and protocols.
Introduction
Benzofurans, particularly those substituted at the 2-position, exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The versatility of this scaffold has spurred the development of numerous synthetic strategies, each with its own set of advantages and limitations. This guide aims to provide a critical comparison of these methods to aid in the selection of the most appropriate route for a given synthetic target. We will explore classical approaches such as the Perkin rearrangement and intramolecular Wittig reaction, alongside modern transition-metal-catalyzed cross-coupling reactions like the Sonogashira and Heck couplings.
Classical Synthetic Routes
Perkin Rearrangement
The Perkin rearrangement, a classic name reaction, transforms 3-halocoumarins into benzofuran-2-carboxylic acids through a base-catalyzed ring contraction.[3][4] This method is valued for its simplicity and the ready availability of starting materials.
Mechanism: The reaction is initiated by a base-catalyzed hydrolysis of the lactone in the 3-halocoumarin, leading to ring opening.[5] The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, followed by elimination to form the benzofuran ring.[3]
Advantages:
-
Straightforward procedure.
-
Often provides high yields of the carboxylic acid product.[3]
Disadvantages:
-
Requires the pre-synthesis of 3-halocoumarins.
-
The initial product is a benzofuran-2-carboxylic acid, which may require further modification.
Experimental Data Comparison:
| Method | Conditions | Yield | Reference |
| Conventional Heating | NaOH, Ethanol, Reflux, 3h | Quantitative | [5] |
| Microwave-Assisted | NaOH, Ethanol, 300W, 5 min | 90-99% | [3][5] |
Intramolecular Wittig Reaction
The intramolecular Wittig reaction provides a powerful route to 2-substituted benzofurans, particularly for the synthesis of 2-aryl and 2-alkyl derivatives.[6] This method involves the reaction of an ortho-hydroxybenzyltriphenylphosphonium salt with an acyl chloride.
Mechanism: The reaction proceeds through the formation of a phosphorus ylide in situ, which then undergoes an intramolecular Wittig reaction with the ester functionality to form the benzofuran ring.[7]
Advantages:
-
Mild reaction conditions.
-
Good functional group tolerance.
-
Allows for the synthesis of derivatives that are difficult to obtain through direct acylation methods.[6]
Disadvantages:
-
Stoichiometric amounts of triphenylphosphine oxide are produced as a byproduct.
-
The synthesis of the required phosphonium salt adds a step to the overall sequence.
Representative Protocol: Synthesis of 2-Phenylbenzofuran [7]
-
A solution of o-hydroxybenzyltriphenylphosphonium bromide (1.2 equiv) in anhydrous dichloromethane is prepared in a flame-dried flask under an inert atmosphere.
-
To this stirred solution, triethylamine (1.1 equiv) and benzoyl chloride (1.0 equiv) are added sequentially.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The product is isolated and purified by flash chromatography.
Modern Transition-Metal-Catalyzed Routes
Sonogashira Coupling and Cyclization
Palladium- and copper-catalyzed Sonogashira coupling has emerged as a highly efficient method for the synthesis of 2-substituted benzofurans.[8][9] This approach typically involves the coupling of a terminal alkyne with an o-iodophenol, followed by an intramolecular cyclization.
Mechanism: The reaction begins with a standard Sonogashira cross-coupling to form a 2-(alkynyl)phenol intermediate.[8] This intermediate then undergoes a 5-endo-dig cyclization, often catalyzed by the same transition metal complex, to afford the benzofuran ring.[9]
Advantages:
-
High efficiency and good to excellent yields.[8]
-
Broad substrate scope, allowing for the introduction of a wide variety of substituents at the 2-position.
-
One-pot procedures have been developed, increasing operational simplicity.[8][10]
Disadvantages:
-
The direct Sonogashira coupling of o-iodophenols can sometimes be inefficient and may lead to the formation of undesired side products.[8]
-
The cost of palladium catalysts can be a consideration for large-scale synthesis.
Experimental Data Comparison:
| Catalyst System | Conditions | Yield | Reference |
| PdCl₂(PPh₃)₂/CuI | Et₃N, Reflux | Good to Excellent | [11] |
| Pd(OAc)₂/XPhos | Cs₂CO₃, DMF, MW, 120°C | Good to Excellent | [8] |
| Ligand-free CuBr | DBU, DMF | Moderate to Excellent | [12] |
Heck Coupling and Cyclization
The intramolecular Heck reaction provides another versatile palladium-catalyzed route to 2-substituted benzofurans.[13] This strategy typically involves the cyclization of an o-iodoaryl vinyl ether.
Mechanism: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by migratory insertion of the double bond of the vinyl ether into the Pd-aryl bond. Subsequent β-hydride elimination regenerates the catalyst and furnishes the benzofuran product.[13]
Advantages:
-
Allows for the synthesis of 2,3-disubstituted benzofurans with good regiocontrol.[13][14]
-
Tolerates a wide range of functional groups.
Disadvantages:
-
Requires the synthesis of the vinyl ether precursor.
-
The use of silver salts as a base can be costly.[13]
Representative Protocol: Synthesis of a 2-Substituted-3-functionalized Benzofuran [13]
-
A mixture of the o-iodoaryl vinyl ether (1 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (1 equiv) in acetonitrile is heated at 115 °C for 15 hours.
-
After cooling, the reaction mixture is filtered and concentrated.
-
The crude product is purified by column chromatography.
Visualization of Synthetic Pathways
Perkin Rearrangement Mechanism
Caption: Mechanism of the Perkin Rearrangement.
General Sonogashira/Cyclization Workflow
Caption: Workflow for Sonogashira Coupling and Cyclization.
Conclusion
The synthesis of 2-substituted benzofurans can be achieved through a variety of effective methods. Classical routes like the Perkin rearrangement and intramolecular Wittig reaction remain valuable for their simplicity and specific applications. However, modern transition-metal-catalyzed strategies, particularly those based on Sonogashira and Heck couplings, offer greater flexibility, efficiency, and substrate scope, making them the methods of choice for the construction of complex and diverse benzofuran libraries. The selection of a particular synthetic route will ultimately depend on factors such as the desired substitution pattern, functional group tolerance, scalability, and cost-effectiveness. The use of microwave-assisted synthesis has also been shown to significantly reduce reaction times for several of these methods.[2][3][8]
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De Luca, L., Giacomelli, G., & Nieddu, G. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry, 72(10), 3955–3957. [Link]
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Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Tetrahedron, 69(13), 2701–2713. [Link]
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Cravotto, G., et al. (2016). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Molbank, 2016(4), M911. [Link]
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Reddy, T. J., et al. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 79(24), 12349–12359. [Link]
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Akbar, S., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
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Tilstam, U., et al. (2009). Synthesis of Functionalized Benzofurans by a Double Heck Reaction of 2,3-Dibromofurans and Subsequent 6π-Electrocyclization/Dehydrogenation. Synlett, 2009(18), 2949–2952. [Link]
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Bhardwaj, V., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Akbar, S., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link]
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Larock, R. C., & Doty, M. J. (1995). Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO. Organic & Biomolecular Chemistry, 11(19), 3121–3133. [Link]
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Ghosh, S., et al. (2017). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions, 46(30), 9876–9887. [Link]
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Wang, Z., et al. (2021). Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles. RSC Advances, 11(16), 9225–9229. [Link]
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Cacchi, S., et al. (2008). A Novel Synthesis of 2-Functionalized Benzofurans by Palladium-Catalyzed Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols Followed by Acid-Catalyzed Allylic Isomerization or Allylic Nucleophilic Substitution. The Journal of Organic Chemistry, 73(18), 7243–7246. [Link]
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Diez-Gonzalez, S., et al. (2008). Domino Approach to Benzofurans by the Sequential Sonogashira/Hydroalkoxylation Couplings Catalyzed by New N-Heterocyclic-Carbene-Palladium Complexes. Organometallics, 27(1), 41–44. [Link]
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Giacomelli, G., & De Luca, L. (2009). Some recent approaches to the synthesis of 2-substituted benzofurans. Current Organic Chemistry, 13(12), 1167–1183. [Link]
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Gribble, G. W. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Synfacts, 9(6), 0612. [Link]
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Arcadi, A., et al. (2020). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 10(70), 42931–42939. [Link]
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De Luca, L., et al. (2008). Synthesis of Substituted Benzofurans via Microwave-Enhanced Catch and Release Strategy. Journal of Combinatorial Chemistry, 10(4), 547–550. [Link]
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Ielo, L., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5585. [Link]
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Wu, J., et al. (2012). Synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction of 2-(2,2-dibromovinyl)phenol with polyfluoroarene. Organic Letters, 14(1), 70–73. [Link]
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Wu, H., et al. (2014). Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. Organic & Biomolecular Chemistry, 12(42), 8448–8452. [Link]
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Pimpão, R. C., et al. (2019). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. Molecules, 24(12), 2297. [Link]
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ResearchGate. (n.d.). Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction. Retrieved March 7, 2024, from [Link]
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ResearchGate. (n.d.). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. Retrieved March 7, 2024, from [Link]
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Matsuda, T., et al. (2018). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I)-catalyzed Domino-type Addition Reactions. CHIMIA International Journal for Chemistry, 72(12), 888–891. [Link]
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ResearchGate. (n.d.). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. Retrieved March 7, 2024, from [Link]
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Wu, J., et al. (2014). Synthesis of 2-vinylbenzofurans via the copper-catalyzed multicomponent reactions involving an oxa-Michael/arylation/vinylation cascade. Organic Letters, 16(20), 5482–5485. [Link]
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Bhardwaj, V., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
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Bhardwaj, V., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Chen, Y., et al. (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Journal of the Chinese Chemical Society, 71(2), 202-211. [Link]
-
ResearchGate. (n.d.). Scheme 7. Synthesis of 2-substituted benzofurans. Retrieved March 7, 2024, from [Link]
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A Comparative Guide to the Spectroscopic Data of Benzofuran Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the subtle art of distinguishing between positional isomers is of paramount importance. The placement of a single substituent on a molecule's scaffold can dramatically alter its biological activity, physical properties, and synthetic accessibility. Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, and its derivatives are privileged structures in numerous pharmacologically active compounds. Consequently, the unambiguous identification of its various isomers is a critical step in research and development.
This guide provides an in-depth technical comparison of the spectroscopic data of positional isomers of a simple substituted benzofuran. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the knowledge to confidently differentiate these closely related molecules. For this comparative analysis, we will focus on the bromobenzofuran isomers (4-bromo, 5-bromo, 6-bromo, and 7-bromobenzofuran) as a representative case study.
The Structural Significance of Isomerism in Benzofurans
The benzofuran core is the foundation of many natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitution pattern on the benzene ring dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its interaction with biological targets. Therefore, the ability to unequivocally determine the position of substituents is not merely an analytical exercise but a cornerstone of rational drug design and development.
Diagram of Benzofuran Isomer Core Structures
Caption: Workflow for isomer identification.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While all bromobenzofuran isomers will show characteristic absorptions for the C-O-C and aromatic C=C bonds, the "fingerprint region" (typically 1500-600 cm⁻¹) is particularly useful for distinguishing between them. The out-of-plane C-H bending vibrations in this region are highly sensitive to the substitution pattern of the benzene ring.
Table 3: Key IR Absorption Regions (cm⁻¹) for Bromobenzofuran Isomers
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O-C Stretch | 1250-1050 |
| C-H Out-of-Plane Bending | 900-675 (highly dependent on substitution pattern) |
| C-Br Stretch | ~700-500 |
Key Observations:
-
The pattern of absorption bands in the fingerprint region will be unique for each isomer, providing a valuable tool for identification when compared to reference spectra.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In the case of bromobenzofuran isomers, all will have the same molecular weight (196.03 g/mol for C₈H₅BrO). However, the fragmentation patterns observed under electron ionization (EI) conditions can differ.
Key Features in the Mass Spectrum:
-
Molecular Ion Peak (M⁺): A strong molecular ion peak is expected at m/z 196 and 198, with approximately equal intensity, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). [1]* Fragmentation: The position of the bromine atom can influence the fragmentation pathways. The loss of a bromine atom (M-Br)⁺ or a CO group (M-CO)⁺ are common fragmentation pathways for benzofurans. The relative intensities of these fragment ions may vary between isomers, providing clues to the original position of the bromine atom. For example, the stability of the resulting benzofuranyl cation after the loss of bromine could differ depending on the initial substitution pattern.
Table 4: Expected Major Fragments in the Mass Spectra of Bromobenzofuran Isomers
| Fragment | m/z |
| [C₈H₅BrO]⁺ | 196/198 |
| [C₈H₅O]⁺ | 117 |
| [C₇H₅]⁺ | 89 |
Note: While the major fragments may be the same, their relative abundances can differ between isomers.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument-specific parameters may require optimization.
NMR Spectroscopy (¹H and ¹³C)
Diagram of NMR Sample Preparation and Analysis
Caption: NMR experimental workflow.
-
Sample Preparation: Dissolve 5-20 mg of the purified bromobenzofuran isomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Infrared (IR) Spectroscopy (ATR-FTIR)
-
Background Spectrum: Record a background spectrum of the clean, empty attenuated total reflectance (ATR) crystal.
-
Sample Application: Place a small drop of the liquid bromobenzofuran isomer directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and identify the major absorption bands.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer. This can be done via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: Ionize the sample molecules using a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and fragment ions.
-
Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern.
Conclusion
The differentiation of benzofuran isomers is a critical task in many areas of chemical research. While each of the primary spectroscopic techniques—NMR, IR, and MS—provides valuable information, a comprehensive and unambiguous identification relies on the synergistic interpretation of data from all three. ¹H and ¹³C NMR spectroscopy offer the most detailed structural information through the analysis of chemical shifts and coupling constants. IR spectroscopy provides a unique fingerprint based on molecular vibrations, particularly in the lower frequency region. Mass spectrometry confirms the molecular weight and offers clues to the isomeric structure through fragmentation analysis. By carefully applying these techniques and understanding the principles behind their differential outputs, researchers can confidently navigate the subtle yet significant world of isomerism.
References
Sources
Head-to-Head Comparison: Benzofuran-Based Scaffolds in Oncology Assays
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Comparative analysis of Tubulin-Targeting vs. Kinase-Targeting Benzofuran Derivatives
Executive Summary: The Benzofuran Pharmacophore
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets depending on its substitution pattern. In oncology, two distinct classes of benzofuran derivatives have emerged as dominant contenders:
-
Series A (Tubulin Destabilizers): 2-aroylbenzofurans (e.g., BNC105 analogs) that mimic Combretastatin A-4, targeting the colchicine binding site to disrupt microtubule dynamics.
-
Series B (Kinase Inhibitors): Benzofuran-chalcone or benzofuran-pyrimidine hybrids designed to inhibit specific kinases (e.g., EGFR, VEGFR) and overcome drug resistance.
This guide provides a head-to-head technical comparison of these two series across three critical assay stages: Cytotoxicity , Target Engagement , and Mechanism of Action (MOA) .
Assay 1: Cytotoxicity Profiling (MTT/MTS)
Objective: Determine potency (IC50) and tumor selectivity index (SI) against solid tumor lines.
Experimental Protocol: Self-Validating MTT Workflow
To ensure reproducibility, this protocol includes a "linearity check" often skipped in standard guides.
-
Seeding: Plate cells (MCF-7, A549, and normal fibroblast HUVEC/MRC-5) at
cells/well in 96-well plates. -
Linearity Validation: Crucial Step. Before drug addition, measure absorbance of 3 wells at T=0h. If OD < 0.2 or > 0.8, adjust cell density.
-
Treatment: Add compounds (0.01 – 100 µM) in serial dilutions. Include Cisplatin and Combretastatin A-4 (CA-4) as positive controls.
-
Incubation: 48–72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read at 570 nm.
Head-to-Head Data: Potency & Selectivity
Data synthesized from recent comparative literature [1][3][6].[1]
| Compound Class | Representative Structure | Target | IC50 (MCF-7 Breast) | IC50 (A549 Lung) | Selectivity Index (SI)* |
| Series A | 2-(3',4',5'-trimethoxybenzoyl)-benzofuran | Tubulin | 0.02 - 0.15 µM | 0.25 µM | > 50 |
| Series B | Benzofuran-Chalcone Hybrid (e.g., Cmpd 3d) | EGFR/Kinase | 3.22 µM | 2.74 µM | ~ 5 - 10 |
| Control 1 | Cisplatin | DNA Crosslinker | 12.25 µM | 5.12 µM | Low (< 5) |
| Control 2 | Gefitinib | EGFR | > 10 µM (WT) | 0.02 µM (Mutant) | High (Mutation dependent) |
*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.
Expert Insight:
-
Series A (Tubulin) compounds demonstrate nanomolar potency regardless of receptor mutation status. The trimethoxy motif is critical for lipophilicity and tight binding to the colchicine pocket.
-
Series B (Kinase) compounds often show moderate micromolar potency in wild-type cells but excel in resistant lines (e.g., EGFR-T790M mutants). Their cytotoxicity is cytostatic rather than immediate cytotoxic.
Assay 2: Target Engagement & Mechanism of Action
Objective: Confirm that the observed cytotoxicity is driven by the intended molecular mechanism.
Protocol A: Tubulin Polymerization Assay (For Series A)
-
Method: Fluorescence-based kinetic assay using >99% pure tubulin.
-
Readout: Vmax of polymerization curve.
-
Expectation: Series A compounds should flatten the polymerization curve (inhibition), similar to Colchicine.
-
Causality: Benzofurans with a C2-aryl group sterically hinder tubulin dimer alignment.
Protocol B: Kinase Profiling (For Series B)
-
Method: ADP-Glo™ or radiometric
-ATP assay against recombinant EGFR/VEGFR. -
Readout: Percent inhibition at 1 µM and 10 µM.
-
Expectation: Series B compounds (often containing nitrogen heterocycles like triazoles/pyrimidines) compete with ATP.
Visualization: Divergent Signaling Pathways
The following diagram illustrates how the structural variation in the benzofuran scaffold dictates the downstream signaling cascade.
Caption: Divergent MOA: Series A induces mitotic arrest (G2/M), while Series B blocks signal transduction (G0/G1).
Assay 3: Flow Cytometry (Cell Cycle Analysis)
Objective: Distinguish between the two mechanisms identified above.
Experimental Protocol
-
Synchronization: Starve cells (serum-free media) for 24h to synchronize in G0/G1.
-
Treatment: Treat with IC50 concentration of benzofuran derivative for 24h.
-
Fixation: Fix cells in 70% ice-cold ethanol (critical for DNA preservation).
-
Staining: Stain with Propidium Iodide (PI) + RNase A.
-
Analysis: Measure DNA content via Flow Cytometer.
Comparative Results Interpretation
-
Series A (Tubulin): Expect a sharp peak accumulation in the G2/M phase (4N DNA content). This confirms the inability of the cell to form the mitotic spindle [1][2].
-
Series B (Kinase): Expect accumulation in the G0/G1 phase (2N DNA content). This confirms the blockade of growth factor signals required for cell cycle entry [6][7].
Synthesis & Recommendation
When selecting a benzofuran scaffold for drug development:
-
Choose Series A (Trimethoxy-benzoyl) if your goal is Vascular Disruption or targeting rapidly dividing, metastatic tumors. These are generally more potent but may have higher toxicity risks.
-
Choose Series B (Chalcone/Nitrile Hybrids) if your goal is Targeted Therapy (e.g., EGFR+ lung cancer) or overcoming multi-drug resistance (MDR). These allow for "fine-tuning" selectivity against specific kinase mutations.
References
-
Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives. Bioorganic & Medicinal Chemistry. [Link][2]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules (MDPI). [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]
-
Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design, synthesis, and analysis of antiproliferative... nitrile derivatives containing a benzofuran scaffold: EGFR inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR. Scientific Reports. [Link]
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A Comparative Guide to Validating the Purity of Synthesized 2-(1-Methoxybutyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Methoxybutyl)benzofuran is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities and potential applications as structural motifs in functional materials.[1] The biological activity and material properties of these compounds are intrinsically linked to their absolute purity. Even minor impurities can lead to erroneous experimental results, altered pharmacological profiles, and unreliable structure-activity relationships (SAR).[2][3] Therefore, rigorous validation of the purity of synthesized 2-(1-Methoxybutyl)benzofuran is a critical and non-negotiable step in the research and development workflow.
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 2-(1-Methoxybutyl)benzofuran. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative analytical principles to ensure scientific integrity.
Synthesis and Potential Impurities
The synthesis of 2-substituted benzofurans can be achieved through various routes, often involving the cyclization of appropriately substituted phenols and ketones.[4] A common strategy might involve the reaction of a salicylaldehyde derivative with a substituted ketone followed by cyclization.[5] Regardless of the specific synthetic pathway, a number of process-related impurities can arise. Understanding these potential impurities is key to selecting the appropriate analytical techniques for their detection and quantification.
Common Impurities May Include:
-
Starting Materials: Unreacted salicylaldehyde or ketone precursors.
-
Reaction Intermediates: Incompletely cyclized or partially reacted intermediates.
-
By-products: Isomers, over-alkylated products, or products from side reactions.[3]
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and purification steps.
A Multi-faceted Approach to Purity Validation
A single analytical technique is rarely sufficient to unequivocally determine the purity of a synthesized compound. A robust validation strategy employs a combination of chromatographic and spectroscopic methods to provide orthogonal and confirmatory data. This guide will compare the utility of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Workflow for Purity Validation
Caption: A logical workflow for the comprehensive purity validation of a synthesized organic compound.
Chromatographic Techniques: The Separation Specialists
Chromatography is fundamental to purity analysis, separating the target compound from impurities based on differential partitioning between a mobile and a stationary phase.[6][7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[8][9] For a benzofuran derivative like 2-(1-Methoxybutyl)benzofuran, a reversed-phase HPLC method is typically the most suitable approach.
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water).[10]
-
Strengths: High resolution and sensitivity, making it ideal for detecting and quantifying even trace-level impurities. The use of a Diode Array Detector (DAD) or UV detector allows for the quantification of impurities as a percentage of the total peak area.[11]
-
Limitations: Requires a chromophore for UV detection. Non-chromophoric impurities will not be detected. The assumption that all components have the same response factor at the chosen wavelength can introduce inaccuracies in area-percent purity calculations.
Table 1: Comparison of Key Analytical Techniques
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV/DAD | Differential partitioning between mobile and stationary phases. | High resolution, high sensitivity, excellent for quantitative analysis of non-volatile impurities.[8] | Requires a chromophore, assumes equal detector response for area % purity, can be complex to develop methods.[12] | Quantifying non-volatile impurities and establishing a chromatographic purity profile. |
| GC-MS | Separation of volatile compounds by boiling point and polarity, followed by mass-based detection. | Excellent for separating and identifying volatile and thermally stable compounds, provides structural information from mass spectra.[8][9] | Not suitable for non-volatile or thermally labile compounds. | Identifying and quantifying residual solvents and volatile by-products. |
| qNMR | Direct quantification based on the proportionality between NMR signal integral and the number of nuclei. | Primary analytical method, does not require a reference standard of the analyte itself, provides structural confirmation, highly accurate and precise.[13][14] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard, can be affected by peak overlap.[15] | Determining absolute purity (mass %) and providing orthogonal validation to chromatographic methods. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] It is particularly useful for identifying and quantifying volatile impurities and by-products from the synthesis, such as residual solvents.
-
Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, providing a molecular fingerprint.[16]
-
Strengths: High sensitivity and provides structural information that can be used to identify unknown impurities by comparing their mass spectra to libraries.
-
Limitations: The compound must be volatile and thermally stable. 2-(1-Methoxybutyl)benzofuran should be amenable to GC-MS analysis, but this must be experimentally verified.
Spectroscopic Techniques: Unveiling the Structure
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compound and any co-isolated impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, particularly ¹H qNMR, has emerged as a primary analytical method for purity determination.[13] It allows for the direct quantification of a substance without requiring a reference standard of the analyte itself.[14]
-
Principle: The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight.[13][15] The intrinsic linearity of the NMR response ensures high accuracy.
-
Strengths: As a primary ratio method, it provides an absolute purity value (e.g., % by weight), which is often more accurate than the area-percent purity obtained from chromatography.[15] It is non-destructive and simultaneously provides structural confirmation of the target molecule.[6][17] The Journal of Medicinal Chemistry, for instance, accepts absolute quantitative ¹H NMR as a valid method for establishing compound purity of >95%.[2][14]
-
Limitations: Lower sensitivity compared to chromatographic techniques. Accurate weighing of both the sample and the internal standard is critical. Peak overlap between the analyte, impurities, and the internal standard can complicate analysis.
Experimental Protocols
Protocol 1: Purity Determination by Reversed-Phase HPLC
This protocol provides a starting point for method development.
-
Instrumentation: HPLC system with a UV or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A: Water (with 0.1% formic acid), B: Acetonitrile (with 0.1% formic acid).
-
Gradient: Start at 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the benzofuran core).
-
Sample Preparation: Dissolve an accurately weighed amount of 2-(1-Methoxybutyl)benzofuran in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject 10 µL and record the chromatogram. Calculate purity based on the relative peak area of the main component.
Protocol 2: Absolute Purity by ¹H qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: Select a high-purity (>99.9%) internal standard with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized 2-(1-Methoxybutyl)benzofuran into a vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transfer to an NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to allow for complete magnetization recovery.
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Conclusion
Validating the purity of synthesized 2-(1-Methoxybutyl)benzofuran requires a scientifically rigorous and multi-technique approach. While HPLC and GC-MS are invaluable for impurity profiling and quantifying volatile components, qNMR stands out as a primary method for determining absolute purity with high accuracy and providing simultaneous structural confirmation.[8][15] By combining these orthogonal techniques, researchers can confidently establish the purity of their synthesized compounds, ensuring the reliability and reproducibility of their subsequent scientific investigations. This comprehensive validation is not merely a quality control step but a fundamental requirement for generating high-quality, trustworthy scientific data.
References
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RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]
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Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]
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Russo, M., et al. (2025, August 5). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. ResearchGate. Retrieved from [Link]
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Pauli, G. F., et al. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Retrieved from [Link]
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Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Preprints.org. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Retrieved from [Link]
-
Giraudeau, P., et al. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
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Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (n.d.). Rhodes University. Retrieved from [Link]
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Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... (n.d.). University of Toronto. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2007, April 20). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzofuran-impurities. Retrieved from [Link]
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ResearchGate. (2026, February 20). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]
-
PubMed. (2020, January 15). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Retrieved from [Link]
-
MDPI. (2023, September 6). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]
-
MDPI. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Retrieved from [Link]
-
PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐methoxynaphtho[2,1‐b]benzofuran from 3 a. Retrieved from [Link]
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Heterocyclic Chemistry. (2018, January 5). HPLC method. Retrieved from [Link]
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Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). Cuestiones de Fisioterapia. Retrieved from [Link]
- Google Patents. (n.d.). WO2011099010A1 - Preparation of benzofurans and use thereof as synthetic intermediates.
-
IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2026, February 10). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Retrieved from [Link]
-
ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
-
Organic Letters. (2020, March 18). Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. Retrieved from [Link]
-
ResearchGate. (2022, July 19). Synthesis and antibacterial activity of novel benzofuran ester derivatives. Retrieved from [Link]
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Mastering the Analysis of 2-(1-Methoxybutyl)benzofuran: A Guide to Inter-Laboratory Proficiency
In the evolving landscape of pharmaceutical development and forensic science, the precise and accurate quantification of novel psychoactive substances (NPS) and their analogues is paramount. 2-(1-Methoxybutyl)benzofuran, a benzofuran derivative, represents a class of compounds requiring robust analytical methodologies for consistent and reliable characterization across different laboratory settings. This guide presents a framework for an inter-laboratory comparison of analytical methods for 2-(1-Methoxybutyl)benzofuran, offering insights into method performance, experimental design, and best practices.
The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive resource for establishing and validating analytical methods for 2-(1-Methoxybutyl)benzofuran. By simulating an inter-laboratory study, we aim to highlight key performance indicators and potential sources of variability in the analysis of this compound.
The Critical Need for Standardized Analysis
Benzofuran derivatives are recognized for their diverse pharmacological activities, making them significant in both pharmaceutical research and as potential substances of abuse.[1] The structural ambiguity and rapid emergence of new derivatives necessitate analytical methods that are not only accurate and precise but also reproducible across various laboratories.[2][3][4][5] An inter-laboratory comparison serves as a crucial tool for assessing the proficiency of different laboratories and the ruggedness of analytical methods.[6][7][8]
Designing a Robust Inter-Laboratory Comparison
A well-designed inter-laboratory study is fundamental to evaluating the performance of analytical methods. The following workflow outlines the key stages of such a study for 2-(1-Methoxybutyl)benzofuran analysis.
Caption: Workflow for a hypothetical inter-laboratory comparison of 2-(1-Methoxybutyl)benzofuran analysis.
The causality behind this experimental design is to ensure a standardized approach. By providing identical, well-characterized samples and detailed protocols to all participating laboratories, we minimize variables related to sample preparation and analytical procedure, thus allowing for a more direct comparison of laboratory performance and method robustness.
Comparative Analysis of Key Methodologies
Two of the most prevalent analytical techniques for the analysis of benzofuran derivatives are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][9] Each method presents distinct advantages and limitations.
Table 1: Hypothetical Performance Comparison of HPLC-UV and GC-MS for 2-(1-Methoxybutyl)benzofuran Analysis
| Parameter | HPLC-UV | GC-MS | Rationale for Performance |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range with proper calibration. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | HPLC often exhibits slightly higher accuracy due to the non-destructive nature of the separation and detection process. |
| Precision (% RSD) | < 2% | < 5% | The lower operating temperatures of HPLC can lead to better precision for thermally labile compounds. |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL | The sensitivity of the mass spectrometer detector in GC-MS typically allows for lower detection limits.[9] |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.05 µg/mL | Consistent with LOD, the higher sensitivity of MS detection results in lower quantitation limits.[9] |
Detailed Experimental Protocols
To ensure the integrity of the inter-laboratory comparison, detailed and validated protocols are essential. The following are example protocols for HPLC-UV and GC-MS analysis of 2-(1-Methoxybutyl)benzofuran.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from established protocols for benzofuran derivatives and provides a robust framework for quantification.[1][10]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 285 nm.
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 2-(1-Methoxybutyl)benzofuran reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing 2-(1-Methoxybutyl)benzofuran in acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for trace-level detection and confirmation.[9][11][12]
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
2. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a suitable volatile solvent (e.g., ethyl acetate) to concentrations appropriate for GC-MS analysis.
-
Sample Preparation: Dissolve or dilute the sample in a volatile solvent to a concentration within the calibration range.
Data Analysis and Interpretation
The evaluation of results from an inter-laboratory comparison relies on statistical analysis to determine the performance of each laboratory and the overall consensus values.
Caption: Logical flow for the statistical evaluation of inter-laboratory comparison data.
A Z-score is a common statistical tool used in proficiency testing to compare a laboratory's result to the consensus mean of all participating laboratories.[6] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[6]
Conclusion and Best Practices
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 2-(1-Methoxybutyl)benzofuran. While no specific inter-laboratory data exists for this compound, the principles and protocols outlined, based on extensive research of related benzofuran derivatives, offer a solid foundation for establishing robust and reproducible analytical methods.
Key recommendations for laboratories include:
-
Method Validation: Thoroughly validate analytical methods for linearity, accuracy, precision, LOD, and LOQ.
-
Use of Certified Reference Materials: Employ certified reference materials for calibration and quality control to ensure traceability.
-
Participation in Proficiency Testing: Regularly participate in external proficiency testing programs to monitor and improve analytical performance.[13][14][15]
-
Continuous Training: Ensure laboratory personnel are well-trained in the analytical techniques and data interpretation.
By adhering to these principles, the scientific community can ensure the generation of high-quality, reliable data for 2-(1-Methoxybutyl)benzofuran and other emerging compounds of interest.
References
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SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]
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Rbeida, O., et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A, 1636, 461783. Retrieved from [Link]
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Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. Retrieved from [Link]
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Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis, 23(4), 705-713. Retrieved from [Link]
-
Swart, K. J., et al. (2002). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Drug Metabolism and Disposition, 30(12), 1357-1363. Retrieved from [Link]
-
da Silva, B. V., et al. (2022). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review. Revista Brasileira de Criminalística, 11(1), 10-25. Retrieved from [Link]
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Krotulski, A. J., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Retrieved from [Link]
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Krotulski, A. J., et al. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS Spectra of 2-methyl benzofuran. Retrieved from [Link]
-
Centers for Medicare & Medicaid Services. (2015). LCD - Controlled Substance Monitoring and Drugs of Abuse Testing (L36393). Retrieved from [Link]
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Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]
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Commonwealth of Pennsylvania Department of Health. (n.d.). Proficiency Testing. Retrieved from [Link]
-
Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report. Retrieved from [Link]
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Suzuki, T., et al. (2003). Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection. Journal of Health Science, 49(6), 446-451. Retrieved from [Link]
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Forensic Assurance. (n.d.). Controlled Substances. Retrieved from [Link]
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Al-Omair, M. A., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications, 27(1), 1-6. Retrieved from [Link]
-
Krawiecka, M., et al. (2007). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 64(3), 207-214. Retrieved from [Link]
-
van der Walt, M. M., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459. Retrieved from [Link]
-
Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Microgram Journal, 9(1), 39-47. Retrieved from [Link]
-
Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656. Retrieved from [Link]
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CMLS. (n.d.). Inter-laboratory comparisons. Retrieved from [Link]
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EURL-SRM. (n.d.). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Retrieved from [Link]
-
Asiri, A. M., et al. (2011). 2-(2-Methoxyphenyl)-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Retrieved from [Link]
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Gabor, T., et al. (2022). Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. MATEC Web of Conferences, 357, 00007. Retrieved from [Link]
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Safety Operating Guide
2-(1-Methoxybutyl)benzofuran proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of complex synthetic intermediates. 2-(1-Methoxybutyl)benzofuran is a critical building block, primarily utilized in the synthesis of amiodarone derivatives and related cardiovascular active pharmaceutical ingredients (APIs)[1][2]. While its chemical structure is invaluable for drug efficacy, the benzofuran moiety presents specific operational hazards—ranging from flammability to potential aquatic toxicity and organ damage[3][4].
This guide provides a self-validating, step-by-step framework for the safe handling, spill containment, and regulatory-compliant disposal of 2-(1-Methoxybutyl)benzofuran.
Physicochemical Profile & Hazard Identification
Before designing a disposal plan, we must understand the molecule's intrinsic properties. Benzofuran derivatives can defat the skin upon contact and possess structural alerts for environmental persistence[3].
Table 1: Chemical and Hazard Profile of 2-(1-Methoxybutyl)benzofuran
| Property | Specification / Data |
| Chemical Name | 2-(1-Methoxybutyl)benzofuran |
| CAS Number | 1391052-05-3[1] |
| Molecular Formula | C13H16O2[1] |
| Molecular Weight | 204.27 g/mol [1] |
| Structural Class | Substituted Benzofuran / Aromatic Ether |
| Primary Hazards | Skin/Eye Irritant, Flammable Liquid/Vapor, Aquatic Toxicity[3][4] |
Mechanistic Insight: The presence of the methoxy ether linkage makes this compound susceptible to slow auto-oxidation in the presence of light and oxygen, potentially forming reactive peroxides over extended periods. Therefore, UV-blocking storage is not just a recommendation; it is a chemical necessity[3][4].
Operational Safety & Handling Protocols
To ensure trustworthiness in your laboratory operations, every handling step must be grounded in causality.
-
Engineering Controls: Always handle 2-(1-Methoxybutyl)benzofuran inside a certified chemical fume hood. Causality: Benzofuran vapors can accumulate in low areas and cause respiratory irritation or central nervous system depression (dizziness, nausea)[3][4]. Local exhaust ventilation prevents these vapors from reaching the worker's breathing zone.
-
Personal Protective Equipment (PPE):
-
Gloves: Use heavy-duty nitrile or fluoroelastomer gloves. Standard latex is highly permeable to aromatic ethers and will degrade rapidly.
-
Eye Protection: Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)[5].
-
Clothing: Flame-resistant laboratory coat. Benzofurans are combustible, and static discharge must be avoided[3][4].
-
Emergency Response: Spill Containment Workflow
In the event of a spill, immediate and logical action prevents environmental contamination and personnel exposure.
Step-by-step spill containment protocol for benzofuran derivative exposure.
Step-by-Step Spill Protocol:
-
Evacuate & Isolate: Immediately clear personnel from the immediate vicinity to prevent inhalation of concentrated vapors[5].
-
Eliminate Ignition Sources: Turn off all hot plates, stirrers, and open flames. Benzofuran derivatives can form explosive vapor-air mixtures[3][4].
-
Apply Inert Absorbent: Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite. Crucial Causality: Never use combustible absorbents like sawdust or paper towels, as the heat of absorption or potential reactivity of the benzofuran could trigger ignition[3].
-
Mechanical Collection: Use non-sparking tools (e.g., plastic or brass scoops) to transfer the saturated absorbent into a dedicated, sealable hazardous waste container[3].
-
Decontamination: Wash the spill surface thoroughly with soap and water, collecting all rinsate as hazardous aqueous waste[5].
Proper Disposal Procedures (Core Directive)
Disposal of 2-(1-Methoxybutyl)benzofuran must strictly adhere to environmental regulations. Because this compound is often used alongside heavily halogenated species (like iodine in amiodarone synthesis), waste segregation is the most critical step[2][5].
Waste segregation and high-temperature incineration pathway for benzofurans.
Step-by-Step Disposal Methodology:
-
Waste Characterization & Segregation:
-
Non-Halogenated Stream: If the waste consists solely of pure 2-(1-Methoxybutyl)benzofuran and non-halogenated solvents (e.g., ethyl acetate, hexane), route it to the standard flammable liquid waste stream.
-
Halogenated Stream: If the intermediate has been reacted with iodinated or brominated precursors (common in amiodarone impurity synthesis), it must be segregated into a halogenated waste stream[2].
-
-
Primary Containment: Store all waste in high-density polyethylene (HDPE) carboys or amber glass bottles. Amber glass is preferred to prevent UV-catalyzed degradation[3]. Ensure containers are tightly sealed to prevent vapor escape.
-
Labeling: Clearly label the container with "Hazardous Waste - Toxic/Flammable", the specific chemical name (2-(1-Methoxybutyl)benzofuran), and the exact halogen content (if any).
-
Final Destruction (Incineration): Do not flush this chemical down the drain or dispose of it in standard municipal waste due to its aquatic toxicity[3][5]. Entrust the waste to a licensed hazardous waste disposal facility. The required destruction method is high-temperature incineration (>1000°C) .
-
Mechanistic Causality: The incinerator must be equipped with an afterburner to ensure complete combustion of the aromatic rings, and a wet scrubber to neutralize toxic acidic gases (such as hydrogen iodide or hydrogen bromide) generated if halogenated amiodarone derivatives are present in the mixture[5].
-
References[1] Benzofuran - CAS - 271-89-6. Axios Research. Link[2] Pharmaffiliates Amiodarone-impurities. Pharmaffiliates. Link[3] SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Link[4] SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. Link[5] MATERIAL SAFETY DATA SHEETS AMIODARONE EP IMPURITY D. Cleanchem. Link
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(1-Methoxybutyl)benzofuran
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. 2-(1-Methoxybutyl)benzofuran represents such a compound where comprehensive safety data may not be readily available. In the absence of a specific Safety Data Sheet (SDS), a rigorous, science-led approach to risk assessment is not just best practice—it is an ethical necessity. This guide provides an in-depth analysis of the personal protective equipment (PPE) and handling protocols required for 2-(1-Methoxybutyl)benzofuran, grounding recommendations in the known hazards of its structural parent, benzofuran, and general principles for managing uncharacterized substances.
Understanding the Risks: A Logic-Driven Hazard Assessment
Since no specific toxicological data for 2-(1-Methoxybutyl)benzofuran is available, we must infer potential hazards from its constituent parts: the benzofuran core and the methoxybutyl side chain. This principle dictates that a derivative should be considered at least as hazardous as its parent compound[1][2].
The benzofuran moiety is classified as a flammable liquid and is suspected of causing cancer[3]. The National Toxicology Program has also indicated that benzofuran can cause cancer[4]. Furthermore, it may have adverse effects on the kidneys and liver[3][5]. Structurally related benzofuran derivatives are known to cause skin and eye irritation[6]. The ether linkage in the methoxybutyl group suggests a potential for peroxide formation, although this risk is generally more pronounced with simple ethers.
Therefore, we must handle 2-(1-Methoxybutyl)benzofuran as a substance that is potentially:
-
Carcinogenic
-
A skin and eye irritant
-
A respiratory tract irritant
-
Hepatotoxic and nephrotoxic
-
Flammable
This conservative assessment mandates a stringent set of engineering controls and PPE.
Core Principles of Protection: A Multi-Layered Approach
A robust safety protocol relies on a hierarchy of controls. Before selecting PPE, engineering and administrative controls must be in place.
-
Engineering Controls : All work with 2-(1-Methoxybutyl)benzofuran, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols[2][7][8].
-
Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive training on the potential hazards and the specific handling procedures outlined in this guide[9].
Mandatory Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling 2-(1-Methoxybutyl)benzofuran. The rationale for each selection is detailed below.
| Protection Type | Specific PPE | Key Considerations |
| Hand Protection | Double-gloving with nitrile or neoprene gloves | Prevents skin contact with a potential irritant and carcinogen. Check manufacturer's breakthrough times. |
| Eye & Face Protection | Chemical safety goggles and a face shield | Protects against splashes to the eyes and face[1][10]. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and clothing; flame resistance addresses the flammability risk from the benzofuran core[1][2]. |
| Respiratory Protection | N95 or higher respirator (if handled outside a fume hood) | To prevent inhalation of fine particles or aerosols, although handling outside a fume hood is strongly discouraged[11]. |
Hand Protection: The First Line of Defense
Given the potential for skin irritation and the risk of systemic toxicity through dermal absorption, robust hand protection is critical. Double-gloving with chemically resistant gloves, such as nitrile or neoprene, is recommended[11]. This practice provides a barrier against potential splashes and allows for the safe removal of the outer glove in case of contamination without exposing the skin. Always inspect gloves for any signs of degradation or punctures before use and wash hands thoroughly after removing them[6][7].
Eye and Face Protection: Shielding from Splashes
The potential for serious eye irritation necessitates the use of chemical safety goggles that provide a complete seal around the eyes[10][12]. Due to the risk of splashes during transfers or reactions, a face shield worn over the safety goggles is mandatory to protect the entire face[1].
Body Protection: A Barrier Against Contamination
A flame-resistant lab coat, fully fastened, should be worn to protect against skin contact and to mitigate the risk associated with the flammability of benzofuran derivatives[1][2]. This should be supplemented with long pants and closed-toe shoes to ensure no skin is exposed[7].
Operational and Disposal Plans: From Benchtop to Waste
Safe handling extends beyond PPE to include meticulous operational procedures and a clear disposal plan.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including PPE, spill kits, and waste containers.
-
Weighing : When weighing the compound, use a dedicated spatula and weighing paper within the fume hood to minimize the generation of aerosols[11].
-
Dissolution : If preparing a solution, add the solvent to the weighed compound slowly to prevent splashing. Ensure the container is securely capped before mixing[11].
-
Post-Handling : After use, decontaminate the work area thoroughly. Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coats.
Emergency Procedures: Spill and Exposure Management
In the event of a spill, evacuate the immediate area and alert colleagues[7]. Use a spill kit containing an inert absorbent material to contain the spill, and dispose of the contaminated material in a designated hazardous waste container[8][13].
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing[8][11]. Seek immediate medical attention.
-
Eye Contact : Flush the eyes with water for at least 15 minutes, holding the eyelids open[8][14]. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen[6][14]. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[10][14].
Disposal Plan
All waste contaminated with 2-(1-Methoxybutyl)benzofuran, including gloves, weighing paper, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container[11]. Liquid waste should be collected in a separate, labeled hazardous waste bottle[11]. Follow all institutional and local regulations for the disposal of hazardous chemical waste[8].
By adhering to these stringent safety protocols, researchers can confidently handle 2-(1-Methoxybutyl)benzofuran, ensuring their own safety and the integrity of their work while navigating the uncertainties inherent in working with novel compounds.
References
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- BroadPharm. (2016, October 5).
- Environmental Health and Safety. Novel Chemicals With Unknown Hazards.
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- ChemScience. (2013, January 8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
